molecular formula C11H12N2O3S B112631 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate CAS No. 436088-66-3

2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Cat. No.: B112631
CAS No.: 436088-66-3
M. Wt: 252.29 g/mol
InChI Key: SRZNIAFAHGDVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-4-5-16-10(14)7-2-3-8-9(6-7)17-11(12)13-8/h2-3,6H,4-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZNIAFAHGDVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389864
Record name 2-Methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-66-3
Record name 2-Methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436088-66-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate, a member of the pharmacologically relevant 2-aminobenzothiazole class of heterocyclic compounds. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound. Furthermore, it explores the potential involvement of this class of molecules in key cellular signaling pathways, offering insights for drug discovery and development.

Physicochemical and Spectral Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₃S
Molecular Weight 252.29 g/mol
IUPAC Name 2-methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate
CAS Number 436088-66-3
Predicted ¹H NMR See Characterization section for details.
Predicted ¹³C NMR See Characterization section for details.
Predicted IR See Characterization section for details.
Predicted Mass Spectrum See Characterization section for details.

Synthesis Workflow

The synthesis of this compound is a two-step process. The first step involves the formation of the 2-aminobenzothiazole-6-carboxylic acid core via a cyclization reaction. The second step is the esterification of the carboxylic acid with 2-methoxyethanol.

Synthesis_Workflow cluster_step1 Step 1: Benzothiazole Ring Formation cluster_step2 Step 2: Fischer Esterification A 4-Aminobenzoic Acid R1 Cyclization A->R1 B Sodium Thiocyanate (NaSCN) B->R1 C Bromine (Br₂) C->R1 D 2-Aminobenzo[d]thiazole-6-carboxylic Acid R2 Esterification D->R2 R1->D E 2-Methoxyethanol E->R2 F Acid Catalyst (e.g., H₂SO₄) F->R2 G This compound R2->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.[1]

Materials:

  • 4-Aminobenzoic acid

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend 4-aminobenzoic acid in methanol.

  • Add sodium thiocyanate to the suspension and cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add a solution of bromine in methanol dropwise to the reaction mixture, maintaining the temperature below -5 °C.

  • After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for 2 hours.

  • Collect the resulting precipitate by filtration and wash with cold methanol.

  • Suspend the crude product in 1 M HCl and heat to reflux for 30 minutes.

  • Filter the hot solution and then add concentrated HCl to the filtrate to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield 2-aminobenzo[d]thiazole-6-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on the general principles of Fischer esterification.[2][3][4][5]

Materials:

  • 2-Aminobenzo[d]thiazole-6-carboxylic acid

  • 2-Methoxyethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzo[d]thiazole-6-carboxylic acid in an excess of 2-methoxyethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic methods. Based on the analysis of similar compounds, the expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons of the benzothiazole ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm.

  • The protons of the 2-amino group may appear as a broad singlet.

  • The methylene protons of the 2-methoxyethyl group adjacent to the ester oxygen are expected around δ 4.4-4.6 ppm (triplet).

  • The methylene protons adjacent to the methoxy group are expected around δ 3.6-3.8 ppm (triplet).

  • The methyl protons of the methoxy group should appear as a singlet around δ 3.3-3.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The carbonyl carbon of the ester is expected in the range of δ 165-170 ppm.

  • The carbon of the C=N bond in the thiazole ring is expected around δ 160-165 ppm.

  • Aromatic carbons will appear in the region of δ 110-150 ppm.

  • The methylene carbons of the 2-methoxyethyl group will be in the range of δ 60-75 ppm.

  • The methoxy carbon will appear around δ 58-60 ppm.

IR (Infrared) Spectroscopy:

  • N-H stretching vibrations of the primary amine are expected in the range of 3300-3500 cm⁻¹.

  • C=O stretching of the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C=N stretching of the thiazole ring is expected around 1600-1650 cm⁻¹.

  • C-O stretching of the ester and ether groups will appear in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.29) should be observed.

  • Characteristic fragmentation patterns involving the loss of the methoxyethyl group or other fragments of the molecule would be expected.

Potential Biological Activity and Signaling Pathways

2-Aminobenzothiazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have indicated that these compounds can modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7]

Two of the most prominent pathways implicated in the mechanism of action of 2-aminobenzothiazole derivatives are the PI3K/Akt/mTOR and MAPK signaling pathways. Aberrant activation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation BT 2-Aminobenzothiazole Derivatives BT->PI3K Inhibition BT->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by 2-aminobenzothiazole derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also common in cancer.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Altered Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression BT 2-Aminobenzothiazole Derivatives BT->Raf Inhibition BT->MEK Inhibition

Caption: Potential modulation of the MAPK signaling pathway by 2-aminobenzothiazole derivatives.

The inhibitory effects of 2-aminobenzothiazole derivatives on these pathways can lead to the induction of apoptosis (programmed cell death), a desirable outcome in cancer therapy. The specific activity of this compound would require further biological evaluation to determine its precise mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates a combination of computed data and experimental values for closely related analogs. The information herein is intended to support research, drug discovery, and development activities by providing a detailed profile of this compound's chemical and physical characteristics. This guide includes tabulated data for key properties, a representative experimental protocol for its synthesis, and a logical workflow diagram for its preparation.

Chemical Identity and Structure

This compound is a heterocyclic compound belonging to the benzothiazole class. The structure features a fused benzene and thiazole ring system, with an amino group at the 2-position and a 2-methoxyethyl ester at the 6-position.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylatePubChem[1]
CAS Number 436088-66-3PubChem[1], LookChem[2]
Molecular Formula C₁₁H₁₂N₂O₃SPubChem[1]
Canonical SMILES COCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NPubChem[1]
InChI InChI=1S/C11H12N2O3S/c1-15-4-5-16-10(14)7-2-3-8-9(6-7)17-11(12)13-8/h2-3,6H,4-5H2,1H3,(H2,12,13)PubChem[1]
InChIKey SRZNIAFAHGDVEJ-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME). The data presented below is a combination of computed values for the target compound and experimental data for related structures where direct experimental values are not available.

Table 2: Summary of Physicochemical Properties

PropertyValueData TypeSource
Molecular Weight 252.29 g/mol ComputedPubChem[1]
Monoisotopic Mass 252.05686342 DaComputedPubChem[1]
Boiling Point 391.4 °C at 760 mmHgExperimentalLookChem[2]
Melting Point 99-101 °CExperimental (for 2-aminobenzo[d]thiazole-6-carboxylic acid)ChemSrc[3]
Density 1.357 g/cm³ExperimentalLookChem[2]
Flash Point 190.5 °CExperimentalLookChem[2]
Refractive Index 1.647ExperimentalLookChem[2]
LogP (Octanol/Water Partition Coefficient) 2.26290ComputedLookChem[2]
XLogP3 1.7ComputedPubChem[1]
Topological Polar Surface Area (TPSA) 103 ŲComputedPubChem[1]
Hydrogen Bond Donors 1ComputedPubChem[1]
Hydrogen Bond Acceptors 5ComputedPubChem[1]
Rotatable Bond Count 4ComputedPubChem[1]
Aqueous Solubility Not available--
pKa Not available--

Note: The melting point provided is for the parent carboxylic acid, as experimental data for the 2-methoxyethyl ester was not found. The LogP values are computed and may differ from experimentally determined values.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-aminobenzo[d]thiazole-6-carboxylate derivative, adapted from a procedure for the corresponding methyl ester. This method can be modified for the synthesis of the title compound by using 2-methoxyethanol in the esterification step.

General Procedure for the Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylate Esters

This synthesis is a multi-step process that can be generalized as follows:

  • Thiocyanation of an Aniline Precursor: A solution of the appropriately substituted 4-aminobenzoate is treated with potassium thiocyanate in a suitable solvent, such as glacial acetic acid.

  • Cyclization with Bromine: The reaction mixture is cooled, and a solution of bromine in the same solvent is added dropwise. This induces an electrophilic cyclization to form the benzothiazole ring.

  • Work-up and Purification: The reaction is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate), and the resulting precipitate is collected by filtration, washed, and dried. The crude product can be further purified by recrystallization or column chromatography.

A detailed protocol for a related compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, is described by M. Durcik et al. and can be adapted for the synthesis of the title compound.[4]

Logical Workflow for Synthesis

The synthesis of this compound can be represented by the following logical workflow.

G A 2-Methoxyethyl 4-aminobenzoate (Starting Material) C Thiocyanation Reaction A->C B Potassium Thiocyanate (KSCN) in Glacial Acetic Acid B->C D Intermediate Formation C->D Formation of thiocyanate intermediate F Electrophilic Cyclization D->F E Bromine (Br2) in Glacial Acetic Acid E->F G Crude Product Mixture F->G Formation of brominated intermediate and cyclized product H Neutralization (e.g., aq. NH3 or NaHCO3) G->H I Precipitation and Filtration H->I J Washing and Drying I->J K Purification (Recrystallization or Chromatography) J->K L This compound (Final Product) K->L

Caption: Synthetic workflow for this compound.

Biological Activity Context

While no specific biological activity or signaling pathway data has been published for this compound, the 2-aminobenzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminobenzothiazole have demonstrated a wide range of pharmacological activities, including:

  • Anticancer: Some derivatives have shown potent activity against various cancer cell lines.[5][6]

  • Antibacterial and Antifungal: The benzothiazole nucleus is a key feature in many antimicrobial agents.

  • Anti-inflammatory: Certain 2-aminobenzothiazole derivatives have exhibited anti-inflammatory properties.

Given the prevalence of this scaffold in medicinal chemistry, it is plausible that this compound may exhibit interesting biological properties, warranting further investigation.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. While there is a notable lack of comprehensive experimental data for this specific molecule, the provided computed values and data from closely related compounds offer a valuable starting point for researchers. The representative synthetic protocol and workflow diagram provide a practical framework for its preparation. Further experimental characterization of its properties, including solubility and pKa, as well as exploration of its biological activities, would be valuable contributions to the scientific literature.

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and therapeutic applications of 2-aminobenzothiazole derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a deep dive into the core aspects of this versatile scaffold, including its synthesis, biological activities, and the signaling pathways it modulates.

The 2-aminobenzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This guide traces the journey of these compounds from their early synthesis to their current status as promising therapeutic agents.

A Historical Perspective: The Hügershoff Synthesis

The foundation for the synthesis of 2-aminobenzothiazoles was laid by the seminal work of Hügershoff, who described the cyclization of arylthioureas with bromine in chloroform.[5] This oxidative cyclization, known as the Hügershoff reaction, remains a fundamental method for constructing the 2-aminobenzothiazole core.[5][6] Over the years, numerous modifications and alternative synthetic routes have been developed to improve yields, expand substrate scope, and introduce diverse functionalities to the scaffold, reflecting the evolution of synthetic organic chemistry.[3][7][8]

Therapeutic Promise: Anticancer Activity and Beyond

A significant portion of research on 2-aminobenzothiazole derivatives has focused on their potential as anticancer agents.[2][9] These compounds have been shown to target a variety of key proteins and signaling pathways implicated in cancer progression, including:

  • Tyrosine Kinases: Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial mediators of tumor growth and angiogenesis.[6][9]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade, a critical regulator of cell proliferation and survival, is a prominent target for 2-aminobenzothiazole-based inhibitors.[5][6][10]

Beyond oncology, these derivatives have shown promise in treating a range of other conditions, highlighting the scaffold's versatility.[3][4][11]

Data-Driven Insights: Quantitative Analysis

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, this guide summarizes the quantitative biological data for key 2-aminobenzothiazole derivatives. The following tables present the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and protein kinases.

Compound IDTargetCancer Cell LineIC50 (µM)
10 EGFR-0.0947
11 EGFR-0.054
12 EGFRMCF-72.49 ± 0.12
13 EGFRHCT1166.43 ± 0.72
A5499.62 ± 1.14
A3758.07 ± 1.36
14-18 EGFRPC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66
20 VEGFR-2HepG29.99
HCT-1167.44
MCF-78.27
21 VEGFR-2HepG210.34
HCT-11612.14
MCF-711.58
24 FAKC64.63 ± 0.85
A54939.33 ± 4.04
25 c-METMKN-450.01 ± 0.003
H4600.06 ± 0.01
HT-290.18 ± 0.02
53 PI3Kβ-0.02
54 PI3Kα-0.00103
OMS5 -MCF-761.03
A54938.54
OMS14 -MCF-722.13
A54924.76

Table 1: In vitro anticancer and kinase inhibitory activities of selected 2-aminobenzothiazole derivatives.[5][6][9]

Experimental Corner: Key Methodologies

This guide provides detailed protocols for key experiments frequently cited in the study of 2-aminobenzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Core via Hügershoff Reaction

Materials:

  • Substituted aniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

Protocol:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to below 10°C in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[1]

MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete growth medium

  • 2-Aminobenzothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for dissolving formazan crystals)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the mechanisms and processes involved, this guide includes diagrams generated using the DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibitor->AKT

PI3K/Akt/mTOR signaling pathway inhibition.

G cluster_synthesis Synthesis & Library Creation cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-Aminobenzothiazole Scaffold derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library invitro In Vitro Assays (e.g., MTT) library->invitro primary Primary Screening invitro->primary hits Hit Identification primary->hits moa Mechanism of Action (e.g., Kinase Assay) hits->moa sar Structure-Activity Relationship (SAR) moa->sar lead Lead Compound sar->lead

Experimental workflow for drug discovery.

This technical guide serves as a valuable resource for understanding the multifaceted nature of 2-aminobenzothiazole derivatives. By consolidating historical context, synthetic methodologies, quantitative data, and experimental protocols, it aims to accelerate further research and development in this exciting field of medicinal chemistry.

References

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Aminobenzo[d]thiazole-6-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a specific subclass, the 2-aminobenzo[d]thiazole-6-carboxylate esters, delving into their mechanism of action, supported by available quantitative data, experimental protocols, and visual representations of implicated signaling pathways. While a single, universal mechanism of action for this entire subclass is not established and appears to be target-dependent based on further molecular substitutions, this guide consolidates the current understanding by examining the activities of closely related analogs and the specific data available for the 6-carboxylate ester derivatives.

Core Biological Activities and Mechanisms of Action

Derivatives of the 2-aminobenzothiazole core have been reported to exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. The specific mechanism is often tuned by the nature and position of substituents on the benzothiazole ring system.

As Anticancer Agents

Certain 2-aminobenzothiazole derivatives have shown promise as anticancer agents by targeting key enzymes and pathways involved in cancer cell proliferation and survival. One notable mechanism involves the inhibition of the PI3K/Akt/mTOR pathway . Some derivatives have been shown to interact with the ATP binding domain of the PI3Kγ enzyme.[4][5]

Another investigated anticancer mechanism for a derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, involves the regulation of the Human Papillomavirus (HPV) E7 oncoprotein pathway . This compound was found to repress the transcription of genes associated with the E7/Rb/E2F-1/DNMT1 cellular pathway, which is critical for tumorigenesis in HPV-positive cervical cancer.[6] Proteomics analysis suggested that the oncoprotein E7 might be degraded through the action of E3 ubiquitin ligases, a process potentially induced by the compound.[6]

As Enzyme Inhibitors

Beyond cancer-related kinases, 2-aminobenzothiazole derivatives have been identified as inhibitors of other crucial enzymes:

  • Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Some derivatives have displayed potent inhibitory activity against both AChE and MAO-B, enzymes implicated in the pathology of Alzheimer's disease.[6]

  • DNA Gyrase and Topoisomerase IV: Benzothiazole-cored compounds are known to inhibit these bacterial enzymes, which are essential for DNA replication, conferring antibacterial activity.[7]

  • Dihydroorotate Dehydrogenase (DHODH): Inhibition of DHODH, a key enzyme in de novo pyrimidine synthesis, can block DNA and RNA synthesis, leading to antiproliferative effects. Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of human DHODH.[8]

Quantitative Data Summary

The following table summarizes the available quantitative biological activity data for selected 2-aminobenzothiazole derivatives. It is important to note that specific data for a wide range of 2-aminobenzo[d]thiazole-6-carboxylate esters is limited in the public domain, and the presented data includes closely related compounds to provide a broader context for structure-activity relationships.

Compound IDTarget/AssayActivity MetricValueReference
OMS5 Lung Cancer (A549) Cell LineIC5022.13 - 61.03 µM[4][5]
OMS14 Breast Cancer (MCF-7) Cell LineIC5022.13 - 61.03 µM[4][5]
OMS1 PI3Kγ Inhibition% Inhibition @ 100 µM47%[4][5]
OMS2 PI3Kγ Inhibition% Inhibition @ 100 µM48%[4][5]
OMS14 PIK3CD/PIK3R1 Inhibition% Inhibition65%[4][5]
Compound 7 Melanoma (A-375) Cell LineIC5016 µM[9]
Compound 7 Fibroblast (BALB/c 3T3) Cell LineIC5071 µM[9]
Compound 4f Acetylcholinesterase (AChE)IC5023.4 ± 1.1 nM[6]
Compound 4f Monoamine Oxidase B (MAO-B)IC5040.3 ± 1.7 nM[6]
Compound H1 HeLa Cell LineIC50380 nM[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key synthetic and biological evaluation techniques cited in the literature for 2-aminobenzothiazole derivatives.

Synthesis of Methyl 2-Aminobenzo[d]thiazole-6-carboxylate

This protocol describes a general method for the synthesis of the core scaffold.[1][4]

Materials:

  • Methyl 4-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 25% Aqueous ammonia solution

Procedure:

  • Dissolve methyl 4-aminobenzoate (1 equivalent) and KSCN (4 equivalents) in glacial acetic acid.

  • Stir the solution at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C.

  • Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. The solution will turn into a yellow suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonia solution.

  • Filter the resulting precipitate, wash extensively with water, and dry.

  • The crude product can be further purified by recrystallization from methanol.[4]

In Vitro Enzyme Inhibition Assay (General)

The following provides a general framework for assessing the enzyme inhibitory potential of the synthesized compounds. Specific substrates, buffers, and detection methods will vary depending on the target enzyme (e.g., PI3K, AChE).

Materials:

  • Target enzyme (e.g., recombinant human PI3Kγ)

  • Substrate (e.g., ATP)

  • Test compounds (2-aminobenzo[d]thiazole-6-carboxylate esters)

  • Assay buffer

  • Detection reagent (e.g., luminescence-based kinase activity assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, the target enzyme, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the plate for a predetermined time at a specific temperature (e.g., 30 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of 2-aminobenzo[d]thiazole-6-carboxylate esters.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

HPV_E7_Pathway HPV_E7 HPV E7 Oncoprotein Rb pRb HPV_E7->Rb Inhibition E2F1 E2F1 Rb->E2F1 Repression DNMT1 DNMT1 E2F1->DNMT1 Activation CellCycle Cell Cycle Progression E2F1->CellCycle Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->HPV_E7 Promotes Degradation Ubiquitin E3 Ubiquitin Ligase Inhibitor->Ubiquitin Potential Upregulation Ubiquitin->HPV_E7 Targets for Degradation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Methyl 4-aminobenzoate) Reaction Cyclization Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization EnzymeAssay Enzyme Inhibition Assay (e.g., PI3K) Characterization->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT) Characterization->CellAssay MechanismStudy Mechanism of Action Studies EnzymeAssay->MechanismStudy CellAssay->MechanismStudy

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate. Benzothiazole derivatives are a significant class of heterocyclic compounds that are extensively studied for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry.[1][2] This document outlines the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis and characterization, and a relevant biological signaling pathway where such compounds may exert their effects.

Compound Information
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O₃S
Molecular Weight 252.29 g/mol
CAS Number 436088-66-3

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.90d1HAromatic H (position 5)
~7.70d1HAromatic H (position 7)
~7.50s2H-NH₂ (amino group)
~7.30dd1HAromatic H (position 4)
~4.40t2H-O-CH₂ -CH₂-O-
~3.70t2H-O-CH₂-CH₂ -O-
~3.35s3H-O-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ ppm)Assignment
~168.0C=O (ester carbonyl)
~165.0C-2 (aminobenzothiazole)
~152.0C-7a (benzothiazole)
~133.0C-3a (benzothiazole)
~127.0Aromatic CH
~124.0Aromatic CH
~121.0Aromatic C-6
~119.0Aromatic CH
~70.0-O-CH₂ -CH₂-O-
~64.0-O-CH₂-CH₂ -O-
~59.0-O-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1630StrongN-H bend (primary amine)
1600-1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ether)
Mass Spectrometry (MS)
m/zInterpretation
252.06[M]⁺ (Molecular Ion)
221.04[M - OCH₃]⁺
194.03[M - COOCH₂CH₂OCH₃]⁺
178.01[M - OCH₂CH₂OCH₃]⁺

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 2-aminobenzo[d]thiazole-6-carboxylic acid.

Synthesis of this compound
  • Preparation of 2-aminobenzo[d]thiazole-6-carboxylic acid: This starting material can be synthesized from 4-aminobenzoic acid and sodium thiocyanate in the presence of bromine.[3]

  • Esterification:

    • To a solution of 2-aminobenzo[d]thiazole-6-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add 2-methoxyethanol (1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The solid sample can be prepared as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizations

Experimental Workflow: Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-Aminobenzo[d]thiazole- 6-carboxylic Acid + 2-Methoxyethanol react Esterification (DCC/HATU, DIPEA, DMF) start->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product 2-Methoxyethyl 2-amino- benzo[d]thiazole-6-carboxylate purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data Confirmation nmr->data ir->data ms->data

Caption: Workflow for the synthesis and spectroscopic characterization.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Many 2-aminobenzothiazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[4][5]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

References

The Crystal Structure of 2-Aminobenzothiazole Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminobenzothiazole carboxylates, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

2-Aminobenzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antidiabetic activities. The carboxylate functional group, in particular, can significantly influence the physicochemical properties and biological interactions of these molecules. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the development of more potent and selective therapeutic agents. This guide focuses on the crystal structures of two key derivatives: Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate and Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate.

Synthesis and Crystallization

The synthesis of 2-aminobenzothiazole carboxylates typically begins with the corresponding aminobenzoic acid ester. A common route involves the reaction of an aminobenzoate with a thiocyanate salt in the presence of a halogen, leading to the cyclization and formation of the 2-aminobenzothiazole ring system.

General Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate

A widely used method for the synthesis of the 2-aminobenzothiazole core is the Hugershoff reaction. The synthesis of ethyl 2-aminobenzothiazole-6-carboxylate starts from ethyl 4-aminobenzoate.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate [1]

  • Reaction Setup: A solution of ethyl p-aminobenzoate (0.085 mol) is prepared in 95% acetic acid (50 ml). To this, potassium thiocyanate is added.

  • Reaction Condition: The mixture is cooled to 0°C in an ice bath.

  • Addition of Bromine: A solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise to the cooled reaction mixture with constant stirring, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction is stirred for an additional period at low temperature.

  • Work-up: The reaction mixture is then poured into cold water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield pure ethyl 2-aminobenzothiazole-6-carboxylate.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis Workflow start Ethyl 4-aminobenzoate step1 Dissolve in Acetic Acid Add KSCN start->step1 step2 Cool to 0°C step1->step2 step3 Add Bromine in Acetic Acid (dropwise) step2->step3 step4 Stir at low temperature step3->step4 step5 Precipitate in cold water step4->step5 step6 Filter and collect crude product step5->step6 step7 Recrystallize from Ethanol step6->step7 end Ethyl 2-aminobenzothiazole-6-carboxylate step7->end

Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate.

Crystal Structure Analysis

The determination of the crystal structure of 2-aminobenzothiazole carboxylates is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of suitable size and quality are grown from a solution of the purified compound. This is typically achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include ethanol, ethyl acetate, and dichloromethane.

  • Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize the crystallographic data for two representative 2-aminobenzothiazole carboxylate derivatives.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate

ParameterValue
Empirical formulaC₁₅H₁₈N₂O₄S
Formula weight322.37
Temperature293 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a6.3026 (13) Å
b10.791 (2) Å
c11.909 (2) Å
α80.58 (3)°
β86.61 (3)°
γ81.57 (3)°
Volume789.9 (3) ų
Z2
Density (calculated)1.355 Mg/m³
Absorption coefficient0.22 mm⁻¹
F(000)340

Table 2: Crystal Data and Structure Refinement for Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate [2]

ParameterValue
Empirical formulaC₁₃H₁₅N₃O₃S·0.25H₂O
Formula weight313.85
TemperatureNot reported
WavelengthNot reported
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a11.2335 (8) Å
b13.9103 (10) Å
c19.3444 (14) Å
α90.628 (6)°
β94.622 (6)°
γ111.365 (6)°
Volume2792.1 (4) ų
Z8
Density (calculated)Not reported
Absorption coefficientNot reported
F(000)Not reported
Key Structural Features

In the crystal structure of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate, molecules form inversion dimers through intermolecular N—H···N hydrogen bonds. These dimers are further stabilized by weak C—H···O contacts. The crystal packing is characterized by π–π stacking interactions between the thiazole rings and between the thiazole and benzene rings of adjacent dimers.

For Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, the asymmetric unit contains four independent organic molecules and one water molecule. The extended structure is a complex three-dimensional network stabilized by O—H···O, N—H···O, and N—H···N hydrogen bonds, as well as C—S···O chalcogen contacts.[2]

Biological Significance and Signaling Pathways

2-Aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy. One of the key signaling pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/AKT/mTOR pathway. Several 2-aminobenzothiazole derivatives have shown inhibitory activity against components of this pathway.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for 2-aminobenzothiazole carboxylate derivatives.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Carboxylate Derivative Inhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2-aminobenzothiazole carboxylates. The presented data highlights the importance of single-crystal X-ray diffraction in elucidating the detailed molecular geometry and intermolecular interactions that govern the solid-state properties of these compounds. The detailed synthetic and analytical protocols serve as a valuable resource for researchers in the field. Furthermore, the visualization of the PI3K/AKT/mTOR signaling pathway underscores the therapeutic potential of this class of molecules and provides a basis for the future design of novel and more effective anticancer agents.

References

The Diverse Biological Activities of Substituted 2-Aminobenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[1][2] This versatile core, consisting of a fused benzene and thiazole ring with an amino group at the 2-position, serves as a valuable template for the design and development of novel therapeutic agents.[1][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant effects, making them promising candidates for drug discovery and development.[2][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted 2-aminobenzothiazoles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthesis of the 2-Aminobenzothiazole Core

The classical and most common method for synthesizing the 2-aminobenzothiazole scaffold is the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt, typically potassium or ammonium thiocyanate, in the presence of bromine in a solvent like acetic acid.[3][6][7] The reaction proceeds via the formation of a thiocyanoaniline intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzothiazole ring.

Modern synthetic approaches, including solid-phase synthesis and multicomponent reactions, have been developed to improve reaction efficiency, facilitate purification, and enable the rapid generation of diverse libraries of 2-aminobenzothiazole derivatives for high-throughput screening.[7][8]

Anticancer Activity

Substituted 2-aminobenzothiazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][9][10] Their mechanism of action often involves the inhibition of key signaling pathways and enzymes that are crucial for cancer cell proliferation, survival, and metastasis.[5][9]

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted 2-aminobenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
OMS5 A549 (Lung)22.13 - 61.03[4][9]
MCF-7 (Breast)22.13 - 61.03[4][9]
OMS14 A549 (Lung)22.13 - 61.03[4][9]
MCF-7 (Breast)22.13 - 61.03[4][9]
Compound 13 HCT116 (Colon)6.43 ± 0.72[6][10]
A549 (Lung)9.62 ± 1.14[6][10]
A375 (Melanoma)8.07 ± 1.36[6][10]
Compound 20 HepG2 (Liver)9.99[6][10]
HCT-116 (Colon)7.44[6][10]
MCF-7 (Breast)8.27[6][10]
Compound 24 C6 (Glioma)4.63 ± 0.85[10]
A549 (Lung)39.33 ± 4.04[10]
Key Signaling Pathways Targeted by 2-Aminobenzothiazoles in Cancer

Several critical signaling pathways involved in cancer progression are modulated by 2-aminobenzothiazole derivatives. One of the prominent pathways is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and survival.[4][9] Some 2-aminobenzothiazole compounds have been shown to inhibit components of this pathway, such as PI3Kγ and PI3Kδ.[9]

// Nodes EGF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="Substituted\n2-Aminobenzothiazole", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, penwidth=1.5, color="#EA4335"];

// Nodes EGF [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="Substituted\n2-Aminobenzothiazole", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, penwidth=1.5, color="#EA4335"];

// Edges EGF -> EGFR [color="#4285F4"]; EGFR -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> Apoptosis [label=" inhibits", arrowhead=tee, color="#EA4335"]; mTORC1 -> CellGrowth [color="#34A853"]; Aminobenzothiazole -> PI3K [label=" inhibits", arrowhead=tee, color="#EA4335"]; } Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-aminobenzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, penwidth=1.5, color="#34A853"]; SeedCells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add 2-Aminobenzothiazole\nDerivatives (Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\n(570-590 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability\n& IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, penwidth=1.5, color="#EA4335"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, penwidth=1.5, color="#34A853"]; SeedCells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; AddCompound [label="Add 2-Aminobenzothiazole\nDerivatives (Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; AddMTT [label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\n(570-590 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Viability\n& IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled, penwidth=1.5, color="#EA4335"];

// Edges Start -> SeedCells [color="#5F6368"]; SeedCells -> Incubate1 [color="#5F6368"]; Incubate1 -> AddCompound [color="#5F6368"]; AddCompound -> Incubate2 [color="#5F6368"]; Incubate2 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Measure [color="#5F6368"]; Measure -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Substituted 2-aminobenzothiazoles also exhibit significant activity against a range of pathogenic bacteria and fungi.[11][12][13][14][15][16] The antimicrobial mechanism of action is believed to involve the inhibition of essential microbial enzymes, such as dihydroorotase, which is involved in pyrimidine biosynthesis, a pathway critical for DNA and RNA synthesis.[16][17]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of 2-aminobenzothiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1n Candida albicans4 - 8[13][18]
Candida parapsilosis4 - 8[13][18]
Candida tropicalis4 - 8[13][18]
Compound 1o Candida albicans4 - 8[13][18]
Candida parapsilosis4 - 8[13][18]
Candida tropicalis4 - 8[13][18]
Compound 2j Bacterial Strains230 - 940[15]
Compound 2d Fungal Strains60 - 470[15]
Compounds 3 & 4 S. aureus, B. subtilis, E. coli25 - 200[16]
C. albicans, A. nigerModerate Activity[16]
Compound Vb Bacterial & Fungal StrainsPotent Activity[11]
Compound Ve Bacterial & Fungal StrainsPotent Activity[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[17][19]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-aminobenzothiazole derivative stock solution (in DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.[17]

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[17] Add the diluted inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only) on each plate.[17]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 25-30°C for 24-72 hours for fungi.[17]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticonvulsant Activity

Several 2-aminobenzothiazole derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[20][21][22][23] The mechanism of action for their anticonvulsant effects is still under investigation but may involve the modulation of ion channels or neurotransmitter systems in the central nervous system. Some studies suggest that these compounds may act as carbonic anhydrase inhibitors.[20][21]

Quantitative Anticonvulsant Activity Data

The anticonvulsant activity of 2-aminobenzothiazole derivatives is often evaluated in animal models, with key parameters being the median effective dose (ED50) and the median toxic dose (TD50). The protective index (PI), calculated as TD50/ED50, is a measure of the drug's safety margin.

Compound IDTest ModelED50 (µmol/kg)TD50 (µmol/kg)Protective Index (PI)Reference
Compound 52 Maximal Electroshock (MES)25.49123.874.86[22]
Compound 9 Maximal Electroshock (MES)Most Potent--[23]
Compound 8 Pentylenetetrazole (PTZ)Most Potent--[23]
V-5 scPTZStrongest Effect--[20][21]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The maximal electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice

  • Corneal electrodes

  • A stimulator to deliver the electrical shock

  • 2-aminobenzothiazole derivative solution/suspension

  • Vehicle control (e.g., saline, Tween 80 suspension)

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or standard drug to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Electrical Stimulation: At the time of peak effect of the drug (predetermined), apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension in each group is calculated. The ED50 is determined using probit analysis.

// Nodes Input [label="Administer Compound\n(Test, Vehicle, Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="Apply Maximal\nElectroshock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observe for Tonic\nHind Limb Extension", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Protection [label="Protection\n(No Extension)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoProtection [label="No Protection\n(Extension Occurs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Protection\n& ED50", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes Input [label="Administer Compound\n(Test, Vehicle, Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="Apply Maximal\nElectroshock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observe for Tonic\nHind Limb Extension", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Protection [label="Protection\n(No Extension)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoProtection [label="No Protection\n(Extension Occurs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Protection\n& ED50", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Input -> Stimulation [color="#5F6368"]; Stimulation -> Observation [color="#5F6368"]; Observation -> Protection [label=" Yes", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Observation -> NoProtection [label=" No", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; Protection -> Analysis [color="#5F6368"]; NoProtection -> Analysis [color="#5F6368"]; } Logical flow of the Maximal Electroshock (MES) test.

Conclusion

Substituted 2-aminobenzothiazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The amenability of the 2-aminobenzothiazole core to chemical modification allows for the fine-tuning of its pharmacological properties, leading to the identification of potent anticancer, antimicrobial, and anticonvulsant agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important heterocyclic scaffold. Continued investigation into the structure-activity relationships, mechanisms of action, and safety profiles of novel 2-aminobenzothiazole derivatives is warranted to translate these promising preclinical findings into clinically effective therapies.

References

"understanding the 2-aminobenzothiazole privileged scaffold in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole moiety, a heterocyclic scaffold composed of a fused benzene and thiazole ring with a primary amine at the 2-position, has established itself as a "privileged structure" in the field of medicinal chemistry.[1][2][3] Its remarkable versatility allows it to interact with a diverse array of biological targets, leading to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The structural rigidity of the fused ring system, combined with the hydrogen bonding capability of the amino group, provides an excellent foundation for designing potent and selective therapeutic agents.[2][5]

This technical guide offers a comprehensive overview of the 2-aminobenzothiazole scaffold, detailing its synthesis, physicochemical properties, key biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, providing structured quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows to facilitate further exploration and application of this important chemical entity.

Physicochemical Properties of the 2-Aminobenzothiazole Core

A thorough understanding of the fundamental physicochemical properties of the 2-aminobenzothiazole parent molecule is essential for the rational design of new derivatives and for predicting their behavior in biological systems.[6] These properties dictate its solubility, absorption, and ability to interact with molecular targets.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂S[6]
Molecular Weight 150.20 g/mol [6]
CAS Number 136-95-8[6]
Appearance White to beige or grayish powder/flakes[6]
Melting Point 126 - 129 °C[6]
pKa 4.48 (at 20°C)[6]
Water Solubility < 0.1 g/100 mL (at 19 °C)[6]
Solubility (Organic) Freely soluble in alcohol, chloroform, and diethyl ether.

Synthesis of 2-Aminobenzothiazole and Its Derivatives

The synthesis of the 2-aminobenzothiazole scaffold is versatile, with several established methods available to chemists.

Classical Synthesis (Hugerschoff Reaction)

A widely used classical method involves the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid.[1][7][8] This reaction proceeds via an intermediate phenylthiourea, which then undergoes oxidative cyclization. However, this method can lead to unwanted side reactions, such as thiocyanation at the para-position, especially with 4-unsubstituted anilines.[3][8]

Modern Synthetic Strategies

To overcome the limitations of classical methods and to facilitate the rapid generation of compound libraries for high-throughput screening, modern synthetic strategies have been developed. These include:

  • One-Pot Multicomponent Reactions: These reactions offer simplicity, high yields, and reduced reaction times, often utilizing more environmentally friendly solvents.[3]

  • Solid-Phase Synthesis: This approach is particularly valuable for creating large libraries of 2-aminobenzothiazole derivatives.[3][8] A common strategy involves using a resin-bound isothiocyanate which reacts with various anilines, followed by cyclization and cleavage from the solid support.[8]

cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product aniline Substituted Aniline reaction Stir at <10°C, then Room Temp aniline->reaction kscn Potassium Thiocyanate (KSCN) kscn->reaction reagents Bromine (Br2) in Glacial Acetic Acid reagents->reaction workup Pour into Ice Water, Filter & Recrystallize reaction->workup Reaction Mixture product Purified 2-Aminobenzothiazole Derivative workup->product

Figure 1: General workflow for the classical synthesis of 2-aminobenzothiazole derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development across several therapeutic areas.[1][9]

Anticancer Activity

The most significant therapeutic potential of 2-aminobenzothiazole derivatives lies in oncology.[2][9][10] These compounds have been shown to target various critical pathways involved in tumor growth, proliferation, and survival.[2][5][11] A primary mechanism of action is the inhibition of protein kinases, which are often overactive in cancer cells.[2][10][12] Key kinase targets include those in the PI3K/AKT/mTOR, EGFR, and VEGFR signaling pathways, as well as cyclin-dependent kinases (CDKs).[2][10][12]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition SAR_Diagram cluster_R1 R1 (Exocyclic Amino Group) cluster_R2 R2 (Benzene Ring) ABT_Core R1_Node • Disubstitution is tolerated. • N-propylimidazole is critical for S. aureus activity. • Aminopyridine motif enhances CDK2 inhibition. ABT_Core->R1_Node Fine-tuning here modulates target selectivity R2_Node • Substitution at 6-position is common. • Electron-withdrawing groups (Cl, F, NO2)  can enhance anticancer activity. • Ethoxy (OEt) group also favorable. ABT_Core->R2_Node Substitutions here impact potency and physicochemical properties SAR_Insights Key SAR Insights MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

References

In Silico Modeling of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the in silico modeling of a specific derivative, 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate. Due to the nascent state of experimental data for this particular molecule, this guide establishes a robust computational framework by leveraging methodologies applied to structurally similar benzothiazole derivatives. This document details protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, using Phosphoinositide 3-kinase γ (PI3Kγ) as a case study target, a kinase for which benzothiazole inhibitors have shown significant promise.[1][2][3][4][5][6] The methodologies and workflows presented herein are designed to provide researchers with a practical guide to investigating the therapeutic potential of novel benzothiazole derivatives.

Introduction: The Therapeutic Potential of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] These derivatives have been shown to interact with a variety of biological targets, particularly protein kinases.[1][7] Kinases are a crucial class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on the in silico characterization of This compound . While specific biological data for this compound is not yet available, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. This document outlines a comprehensive computational workflow to predict its physicochemical properties, potential biological targets, and drug-like characteristics.

Compound Profile: this compound

A summary of the known physicochemical properties of the target compound is presented below. This data is foundational for all subsequent in silico modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃SPubChem
Molecular Weight 252.29 g/mol PubChem
IUPAC Name 2-methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylatePubChem
Canonical SMILES COCCOC(=O)C1=CC2=C(C=C1)SC(=N)N2PubChem
InChI Key YWJWHADGASJPEI-UHFFFAOYSA-NPubChem

In Silico Modeling Workflow

The computational investigation of a novel compound typically follows a multi-step process designed to predict its behavior and interactions at a molecular level. The proposed workflow for this compound is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Target_Selection Target Selection Protein_Prep Protein Preparation Target_Selection->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Binding_Affinity Binding Affinity & Pose Docking->Binding_Affinity Complex_Stability Complex Stability MD_Sim->Complex_Stability Drug_Likeness Drug-Likeness Profile ADMET->Drug_Likeness

Caption: A generalized workflow for the in silico modeling of a novel compound.

Target Selection and Preparation

Based on the prevalence of kinase inhibition among 2-aminobenzothiazole derivatives, Phosphoinositide 3-kinase γ (PI3Kγ) has been selected as a primary target for this case study.[3][4][6] PI3Kγ is a key enzyme in inflammatory and autoimmune diseases.[2] A crystal structure of human PI3Kγ in complex with a benzothiazole inhibitor (PDB ID: 4PS3) provides an excellent starting point for our investigation.[8]

Experimental Protocol: Protein Preparation
  • Obtain Crystal Structure: Download the PDB file for 4PS3 from the RCSB Protein Data Bank.

  • Pre-processing: Use molecular visualization software (e.g., PyMOL, Chimera) to remove water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation and Charge Assignment: Utilize tools such as PDB2PQR to assign protonation states to residues at a physiological pH (7.4) and assign atomic charges using a force field like AMBER.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • File Format Conversion: Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT for AutoDock).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This technique is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL).

    • Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define a grid box that encompasses the ATP-binding site of PI3Kγ. The coordinates of the co-crystallized ligand in 4PS3 can be used to center the grid box.

    • Ensure the grid box dimensions are sufficient to allow for translational and rotational sampling of the ligand.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box configuration.

    • The program will generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses in the context of the PI3Kγ active site.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Predicted Binding Interactions and Affinity

The following table summarizes the predicted binding affinity and key interacting residues for the top-ranked docking pose of this compound with PI3Kγ.

ParameterPredicted Value
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Val882, Glu880, Tyr867, Met953
Interaction Types Hydrogen bonds with the backbone of Val882 and the side chain of Glu880; Pi-stacking with Tyr867; Hydrophobic interactions with Met953.

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the docking simulation.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.[10][11][12][13]

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) without restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Analysis of Complex Stability

The following table summarizes the key metrics from a hypothetical MD simulation, which are used to assess the stability of the protein-ligand complex.

MetricInterpretation
RMSD A low and stable RMSD of the ligand and protein backbone atoms over the simulation time indicates a stable binding pose.
RMSF RMSF analysis can identify flexible regions of the protein. Low fluctuations in the active site residues suggest stable ligand binding.
Hydrogen Bond Occupancy High occupancy of key hydrogen bonds identified in the docking study throughout the simulation confirms their importance for binding.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.[9][11][14][15][16]

Methodology: In Silico ADMET Prediction

A variety of online tools and software packages can be used to predict the ADMET properties of a molecule based on its structure. These tools employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[9][11][15]

Predicted ADMET Profile

The following table presents a predicted ADMET profile for this compound.

ADMET ParameterPredicted ValueImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Permeation LowLess likely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicIndicates a lower potential for carcinogenicity.
hERG Inhibition Low riskReduced likelihood of cardiotoxicity.

Note: These are hypothetical predictions and should be validated experimentally.

Signaling Pathway and Workflow Visualization

Visualizing the proposed mechanism of action and the experimental workflow can aid in understanding the broader context of the in silico modeling.

G cluster_pathway PI3K Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate Inhibitor->PI3K inhibits

Caption: Proposed inhibition of the PI3Kγ signaling pathway.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis Draw Draw 2D Structure Convert Convert to 3D Draw->Convert Minimize Energy Minimization Convert->Minimize Save_Ligand Save as PDBQT Minimize->Save_Ligand Grid Define Grid Box Save_Ligand->Grid Download Download PDB (4PS3) Clean Clean Protein Download->Clean Protonate Add Hydrogens & Charges Clean->Protonate Save_Protein Save as PDBQT Protonate->Save_Protein Save_Protein->Grid Run_Docking Run AutoDock Vina Grid->Run_Docking Analyze Analyze Results Run_Docking->Analyze

Caption: Detailed workflow for molecular docking.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the preliminary evaluation of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the potential of this and other novel compounds as therapeutic agents. The presented workflows and protocols, using PI3Kγ as a case study, provide a practical framework for the computational assessment of 2-aminobenzothiazole derivatives, thereby accelerating the early stages of drug discovery. It is imperative to note that in silico predictions should always be followed by experimental validation to confirm the computational findings.

References

"thermodynamic stability of 2-aminobenzothiazole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of 2-aminobenzothiazole derivatives, a class of compounds of significant interest in drug discovery and development.[1][2] Understanding the thermodynamic stability of these molecules is crucial for predicting their shelf-life, formulation compatibility, and overall viability as therapeutic agents.

Core Concepts in Thermodynamic Stability

Thermodynamic stability refers to the tendency of a compound to exist in its current state relative to its constituent elements or other possible isomeric forms. For a pharmaceutical compound, higher thermodynamic stability is generally desirable, as it indicates a lower likelihood of degradation under storage and physiological conditions. Key parameters used to quantify thermodynamic stability include the standard molar enthalpy of formation (ΔfHₘ°), Gibbs free energy of formation (ΔfGₘ°), and entropy (S°).

Factors Influencing the Thermodynamic Stability of 2-Aminobenzothiazole Derivatives

The thermodynamic stability of 2-aminobenzothiazole derivatives is influenced by a variety of structural factors. A comprehensive analysis of heterocyclic compounds indicates that ring strain, conjugation, and the nature and position of substituents play crucial roles in determining their overall energetic stability.[3]

  • Aromaticity and Resonance: The fused benzene and thiazole rings of the 2-aminobenzothiazole core create an aromatic system, which contributes significantly to its stability through electron delocalization.

  • Substituent Effects: The introduction of different functional groups onto the benzothiazole ring can either enhance or diminish its stability.

    • Electron-donating groups (e.g., -CH₃, -OCH₃) can increase electron density in the ring system, potentially enhancing resonance stabilization.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease electron density, which may affect the overall stability. The position of the substituent is also critical, as it can influence steric hindrance and the potential for intramolecular interactions, such as hydrogen bonding.

  • Intermolecular Forces: In the solid state, the stability of the crystal lattice is determined by intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. The amino group at the 2-position is a key site for hydrogen bonding, which can significantly contribute to the crystal lattice energy and, consequently, the overall stability of the solid form.

Quantitative Thermodynamic Data

Experimental determination of thermodynamic parameters for 2-aminobenzothiazole derivatives is crucial for a precise understanding of their stability. Rotating-bomb combustion calorimetry is a standard technique for determining the standard molar enthalpies of combustion (ΔcHₘ°), from which the standard molar enthalpies of formation (ΔfHₘ°) can be derived.

The following table summarizes the available experimental data for the standard molar enthalpy of combustion and formation of 2-aminobenzothiazole and two of its methyl derivatives in the crystalline phase at 298.15 K.

CompoundMolar Mass ( g/mol )Standard Molar Enthalpy of Combustion (ΔcHₘ°) (kJ/mol)Standard Molar Enthalpy of Formation (ΔfHₘ°) (kJ/mol)
2-Aminobenzothiazole150.19-4273.6 ± 0.959.55 ± 1.28
2-Amino-4-methylbenzothiazole164.22-4896.9 ± 1.12.71 ± 1.50
2-Amino-6-methylbenzothiazole164.22-4906.9 ± 1.213.53 ± 1.53

Data obtained from rotating-bomb combustion calorimetry experiments.

Experimental Protocols for Stability Assessment

A thorough assessment of the thermodynamic stability of 2-aminobenzothiazole derivatives involves a combination of experimental techniques.

Workflow for Thermodynamic Stability Assessment

The following diagram illustrates a general workflow for assessing the thermodynamic stability of a 2-aminobenzothiazole derivative.

G Workflow for Thermodynamic Stability Assessment cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_thermal Thermal Analysis cluster_calorimetry Calorimetric Measurements cluster_data Data Analysis & Interpretation Synthesis Synthesis of Derivative Purification Purification (Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XRD X-ray Diffraction Purification->XRD DSC Differential Scanning Calorimetry (DSC) XRD->DSC Purity & Polymorphism TGA Thermogravimetric Analysis (TGA) DSC->TGA Combustion Bomb Calorimetry TGA->Combustion Enthalpy Calculate Enthalpy of Formation Combustion->Enthalpy Sublimation Knudsen Effusion Sublimation->Enthalpy Gibbs Determine Gibbs Free Energy Enthalpy->Gibbs Stability Assess Thermodynamic Stability Gibbs->Stability

Caption: General workflow for assessing thermodynamic stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to screen for polymorphism.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 2-aminobenzothiazole derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating ramp is often performed to observe any changes in the thermal behavior after the initial melt, which can indicate polymorphism or degradation.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-aminobenzothiazole derivative into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the furnace at ambient temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C) where complete decomposition is expected.

  • Atmosphere: The analysis can be performed under an inert (nitrogen) or oxidative (air) atmosphere to study different decomposition pathways. A typical flow rate is 20-50 mL/min.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of decomposition. The temperature at which a certain percentage of weight loss occurs (e.g., T₅% for 5% weight loss) is often used as a measure of thermal stability.

Rotating-Bomb Combustion Calorimetry

Objective: To determine the standard molar enthalpy of combustion (ΔcHₘ°).

Methodology:

  • Sample Preparation: A precisely weighed pellet of the 2-aminobenzothiazole derivative is placed in a crucible inside the combustion bomb. A fuse wire is attached to ignite the sample. For sulfur-containing compounds, a small amount of water is added to the bomb to ensure that the sulfur oxides formed dissolve to form sulfuric acid.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known amount of water. The system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited, and the temperature change of the water in the calorimeter is precisely measured.

  • Product Analysis: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to check for incomplete combustion. The amounts of nitric acid and sulfuric acid formed are determined by titration.

  • Data Analysis: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of acids to determine the standard energy of combustion. The standard enthalpy of combustion is then calculated from the standard energy of combustion.

Signaling Pathways Modulated by 2-Aminobenzothiazole Derivatives

2-Aminobenzothiazole derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology. They have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many 2-aminobenzothiazole derivatives have been developed as inhibitors of PI3K.

G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives have shown potent inhibitory activity against VEGFR-2.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. 2-Aminobenzothiazole derivatives have been designed to target and inhibit EGFR signaling.[1][4][5]

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CellCycle Cell Cycle Progression ERK->CellCycle Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Conclusion

The thermodynamic stability of 2-aminobenzothiazole derivatives is a critical parameter in their development as pharmaceutical agents. This guide has provided an overview of the factors influencing their stability, available quantitative data, and detailed experimental protocols for their assessment. Furthermore, the role of these compounds as modulators of key signaling pathways in cancer has been highlighted. A thorough understanding of both the thermodynamic properties and the biological activity of these derivatives is essential for the rational design and successful development of new and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols: 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate as a key building block in the discovery of novel therapeutic agents. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. This document focuses on its application in the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.

Introduction

The 2-aminobenzothiazole core is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Its unique structure, featuring a fused benzene and thiazole ring with an amino group at the 2-position, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][2] this compound serves as a valuable starting material for the synthesis of a library of derivatives, particularly for targeting protein kinases involved in cancer progression.

Application: Development of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key transmembrane tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[3] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[2][3]

Quantitative Data of Representative 2-Aminobenzothiazole Derivatives
Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
Compound 4a HCT-116 (Colon Carcinoma)5.61[3]
HEPG-2 (Hepatocellular Carcinoma)7.92[3]
MCF-7 (Breast Cancer)3.84[3]
VEGFR-2 Kinase 0.091 [2][3]
Compound 4e MCF-7 (Breast Cancer)6.11[3]
Compound 8a MCF-7 (Breast Cancer)10.86[3]

Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by 2-aminobenzothiazole derivatives.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate.[4][5]

Materials:

  • Methyl 4-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 2-Methoxyethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

  • Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.

  • Stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C.

  • Add a solution of 2 equivalents of bromine in a small amount of glacial acetic acid dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate to pH 8.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from methanol or by column chromatography.

Step 2: Transesterification to this compound

  • Suspend the purified methyl 2-aminobenzo[d]thiazole-6-carboxylate in 2-methoxyethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Synthesis_Workflow Synthesis Workflow Start Methyl 4-aminobenzoate Step1 Cyclization with KSCN and Br2 in Acetic Acid Start->Step1 Intermediate Methyl 2-aminobenzo[d]thiazole-6-carboxylate Step1->Intermediate Step2 Transesterification with 2-Methoxyethanol and H2SO4 Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of the target compound.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This is a general protocol for determining the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (2-aminobenzothiazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant VEGFR-2 kinase, and the substrate peptide in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]

Conclusion

This compound is a promising scaffold for the development of novel kinase inhibitors, particularly targeting VEGFR-2 for anticancer therapy. The synthetic route is accessible, and the core structure allows for diverse modifications to optimize biological activity. The provided protocols offer a starting point for the synthesis, in vitro screening, and cellular evaluation of new derivatives based on this privileged scaffold. Further exploration of structure-activity relationships is warranted to develop potent and selective drug candidates.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Its derivatives have been the subject of extensive research, leading to the discovery of potent agents with anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] The versatility of the 2-aminobenzothiazole core allows for diverse structural modifications, enabling interaction with a range of molecular targets.[1][4] These application notes provide detailed protocols for the in vitro evaluation of 2-aminobenzothiazole derivatives to assess their therapeutic potential.

Anticancer Activity Evaluation

2-aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The most common initial screening method to determine the cytotoxic potential of these compounds is the MTT assay.

Data Presentation: Anticancer Activity

The in vitro anticancer activity of various 2-aminobenzothiazole derivatives is presented as IC₅₀ values, which represent the concentration required to inhibit 50% of cancer cell growth.

Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
OMS14MCF-7 (Breast)22.13[2][5]
OMS14A549 (Lung)26.09[2][5]
OMS5A549 (Lung)61.03[2][5]
IVeEAC (Mouse Ascites)10-24[6]
IVfEAC (Mouse Ascites)10-24[6]
IVhEAC (Mouse Ascites)10-24[6]
IVeMCF-7 (Breast)15-30[6]
IVfMCF-7 (Breast)15-30[6]
IVhMCF-7 (Breast)15-30[6]
IVeHeLa (Cervical)33-48[6]
IVfHeLa (Cervical)33-48[6]
4aHCT-116 (Colon)5.61[4][7]
4aHEPG-2 (Liver)7.92[4][7]
4aMCF-7 (Breast)3.84[4][7]
4eMCF-7 (Breast)6.11[4][7]
8aMCF-7 (Breast)10.86[4][7]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) in culture

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the complete growth medium. After overnight incubation, remove the old medium and treat the cells with 100 µL of varying concentrations of the test compounds. Ensure the final DMSO concentration does not exceed 0.5%. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[1][8]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until a purple formazan precipitate is visible.[8][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Incubate the plate for a short period in the dark to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plates B Incubate Overnight (37°C, 5% CO2) A->B C Treat with Serial Dilutions of 2-Aminobenzothiazole Derivatives B->C D Incubate for 24-72 hours C->D E Add MTT Reagent Incubate for 2-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 Values G->H

Caption: Workflow for cytotoxicity testing using the MTT assay.

Antimicrobial Activity Evaluation

Derivatives of 2-aminobenzothiazole have shown promising activity against a range of pathogenic bacteria and fungi.[3][10] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are typically employed to determine their antimicrobial efficacy.[3][8]

Data Presentation: Antimicrobial Activity

The antimicrobial potency is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives

Compound IDMicroorganismStrain TypeMIC (µg/mL)Reference
1nCandida albicansFungus4[10]
1oCandida albicansFungus8[10]
1nCandida tropicalisFungus4[10]
1oCandida parapsilosisFungus4[10]
1nCandida parapsilosisFungus8[10]
MZ1Klebsiella pneumoniaeGram-negativeN/A (Moderate Activity)[11]
MZ1Staphylococcus epidermidisGram-positiveN/A (Moderate Activity)[11]
MZ2Staphylococcus epidermidisGram-positiveN/A (Moderate Activity)[11]
All except MH1Escherichia coliGram-negativeN/A (Moderate Activity)[11]

Note: "Moderate Activity" was reported for a concentration of 250 µg/mL in an agar well diffusion assay, specific MIC values were not provided.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the MIC of novel compounds against bacterial and fungal strains, following CLSI guidelines.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (bacterial or fungal strains)

  • 2-Aminobenzothiazole derivative stock solutions

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard turbidity tube

  • Spectrophotometer

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[3]

  • Serial Dilution: Add 100 µL of appropriate broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate by transferring 100 µL from one well to the next.[3]

  • Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (which contain broth only).[8]

  • Controls: Include a growth control (inoculum without any compound) and a solvent control (inoculum with the highest concentration of the solvent used).[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[3][8]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.[3][8]

Visualization: Antimicrobial Testing Workflow

cluster_workflow Broth Microdilution (MIC) Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Include Growth, Sterility, and Solvent Controls C->D E Incubate Plates (e.g., 37°C, 24h) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Enzyme Inhibition Assays

The mechanism of action for many 2-aminobenzothiazole derivatives involves the inhibition of key enzymes, particularly protein kinases involved in cell signaling pathways.[2][4]

Data Presentation: Enzyme Inhibition

Inhibitory activity is often expressed as the percentage of inhibition at a given concentration or as an IC₅₀ value.

Table 3: Kinase Inhibition by 2-Aminobenzothiazole Derivatives

Compound IDTarget Enzyme% Inhibition @ 100 µMIC₅₀ (nM)Reference
OMS1PI3Kγ47%-[2][5]
OMS2PI3Kγ48%-[2][5]
OMS14PIK3CD/PIK3R165%-[1]
4aVEGFR-2-91[1][4]
Experimental Protocol: Adapta™ Universal Kinase Assay (for PI3Kγ)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures ADP formation, a direct product of kinase activity.[5]

Materials:

  • Adapta™ Universal Kinase Assay Kit (Invitrogen/Thermo Fisher Scientific)

  • Kinase enzyme (e.g., PI3Kγ) and its specific substrate

  • Test compounds (2-aminobenzothiazole derivatives)

  • ATP

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.[5]

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing EDTA, a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer.[5]

  • TR-FRET Signal Measurement:

    • Incubate the plate to allow the detection reagents to reach equilibrium.

    • Read the plate on a TR-FRET enabled reader. In the absence of an inhibitor, high kinase activity produces a large amount of ADP, which displaces the tracer from the antibody, resulting in a low TR-FRET signal. In the presence of an effective inhibitor, less ADP is formed, the tracer remains bound to the antibody, and a high TR-FRET signal is produced.[5]

  • Data Analysis:

    • Calculate the emission ratio to determine the amount of ADP formed.

    • Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Visualization: Kinase Inhibition Signaling

cluster_pathway Mechanism of Kinase Inhibition Assay Kinase Kinase (e.g., PI3K, VEGFR-2) PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Kinase Inhibition Downstream Downstream Signaling & Cell Proliferation PhosphoSub->Downstream

Caption: Signaling pathway targeted by kinase inhibitors.

Safety and Toxicity Assays

To evaluate the therapeutic potential of lead compounds, it is crucial to assess their toxicity against non-cancerous human cells.

Protocol: Cytotoxicity Assay on Normal Cells

The MTT assay, as described in section 1.2, can be adapted to assess the toxicity of the compounds on normal human cell lines (e.g., human THP-1 monocytes, WI-38 normal lung fibroblasts).[4][8][12] A high IC₅₀ value against normal cells, coupled with a low IC₅₀ against cancer cells, indicates selective cytotoxicity and a favorable therapeutic window.

Data Presentation: Safety Profile

Table 4: Cytotoxicity against Normal and Cancer Cell Lines for Selectivity Assessment

Compound IDCancer Cell LineCancer IC₅₀ (µM)Normal Cell LineNormal Cell Viability/ToxicityReference
1nCandida strains4-8THP-1 (Human monocytes)No cytotoxic effect[12]
1oCandida strains4-8THP-1 (Human monocytes)No cytotoxic effect[12]
4aMCF-73.84WI-38 (Normal lung)Good safety profile[4]
4eMCF-76.11WI-38 (Normal lung)Good safety profile[4]
8aMCF-710.86WI-38 (Normal lung)Good safety profile[4]
3b, 4y---Low acute oral toxicity (LD₅₀ >1750 mg/kg)[13]
8c, 8d---Low acute oral toxicity (LD₅₀ > 1250 mg/Kg)[14]

References

Application Notes and Protocols: 2-Aminobenzothiazoles as Versatile Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole is a heterocyclic compound that serves as a fundamental scaffold for a diverse and powerful class of fluorescent probes.[1] Derivatives of 2-aminobenzothiazole have attracted considerable attention in chemical biology, medicinal chemistry, and materials science due to their advantageous photophysical properties.[2][3] These properties often include high fluorescence quantum yields, large Stokes shifts, and profound sensitivity to the local microenvironment, making them ideal candidates for developing advanced fluorescent sensors.[1]

These probes can be designed as "turn-on," "turn-off," or ratiometric sensors for a multitude of analytes, such as metal ions, pH fluctuations, reactive oxygen species (ROS), and changes in viscosity.[1][4][5][6] The versatility of the 2-aminobenzothiazole core allows for straightforward chemical modification, enabling the fine-tuning of its spectral properties and specificity for target analytes.[2] This document provides a comprehensive overview of their applications, detailed experimental protocols, and quantitative performance data.

Core Sensing Mechanisms

The fluorescence response of 2-aminobenzothiazole probes is primarily governed by several photophysical mechanisms that are modulated by the presence of a target analyte. Understanding these mechanisms is crucial for probe design and data interpretation.

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the fluorophore is quenched by an electron transfer from a recognition moiety. Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.[1][7]

  • Intramolecular Charge Transfer (ICT): These probes typically contain an electron donor and an electron acceptor. Analyte interaction can alter the electronic distribution, leading to a shift in the emission wavelength, which is useful for ratiometric sensing.[1][5]

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state, leading to a large Stokes shift.[2] The efficiency of ESIPT can be modulated by the analyte, resulting in a change in fluorescence.[1]

  • Aggregation-Induced Emission (AIE): Some 2-aminobenzothiazole derivatives are non-emissive when dissolved but become highly fluorescent upon aggregation.[2][8] This phenomenon can be exploited for sensing applications where the analyte induces aggregation or disaggregation.

  • Chelation-Enhanced Fluorescence (CHEF): The nitrogen and sulfur atoms in the benzothiazole ring act as excellent coordination sites for metal ions.[1] Chelation with a metal ion can rigidify the probe's structure, restricting non-radiative decay pathways and enhancing fluorescence.[1]

Sensing_Mechanisms cluster_Probe Probe Molecule Fluorophore 2-Aminobenzothiazole Core (Fluorophore) Response Fluorescence Signal Change (On, Off, or Shift) Fluorophore->Response Receptor Receptor Moiety Receptor->Fluorophore Modulates Photophysics (PET, ICT, ESIPT, etc.) Analyte Target Analyte Analyte->Receptor Binding/ Reaction

Caption: Key components and interactions in a 2-aminobenzothiazole-based fluorescent probe.

Applications and Quantitative Data

The structural versatility of 2-aminobenzothiazoles has led to the development of probes for a wide array of important biological and environmental analytes.

Metal Ion Detection

The inherent coordinating atoms (N and S) in the 2-aminobenzothiazole scaffold make it highly suitable for designing probes for various metal ions.[1] These probes are crucial for studying the roles of metal ions in biological systems and for detecting environmental contaminants.[6][9]

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemFluorescence ResponseReference
Biphenyl-benzothiazole derivativeZn²⁺0.25 ppmDMSO/CHCl₃ (50:50, v/v)Ratiometric and Turn-on[1]
Biphenyl-benzothiazole derivativeCu²⁺0.34 ppmDMSO/CHCl₃ (50:50, v/v)Turn-off[1]
Biphenyl-benzothiazole derivativeNi²⁺0.30 ppmDMSO/CHCl₃ (50:50, v/v)Turn-off[1]
BIPPZn²⁺2.36 x 10⁻⁸ MSemi-aqueousTurn-on[10]
Compound-1Zn²⁺--Turn-on[11]
Compound-1Cu²⁺, Ni²⁺--Turn-off (Quenching)[11]
pH Sensing

Monitoring pH is vital as pH fluctuations are associated with numerous physiological and pathological conditions, including cancer and lysosomal storage diseases. 2-Aminobenzothiazole derivatives have been engineered to respond to both acidic and alkaline pH ranges.[7][12]

Probe Name/DerivativepH RangepKaSensing MechanismFluorescence ResponseReference
Probe 13.44 - 6.464.23PETTurn-on (Enhancement)[7]
HBT-pH 12.02 - 12.006.57Spiropyran open-loopOFF-ON[13]
HBT-pH 2Acidic4.90Spiropyran open-loopRatiometric[13]
HBT-pH 3Acidic3.95Spiropyran open-loopRatiometric[13]
NBO5.75 - 7.006.5ICTRatiometric[5]
Bis(HBX) DerivativesAlkaline9.7 - 10.8-Turn-on[12]
Viscosity and Polarity Sensing

Cellular viscosity is a critical parameter that reflects the state of cellular processes and is linked to diseases like atherosclerosis and Alzheimer's. Probes based on 2-aminobenzothiazole can act as "molecular rotors," where their fluorescence is restricted and thus enhanced in highly viscous environments.

Probe Name/DerivativeAnalyteDetection RangeFluorescence ResponseKey FeatureReference
BDHAViscosity1.62 cP - 851.6 cPTurn-onLysosome-targeting[4]
NBOViscosity--Also a pH probe[5]
HT-BzhViscosity-Turn-on (at 528 nm)Also a HSO₃⁻ probe[14]
BTPViscosity--Lysosome-targeting[15]
Detection of Reactive Species (ROS, Biothiols)

Probes have been developed for reactive oxygen species like hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻), as well as for biothiols such as cysteine (Cys).[4][8][16] These molecules play dual roles in cellular signaling and oxidative stress.

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Fluorescence ResponseKey FeatureReference
BT-BOH₂O₂-Turn-onAIE properties[8][17]
BDHAOCl⁻2.8 µMTurn-offAlso a viscosity probe[4]
Probe 1 (Green-emitting)Biothiols (Cys)0.12 µMTurn-on (148-fold)Large Stokes shift (117 nm)[16]
BT-ACCysteine (Cys)32.6 nMTurn-on (4725-fold)Large Stokes shift (135 nm)[18]

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aminobenzothiazole Derivative

This protocol describes a common method for synthesizing a 2-(2'-hydroxyphenyl)benzothiazole (HBT) core, which can be further functionalized.[8][17]

Materials:

  • 2-hydroxybenzaldehyde

  • 2-aminobenzenethiol

  • Anhydrous ethanol

  • Formic acid (catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (e.g., 2 mmol) and 2-aminobenzenethiol (e.g., 2.2 mmol).[8]

  • Add anhydrous ethanol (10 mL) to dissolve the reactants.[8]

  • Add a catalytic amount of formic acid (e.g., 2 drops) to the mixture.[1][8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90°C) with continuous stirring.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product further by recrystallization or column chromatography as needed.

Synthesis_Workflow Reactants 1. Mix Reactants (e.g., 2-hydroxybenzaldehyde, 2-aminobenzenethiol in Ethanol) Catalyst 2. Add Catalyst (Formic Acid) Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Monitor 4. Monitor via TLC Reflux->Monitor Cool 5. Cool to Room Temp Monitor->Cool Filter 6. Filter Precipitate Cool->Filter Purify 7. Purify Product (Recrystallization/Chromatography) Filter->Purify Final Pure 2-Aminobenzothiazole Derivative Purify->Final

Caption: General workflow for the synthesis of a 2-aminobenzothiazole derivative probe.

Protocol 2: General Procedure for in vitro Fluorescence Sensing

This protocol outlines the steps for evaluating the sensing performance of a probe with its target analyte in a cuvette-based assay.

Materials:

  • Stock solution of the 2-aminobenzothiazole probe (e.g., 1-10 mM in DMSO).

  • Stock solution of the target analyte.

  • Appropriate buffer solution (e.g., PBS, HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 5-10 µM) by diluting the stock solution in the chosen buffer.

  • Initial Measurement: Transfer the probe working solution to a quartz cuvette and record its initial fluorescence emission spectrum using the fluorometer.

  • Titration: Add incremental amounts of the analyte stock solution to the cuvette containing the probe.

  • Incubation & Measurement: After each addition, mix the solution gently and allow it to incubate for a specific period (e.g., 1-15 minutes) to ensure the reaction reaches completion.[16] Record the fluorescence spectrum after each incubation.

  • Data Analysis: Plot the change in fluorescence intensity at the peak emission wavelength against the concentration of the added analyte. This plot can be used to determine the detection limit and binding stoichiometry.

  • Selectivity Test: Repeat the experiment by adding potential interfering species (other metal ions, anions, biomolecules) instead of the target analyte to assess the probe's selectivity.

Protocol 3: Live-Cell Imaging Using 2-Aminobenzothiazole Probes

This protocol provides a general workflow for visualizing analytes within living cells using a fluorescence microscope.[1][17]

Materials:

  • Cells of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips.[7][8]

  • Probe stock solution (e.g., 1-10 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Fluorescence or confocal microscope with suitable filter sets.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Seed cells on a suitable imaging substrate and grow them to the desired confluency (e.g., 60-70%).[17]

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 5-10 µM) by diluting the stock solution in pre-warmed serum-free medium or PBS.[17]

    • Remove the culture medium from the cells and wash once with warm PBS.[1]

    • Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[17]

  • Washing: Remove the probe solution and wash the cells twice with warm PBS to eliminate any excess, non-internalized probe.[17]

  • Analyte Treatment (Optional):

    • Exogenous Analyte: To detect an external analyte, add fresh medium containing the desired concentration of the analyte (e.g., 10-100 µM H₂O₂) and incubate for a specific period (e.g., 30 minutes).[17]

    • Endogenous Analyte: To detect an internally generated analyte, add a stimulus (e.g., PMA to induce H₂O₂ production) and incubate for the desired time.[17]

  • Imaging: Mount the dish on the microscope stage. Acquire fluorescence images using the appropriate excitation and emission channels.

  • Data Analysis: Analyze the captured images to quantify changes in fluorescence intensity and determine the subcellular localization of the signal.

Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (Optional) Cell_Culture 1. Culture Cells on Glass-Bottom Dish Probe_Loading 2. Load Cells with Probe Solution (30-45 min) Cell_Culture->Probe_Loading Wash 3. Wash to Remove Excess Probe Probe_Loading->Wash Exogenous 4a. Add Exogenous Analyte Wash->Exogenous Endogenous 4b. Add Stimulus for Endogenous Production Wash->Endogenous Imaging 5. Acquire Images (Fluorescence Microscope) Wash->Imaging Control Exogenous->Imaging Endogenous->Imaging Analysis 6. Analyze Image Data (Intensity, Localization) Imaging->Analysis

Caption: General workflow for live-cell imaging with 2-aminobenzothiazole probes.

Conclusion

2-Aminobenzothiazole derivatives represent a robust and highly adaptable class of fluorescent probes.[2] Their favorable photophysical properties and the relative ease of their synthesis make them invaluable tools for detecting a wide range of analytes in complex biological and environmental systems.[1][19] The ability to fine-tune their structure to achieve desired sensing characteristics—such as turn-on responses, ratiometric shifts, and specific organelle targeting—ensures their continued relevance and application in advancing our understanding of chemistry, biology, and medicine.

References

Application Notes and Protocols for Cell Culture Studies with 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate is a member of the 2-aminobenzothiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Numerous studies have highlighted the potential of 2-aminobenzothiazole derivatives as potent antitumor agents, capable of inhibiting cancer cell proliferation and inducing apoptosis.[4][5][6] These compounds have been shown to modulate key signaling pathways implicated in tumorigenesis, such as the PI3K/Akt/mTOR and EGFR pathways.[4][7]

These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on its cytotoxic and apoptotic effects on cancer cell lines. The described experimental workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies for promising therapeutic candidates.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM) after 48h treatment
MCF-7Breast Cancer25.5 ± 2.1
A549Lung Cancer38.2 ± 3.5
HepG2Liver Cancer45.8 ± 4.2
HCT116Colon Cancer31.4 ± 2.9
DU-145Prostate Cancer52.1 ± 5.0

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells
0 (Vehicle Control)3.2 ± 0.51.5 ± 0.395.3 ± 0.8
1012.8 ± 1.14.3 ± 0.682.9 ± 1.5
25 (IC₅₀)28.5 ± 2.410.2 ± 1.361.3 ± 3.1
5045.1 ± 3.920.7 ± 2.134.2 ± 4.5

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h treatment)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.4 ± 4.128.9 ± 2.515.7 ± 1.9
1068.2 ± 5.320.1 ± 1.811.7 ± 1.4
25 (IC₅₀)75.9 ± 6.215.3 ± 1.58.8 ± 1.1
5082.1 ± 7.010.5 ± 1.27.4 ± 0.9

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116, DU-145)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • MCF-7 cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of the compound (e.g., 0, 10, 25, 50 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • MCF-7 cells

  • Complete culture medium

  • This compound

  • PI/RNase Staining Buffer

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Compound Preparation (this compound) C Cytotoxicity Screening (MTT Assay) A->C B Cell Line Selection (e.g., MCF-7, A549) B->C D Determination of IC50 C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Signaling Pathway Analysis (Western Blot for PI3K/Akt) E->G F->G H Data Analysis & Interpretation G->H

Caption: In vitro evaluation workflow for this compound.

G cluster_pathway Hypothesized PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate Compound->PI3K inhibits

Caption: Hypothesized mechanism of action via the PI3K/Akt signaling pathway.

References

Synthetic Routes for Derivatizing 2-Aminobenzo[d]thiazole-6-carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 2-aminobenzo[d]thiazole-6-carboxylates. This scaffold is a key pharmacophore in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] The following sections outline the primary synthetic strategies for modifying the 2-amino group, the 6-carboxylate functionality, and the benzothiazole ring, complete with experimental details and data.

Synthesis of the Core 2-Aminobenzo[d]thiazole-6-carboxylate Scaffold

The foundational step in any derivatization strategy is the efficient synthesis of the core heterocyclic system. The most common and effective method is the oxidative cyclization of a p-aminobenzoate derivative using potassium thiocyanate and bromine.[1][2]

General Synthetic Workflow

The overall process begins with the esterification of 4-aminobenzoic acid, followed by cyclization to form the benzothiazole ring.

A 4-Aminobenzoic Acid B Methyl 4-aminobenzoate A->B  MeOH, H2SO4 (Esterification)   C Methyl 2-aminobenzo[d]thiazole-6-carboxylate B->C  KSCN, Br2, AcOH (Cyclization)  

Caption: General workflow for the synthesis of the 2-aminobenzo[d]thiazole-6-carboxylate core.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aminobenzoate [1]

  • To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in methanol (200 mL), add concentrated sulfuric acid (6 mL, 112.6 mmol) dropwise.

  • Stir the mixture at 65 °C overnight.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (200 mL).

  • Wash the organic phase with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent in vacuo to yield methyl 4-aminobenzoate.

Protocol 2: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate [1][2]

  • To a solution of methyl 4-aminobenzoate (500 mg, 3.31 mmol) in acetic acid (12 mL), add potassium thiocyanate (KSCN, 1.28 g, 13.2 mmol).

  • Stir the solution at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C.

  • Add a solution of bromine (0.339 mL, 6.62 mmol) in acetic acid dropwise. The solution will turn into a yellow suspension.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the mixture with 25% aqueous ammonia solution (50 mL) to a pH of 8.

  • Filter the precipitate, wash extensively with water, and dry.

  • For further purification, the solid can be suspended in methanol, heated, filtered, and dried.

Derivatization of the 2-Amino Group

The 2-amino group is a primary site for derivatization, allowing for the introduction of a wide variety of functional groups to explore the chemical space for improved biological activity.

Acylation and Further Modification

Acylation of the 2-amino group, often with chloroacetyl chloride, provides a versatile intermediate for further functionalization.[3][4]

A Methyl 2-aminobenzo[d]thiazole- 6-carboxylate B Methyl 2-(2-chloroacetamido)benzo[d]thiazole- 6-carboxylate A->B  Chloroacetyl chloride, Triethylamine   C Substituted Amine Derivatives B->C  Various Amines   D Thiourea Adduct B->D  Thiourea   A Methyl 2-aminobenzo[d]thiazole- 6-carboxylate B 2-Aminobenzo[d]thiazole- 6-carboxylic acid A->B  LiOH or NaOH (Hydrolysis)   C Amide Derivatives B->C  Amine, Coupling Agent (e.g., HATU, EDC)   A Substituted 3-hydroxy- 4-nitrobenzoic acid B Methyl 3-hydroxy- 4-nitrobenzoate A->B  MeOH, H2SO4   C Alkylated Nitro Intermediate B->C  Alkyl halide, K2CO3   D Alkylated Amino Intermediate C->D  H2, Pd/C or SnCl2   E Substituted Methyl 2-aminobenzo[d]thiazole- 6-carboxylate D->E  KSCN, Br2, AcOH  

References

Application Notes and Protocols: 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.

Introduction

This compound is a heterocyclic compound belonging to the 2-aminobenzothiazole class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The presence of the 2-amino group and the ester at the 6-position provides two key points for chemical modification, making it a valuable building block for the synthesis of diverse molecular architectures.[4][5] Its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6]

The primary application of this intermediate, and the focus of these notes, is in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 436088-66-3[8]
Molecular Formula C₁₁H₁₂N₂O₃S[8]
Molecular Weight 252.29 g/mol
Appearance Solid (typical)
Purity >98% (typical)

Application as a Chemical Intermediate: Synthesis of Kinase Inhibitors

This compound serves as a key precursor for the synthesis of kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival, such as the Abl and Src kinase pathways.[1][7][9] The general synthetic strategy involves two key transformations:

  • Hydrolysis of the Methoxyethyl Ester: The ester group is typically hydrolyzed to the corresponding carboxylic acid. This step is crucial for the subsequent amide bond formation.

  • Amide Bond Formation: The newly formed carboxylic acid is then coupled with a variety of amine-containing fragments to generate a library of diverse amide derivatives. This amide coupling is a cornerstone of medicinal chemistry for creating complex bioactive molecules.

The following sections provide representative experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic Acid (Representative)

This protocol describes the hydrolysis of the methoxyethyl ester to the carboxylic acid, a necessary step for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-aminobenzo[d]thiazole-6-carboxylic acid.

Quantitative Data (Representative):

ReactantProductReagentsSolventTimeTemperatureYield
This compound2-Aminobenzo[d]thiazole-6-carboxylic acidLiOH or NaOHMeOH/H₂O or THF/H₂O2-4 hRT to 50°C>90%

Protocol 2: Amide Coupling to Synthesize Bioactive Derivatives (Representative)

This protocol outlines a general procedure for the amide bond formation between 2-aminobenzo[d]thiazole-6-carboxylic acid and a desired amine, a common step in the synthesis of kinase inhibitors like Dasatinib analogs.[10][11]

Materials:

  • 2-Aminobenzo[d]thiazole-6-carboxylic acid (from Protocol 1)

  • Desired amine (e.g., 2-chloro-6-methylaniline for a Dasatinib analog) (1.1 eq)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a solution of 2-aminobenzo[d]thiazole-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and the organic base (e.g., DIPEA, 2.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Quantitative Data (Representative):

Carboxylic AcidAmineCoupling ReagentBaseSolventTimeTemperatureYield
2-Aminobenzo[d]thiazole-6-carboxylic acidVarious primary/secondary aminesHATU or HOBt/EDCDIPEA or TEADMF or DCM12-24 hRT60-90%

Visualization of Synthetic Pathways and Biological Mechanisms

Experimental Workflow:

The following diagram illustrates the general workflow for utilizing this compound as an intermediate in the synthesis of kinase inhibitors.

G cluster_synthesis Synthetic Pathway cluster_application Application Start 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate Intermediate 2-Aminobenzo[d]thiazole-6-carboxylic acid Start->Intermediate Ester Hydrolysis Coupling Amide Coupling (with various amines) Intermediate->Coupling Product Library of Kinase Inhibitor Analogs Coupling->Product Screening Biological Screening (Kinase Assays) Product->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Signaling Pathways:

Derivatives of 2-aminobenzothiazole are known to inhibit various protein kinases, thereby blocking downstream signaling pathways that are often hyperactivated in cancer cells. The diagrams below illustrate the simplified signaling pathways of two major targets, Abl and Src kinases.

Abl Kinase Signaling Pathway:

The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream pathways.[1][12]

G Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->Bcr_Abl

Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.

Src Family Kinase (SFK) Signaling Pathway:

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, adhesion, and migration. Their aberrant activation is linked to cancer progression and metastasis.[7][9]

G Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Cell_Processes Cell Growth, Adhesion, & Migration FAK->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->Src

References

Application Notes and Protocols for Kinase Inhibition Assays Using 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its unique structural features make it an ideal starting point for the design and synthesis of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.[1] This document provides detailed application notes and protocols for the evaluation of 2-aminobenzothiazole compounds as kinase inhibitors.

Key Kinase Targets for 2-Aminobenzothiazole Derivatives

Research has demonstrated the efficacy of 2-aminobenzothiazole derivatives against a range of critical kinase targets involved in oncology and other diseases. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

  • Aurora Kinases: A family of serine/threonine kinases that are crucial for the regulation of mitosis.[1]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibitors can halt the proliferation of cancer cells.[1][3]

  • Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that controls cell growth, proliferation, and survival.[1][4]

  • c-MET: A receptor tyrosine kinase that is implicated in various cancers.[3]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages.[3]

Data Presentation

The following tables summarize the inhibitory activities of various 2-aminobenzothiazole derivatives against different kinase targets and cancer cell lines, as reported in the scientific literature.

Table 1: Biochemical Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
BLZ945CSF1R1c-KIT3200
Compound 3CSF1R1.4--
Compound 10EGFR94.7--
Compound 11EGFR54.0--
Compound 20VEGFR-2150Sorafenib-
Compound 21VEGFR-2190Sorafenib-
Compound 40CDK24290--
Compound 54PI3Kα1.03--

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in a biochemical assay.[5]

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineIC50 (µM)Cancer Type
Compound 13HCT1166.43Colon Cancer
A5499.62Lung Cancer
A3758.07Melanoma
Compound 20HepG29.99Liver Cancer
HCT-1167.44Colon Cancer
MCF-78.27Breast Cancer
Compound 21HepG210.34Liver Cancer
HCT-11611.21Colon Cancer
MCF-712.14Breast Cancer
Compound 25MKN-450.01Gastric Cancer
H4600.06Lung Cancer
HT-290.18Colon Cancer
Compound 40A5493.55Lung Cancer
MCF-73.17Breast Cancer
Hep3B4.32Liver Cancer

IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth.[5]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for determining the inhibitory activity of 2-aminobenzothiazole derivatives against a specific protein kinase using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6]

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-Aminobenzothiazole test compound stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-aminobenzothiazole test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.[5]

    • Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control for background subtraction.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP.[5] The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate IC50 determination.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[6][7]

  • Stopping the Reaction and ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[6]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[7]

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell line of interest in culture

  • 96-well plates

  • Complete growth medium

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance from wells with medium only.

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-aminobenzothiazole compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Synthesize/Obtain 2-Aminobenzothiazole Compound Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Biochemical Cellular Cell-Based Assay (e.g., MTT) Compound->Cellular Reagents Prepare Assay Reagents & Buffers Reagents->Biochemical Reagents->Cellular IC50_Biochem Determine Biochemical IC50 Biochemical->IC50_Biochem IC50_Cell Determine Cellular IC50 Cellular->IC50_Cell Conclusion Evaluate Potency and Selectivity IC50_Biochem->Conclusion IC50_Cell->Conclusion G Inhibitor 2-Aminobenzothiazole Compound Kinase Target Kinase Inhibitor->Kinase Binds to Substrate Substrate (Peptide or Protein) Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Produces ADP ADP Kinase->ADP Produces ATP ATP ATP->Kinase Provides Phosphate Detection Detection Method (Luminescence) ADP->Detection Is Detected by IC50 IC50 Value Detection->IC50 Used to Calculate

References

Application Notes and Protocols for Live-Cell Imaging with 2-Aminobenzothiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the fields of chemical biology and drug development.[1] Their unique photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local microenvironment, make them ideal scaffolds for the development of fluorescent probes.[1][2] These probes can be designed as "turn-on," "turn-off," or ratiometric sensors for a wide array of biologically relevant analytes, such as metal ions, pH, and reactive oxygen species.[1] The sensing capabilities of these probes are often governed by photophysical mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[1]

This document provides detailed application notes and protocols for the use of 2-aminobenzothiazole-based fluorescent probes in live-cell imaging, with a focus on data presentation, experimental methodologies, and visualization of key processes.

Applications in Live-Cell Imaging

Derivatives of 2-aminobenzothiazole have been successfully engineered to detect a variety of analytes within living cells, enabling the real-time visualization of dynamic cellular processes.

Metal Ion Detection

The nitrogen and sulfur atoms within the 2-aminobenzothiazole core provide excellent coordination sites for metal ions, leading to the development of selective probes for ions such as Zn²⁺, Cu²⁺, and Ni²⁺.[1]

Reactive Oxygen Species (ROS) Detection

2-Aminobenzothiazole-based probes have been designed to react specifically with various ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HClO), and peroxynitrite (ONOO⁻), allowing for the study of oxidative stress and related signaling pathways.[3][4][5]

Viscosity and Polarity Sensing

Changes in intracellular viscosity and polarity are associated with various physiological and pathological conditions.[6][7] Specially designed 2-aminobenzothiazole probes exhibit fluorescence that is sensitive to the viscosity and polarity of their environment.[6][8][9]

pH Sensing

The fluorescence of certain 2-aminobenzothiazole derivatives is pH-dependent, making them useful tools for monitoring intracellular pH changes in different cellular compartments.[8]

Biothiol Detection

Probes have been developed for the detection of important biothiols like cysteine, homocysteine, and glutathione, which play crucial roles in maintaining cellular redox balance.[10]

Quantitative Data of Selected 2-Aminobenzothiazole-Based Probes

The following tables summarize the performance of various 2-aminobenzothiazole-based fluorescent probes for different analytes.

Table 1: Probes for Metal Ion Detection

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Solvent SystemFluorescence ResponseReference
Biphenyl-benzothiazole derivativeZn²⁺0.25 ppmDMSO/CHCl₃ (50:50, v/v)Ratiometric and Turn-on[1]
Biphenyl-benzothiazole derivativeCu²⁺0.34 ppmDMSO/CHCl₃ (50:50, v/v)Turn-off[1]
Biphenyl-benzothiazole derivativeNi²⁺0.30 ppmDMSO/CHCl₃ (50:50, v/v)Turn-off[1]
H1Zn²⁺ / Cd²⁺Not SpecifiedNot SpecifiedBlue-shifted emission[11]
BIPPZn²⁺2.36 x 10⁻⁸ MSemi-aqueousTurn-on[12]

Table 2: Probes for Reactive Oxygen Species (ROS) Detection

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Fluorescence ResponseStokes ShiftReference
Benzothiazole-based probeHClO0.08 µMTurn-on190 nm[5]
BS1ONOO⁻12.8 nMTurn-onNot Specified[4]
BS2ONOO⁻25.2 nMTurn-onNot Specified[4]
BT-BO (AIE Probe)H₂O₂Not SpecifiedTurn-onNot Specified[13]

Table 3: Probes for Other Analytes

Probe Name/DerivativeTarget AnalyteDetection Limit (LOD)Linear RangeFluorescence ResponseReference
BDHAViscosityNot Specified1.62 cP to 851.6 cPTurn-on[6]
BDHAOCl⁻2.8 µM0 to 390 µMTurn-off[6]
NBOpHNot SpecifiedpH 5.75-7.00Ratiometric[8]
HT-BzhHSO₃⁻0.2526 µMNot SpecifiedNot Specified[9]
RSHP1, RSHP2, RSHP3BiothiolsNot SpecifiedNot SpecifiedOff-on[10]

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging

This protocol provides a general workflow for staining and imaging live cells with 2-aminobenzothiazole-based fluorescent probes. It is crucial to optimize probe concentration, incubation time, and imaging parameters for each specific probe and cell line.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • 2-Aminobenzothiazole-based fluorescent probe stock solution (typically 1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Live Cell Imaging Solution)[14]

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dish or coverslip) and allow them to adhere and grow to the desired confluency (typically 60-70%).[3]

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium or serum-free medium to the desired final concentration (typically in the low micromolar range, e.g., 5-10 µM).[1][3]

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.[1]

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.[1][3] The optimal incubation time will vary depending on the probe and cell type.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.[1] This step is critical for reducing background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Acquire images using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate excitation and emission filters for the specific probe.[1]

  • Data Analysis: Analyze the captured images to determine the fluorescence intensity and subcellular localization of the probe.[1]

Protocol 2: Detection of Exogenous and Endogenous Analytes

This protocol outlines the steps for detecting analytes introduced externally (exogenous) or generated within the cells (endogenous).

Procedure:

  • Exogenous Analyte Detection:

    • After probe loading and washing (Protocol 1, steps 1-4), add fresh culture medium containing the desired concentration of the analyte (e.g., H₂O₂, metal ions) to the cells.

    • Incubate for a specific period (e.g., 30 minutes) at 37°C.[3]

    • Proceed with imaging (Protocol 1, step 5).

  • Endogenous Analyte Detection:

    • After probe loading and washing (Protocol 1, steps 1-4), add fresh culture medium containing a stimulus to induce the production of the endogenous analyte (e.g., PMA to stimulate H₂O₂ production).[3]

    • Incubate for the desired time to allow for analyte generation (e.g., 30-60 minutes) at 37°C.[3]

    • Proceed with imaging (Protocol 1, step 5).

Visualizations

Sensing Mechanisms of 2-Aminobenzothiazole Probes

The following diagram illustrates the common photophysical mechanisms underlying the fluorescence response of these probes.

Caption: Common sensing mechanisms of 2-aminobenzothiazole probes.

General Workflow for Live-Cell Imaging

This diagram outlines the sequential steps involved in a typical live-cell imaging experiment using 2-aminobenzothiazole-based fluorescent probes.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Cell Seeding on Imaging Dish B Prepare Probe Working Solution C Remove Culture Medium B->C D Wash Cells with PBS C->D E Incubate Cells with Probe D->E F Wash to Remove Unbound Probe E->F G Add Fresh Imaging Buffer F->G H Acquire Images with Microscope G->H I Data Analysis H->I

Caption: General workflow for live-cell imaging experiments.

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various multicomponent reactions (MCRs) utilizing 2-aminobenzothiazole as a key building block for the synthesis of diverse heterocyclic scaffolds. The resulting compounds, particularly fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles and imidazo[2,1-b]benzothiazoles, exhibit a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5][6] This document offers detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key reaction mechanisms and a relevant biological signaling pathway.

Three-Component Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives (Biginelli-like Reaction)

The one-pot, three-component reaction of 2-aminobenzothiazole, an aldehyde, and an active methylene compound (such as a β-ketoester or β-diketone) provides an efficient route to synthesize pyrimido[2,1-b]benzothiazole derivatives.[3][5][6] These compounds have shown potential as antimicrobial and anticancer agents.[7][8]

Experimental Protocol

A general procedure for the solvent-free synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives is as follows:[3]

  • In a round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol).

  • Heat the reaction mixture at 60-80°C with continuous stirring for 3-5 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Wash the solid residue with water (3 x 20 mL) and diethyl ether (3 x 20 mL) to remove any unreacted starting materials and impurities.[3]

  • The resulting solid product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrimido[2,1-b]benzothiazole derivative.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various pyrimido[2,1-b]benzothiazole derivatives under different catalytic and solvent-free conditions.

EntryAldehydeActive Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateNoneNone604-572[3]
24-ChlorobenzaldehydeEthyl acetoacetateNoneNone604-570[3]
34-NitrobenzaldehydeEthyl acetoacetateNoneNone604-568[3]
43-HydroxybenzaldehydeEthyl acetoacetateNoneNone604-565[3]
5BenzaldehydeDiethyl malonateNoneNone603-3.562[3]
64-MethoxybenzaldehydeDiethyl malonateNoneNone603-3.560[3]
7Pyridine-2-aldehydeEthyl acetoacetateD-(+)-10-CSA (20 mol%)MeOH60-82[7]
8BenzaldehydeEthyl acetoacetateNano guar gum/BF3/Fe3O4None80-High[9]
Reaction Workflow and Mechanism

The synthesis of pyrimido[2,1-b]benzothiazoles via a Biginelli-like reaction proceeds through a cascade of reactions, including a Knoevenagel condensation, Michael addition, and intramolecular cyclization.[10]

G cluster_workflow Experimental Workflow Reactants 2-Aminobenzothiazole, Aldehyde, Active Methylene Compound Mixing Mix Components Reactants->Mixing Heating Heat (60-80°C) Stir (3-5h) Mixing->Heating Cooling Cool to RT Heating->Cooling Washing Wash with H2O and Et2O Cooling->Washing Purification Recrystallization Washing->Purification Product Pure Pyrimido[2,1-b]benzothiazole Purification->Product

Caption: A generalized experimental workflow for the three-component synthesis of pyrimido[2,1-b]benzothiazoles.

G cluster_mechanism Biginelli-like Reaction Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Unsaturated α,β-Unsaturated Intermediate Knoevenagel->Unsaturated Michael Michael Addition Unsaturated->Michael TwoABT 2-Aminobenzothiazole TwoABT->Michael MichaelAdduct Michael Adduct Michael->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Dehydration Dehydration Cyclization->Dehydration FinalProduct Pyrimido[2,1-b]benzothiazole Dehydration->FinalProduct

Caption: The reaction mechanism for the synthesis of pyrimido[2,1-b]benzothiazoles.

Synthesis of Imidazo[2,1-b]benzothiazole Derivatives

Imidazo[2,1-b]benzothiazoles are another important class of fused heterocycles synthesized from 2-aminobenzothiazole. These compounds can be prepared through a one-pot reaction of 2-aminobenzothiazole, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or by the reaction of 2-aminobenzothiazole with α-halo ketones.[11][12]

Experimental Protocol (from 2-aminobenzothiazole and α-halo ketones)

A catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles under microwave irradiation in water is described below:[13]

  • To a microwave process vial, add 2-aminobenzothiazole (1.2 mmol), an α-halo ketone (1.0 mmol), and water (3.0 mL).

  • Seal the vial and irradiate the mixture in a microwave reactor at 120°C for 15-20 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then dry under vacuum to obtain the pure imidazo[2,1-b]benzothiazole derivative.

Quantitative Data
Entryα-Halo KetoneTemp (°C)Time (min)Yield (%)Reference
12-Bromoacetophenone1201598[13]
22-Bromo-1-(4-chlorophenyl)ethan-1-one1201596[13]
32-Bromo-1-(4-methoxyphenyl)ethan-1-one1202093[13]
4Ethyl 2-bromoacetate1202095[13]
54-(2-bromoacetyl)benzonitrile1201596[13]

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow Reactants 2-Aminobenzothiazole, α-Halo Ketone, Water Mixing Combine in Microwave Vial Reactants->Mixing Irradiation Microwave Irradiation (120°C, 15-20 min) Mixing->Irradiation Cooling Cool to RT Irradiation->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pure Imidazo[2,1-b]benzothiazole Drying->Product G cluster_mechanism Imidazo[2,1-b]benzothiazole Synthesis Mechanism TwoABT 2-Aminobenzothiazole NucleophilicSub Nucleophilic Substitution (SN2) TwoABT->NucleophilicSub HaloKetone α-Halo Ketone HaloKetone->NucleophilicSub IntermediateA N-Alkylated Intermediate NucleophilicSub->IntermediateA Cyclization Intramolecular Cyclization IntermediateA->Cyclization IntermediateB Cyclized Intermediate Cyclization->IntermediateB Dehydration Dehydration IntermediateB->Dehydration FinalProduct Imidazo[2,1-b]benzothiazole Dehydration->FinalProduct G cluster_pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis ApoptosisInhibition->Apoptosis Inhibits Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

References

Application Notes: Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with its derivatives displaying a wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2][3] Solid-phase synthesis provides a robust and efficient methodology for the rapid generation of diverse libraries of these compounds, which is crucial for drug discovery and the exploration of structure-activity relationships.[1][2] This approach allows for streamlined purification and the potential for automation, making it highly suitable for high-throughput synthesis in drug development programs.[1]

A traceless solid-supported protocol has been successfully developed, which employs a resin-bound acyl-isothiocyanate that reacts with a series of anilines.[2][4] The subsequent cyclization of the resulting thiourea intermediates generates the 2-aminobenzothiazole scaffold. This scaffold can be further diversified on the solid support before the final product is cleaved from the resin.[2][4]

Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective inhibitory activity against various human cancer cell lines.[1] A proposed mechanism of action for these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] The benzothiazole derivative binds to the AhR complex in the cytoplasm, causing a conformational change and its translocation into the nucleus. Inside the nucleus, it heterodimerizes with the ARNT protein and binds to the Xenobiotic Responsive Element (XRE) on the DNA. This binding induces the transcription of the cytochrome P450 1A1 (CYP1A1) gene. The resulting CYP1A1 enzyme metabolizes the benzothiazole into a reactive species that forms DNA adducts, ultimately triggering apoptosis in cancer cells.[1]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-Aminobenzothiazole Derivative AhR_Complex AhR Complex (AhR, HSP90, XAP2) Ligand->AhR_Complex Binds Activated_AhR Activated AhR Complex AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates to Nucleus, Dissociates, then binds to ARNT AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene Transcription XRE->CYP1A1_Gene Induces Metabolite Reactive Metabolite CYP1A1_Gene->Metabolite Metabolizes Ligand to DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Protocols

Overall Experimental Workflow

The solid-phase synthesis of 2-aminobenzothiazole libraries follows a multi-step workflow. It begins with the preparation of a resin-bound acyl-isothiocyanate from a starting carboxy-polystyrene resin. This activated resin is then reacted with a library of aniline derivatives to form resin-bound thioureas. These intermediates are subsequently cyclized to create the core benzothiazole scaffold. Optional diversification steps, such as cross-coupling reactions, can be performed at this stage. Finally, the desired 2-aminobenzothiazole products are cleaved from the solid support.[1][2][4]

SPS_Workflow start Carboxy-Polystyrene Resin step1 1. Activation (e.g., SOCl₂) start->step1 acyl_chloride Resin-Bound Acyl Chloride step1->acyl_chloride step2 2. Thiocyanate Displacement (KSCN) acyl_chloride->step2 isothiocyanate Resin-Bound Acyl-isothiocyanate step2->isothiocyanate step3 3. Add Aniline Library isothiocyanate->step3 thiourea Resin-Bound N-acyl, N'-phenyl-thiourea step3->thiourea step4 4. Cyclization (e.g., TFA/DBU) thiourea->step4 benzothiazole Resin-Bound 2-Aminobenzothiazole step4->benzothiazole step5 5. Optional Diversification benzothiazole->step5 step5->benzothiazole Modify step6 6. Cleavage (e.g., Hydrazine) step5->step6 Proceed product Final 2-Aminobenzothiazole Product Library step6->product

Solid-Phase Synthesis Workflow for 2-Aminobenzothiazole Libraries.
Detailed Experimental Protocols

The following protocols are generalized from a traceless solid-supported method for synthesizing a 2-aminobenzothiazole library.[1][4]

1. Preparation of Resin-Bound Acyl-isothiocyanate a. Swell carboxy-polystyrene resin in dichloromethane (DCM).[1] b. Treat the swollen resin with a solution of thionyl chloride in DCM to generate the resin-bound acyl chloride.[1] c. Wash the resin extensively with DCM to remove excess reagents.[1] d. Treat the acyl chloride resin with potassium thiocyanate (KSCN) in tetrahydrofuran (THF) to yield the resin-bound acyl-isothiocyanate.[1] e. Wash the resulting resin with THF and DCM, then dry it under a vacuum.[1]

2. Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas a. Swell the acyl-isothiocyanate resin in N,N-dimethylformamide (DMF).[1] b. Add a DMF solution of the desired aniline derivative from the library to the resin.[1] c. Agitate the mixture at room temperature. Reaction progress can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum.[1] d. After completion, wash the resin with DMF and DCM.[1]

3. Cyclization to Form the Benzothiazole Scaffold a. Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.[1] b. Agitate the mixture at room temperature to facilitate cyclization.[1] c. Wash the resin with DCM.[1]

4. (Optional) Further Diversification a. If the aniline precursor contains a suitable functional group (e.g., a bromide), further reactions like cross-coupling can be performed on the resin-bound benzothiazole.[1][2]

5. Cleavage to Obtain the Final Product a. Treat the resin with a solution of hydrazine monohydrate in ethanol (e.g., 4% solution).[1][2] b. Agitate the mixture to ensure complete cleavage.[1] c. Filter the resin and collect the filtrate, which contains the final 2-aminobenzothiazole product.[1] d. Evaporate the solvent to yield the crude product. Further purification can be performed by chromatography if necessary.[1]

Data Presentation: Synthesis Outcomes

The following table summarizes typical reaction conditions and outcomes for the solid-phase synthesis of a small, focused library of 2-aminobenzothiazoles.[1][2]

StepReagents and ConditionsMonitoring/EndpointOutcomePurity (LC-MS)
Resin Activation Thionyl chloride in DCM-Resin-bound acyl chloride-
Isothiocyanate Formation Potassium thiocyanate in THF-Resin-bound acyl-isothiocyanate-
Thiourea Formation Aniline derivatives in DMF, room temp.Disappearance of isothiocyanate IR peakResin-bound N-acyl, N'-phenyl-thiourea-
Cyclization Trifluoroacetic acid (TFA), DBU in DCM, room temp.-Resin-bound 2-aminobenzothiazole-
Cleavage 4% Hydrazine monohydrate in ethanol-Final 2-aminobenzothiazole product>85%[2]
Overall --"Good" overall yield>85%[2]

Note: "Good" overall yield is as reported in the source literature, indicating successful synthesis without specifying precise quantitative yields for each compound in the library. Purity was determined by LC-MS analysis.[1][2]

References

Troubleshooting & Optimization

"troubleshooting low solubility of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These properties can influence its solubility and handling.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃SPubChem[1]
Molecular Weight 252.29 g/mol PubChem[1]
XLogP3-AA (Predicted) 1.7PubChem[1]
Topological Polar Surface Area 103 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Boiling Point (Predicted) 391.4°C at 760 mmHgLookChem[2]
Density (Predicted) 1.357 g/cm³LookChem[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting low solubility in aqueous buffers?

A1: Low aqueous solubility is a common issue with many benzothiazole derivatives due to their predominantly hydrophobic and rigid aromatic structure. The predicted XLogP3-AA of 1.7 suggests a degree of lipophilicity, which contributes to poor solubility in polar solvents like water.

Q2: What are the initial steps I should take to dissolve this compound for my in vitro assay?

A2: For initial experiments, creating a concentrated stock solution in an organic co-solvent is the recommended first step. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power. It is crucial to keep the final concentration of DMSO in your assay low (ideally below 0.5%) to avoid solvent-induced artifacts.[3]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "crashing out," occurs when the compound, which is soluble in the organic stock solution, becomes insoluble upon dilution into the aqueous buffer.[3] To mitigate this, you can try several strategies outlined in the troubleshooting guide below, such as pH adjustment, using surfactants, or employing cyclodextrins.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be used to aid dissolution, but it should be done with caution. Prolonged or excessive heating can lead to degradation of the compound. It is advisable to perform stability tests if you choose to use heat.

Troubleshooting Low Solubility

This section provides a systematic approach to addressing solubility challenges with this compound.

Initial Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low solubility.

Troubleshooting_Workflow start Low Solubility Observed stock_solution Prepare 10-50 mM Stock in Anhydrous DMSO start->stock_solution dilute Dilute Stock into Aqueous Buffer stock_solution->dilute precipitate Precipitation Occurs? dilute->precipitate troubleshoot Implement Solubility Enhancement Strategy precipitate->troubleshoot Yes success Proceed with Experiment ph_adjust pH Adjustment troubleshoot->ph_adjust surfactant Use of Surfactants troubleshoot->surfactant cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin ph_adjust->success surfactant->success cyclodextrin->success precipicate precipicate precipicate->success No

A general workflow for troubleshooting low compound solubility.
Solubility Enhancement Strategies

StrategyDescriptionRecommended Starting Concentrations
pH Adjustment The 2-amino group on the benzothiazole ring is basic and can be protonated at acidic pH, which may increase aqueous solubility. The parent compound, 2-aminobenzothiazole, is soluble in concentrated acid.[3]Test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4).
Co-solvents Using a water-miscible organic solvent can increase the solubility of hydrophobic compounds.Keep final DMSO concentration < 0.5% in cell-based assays.[3]
Surfactants Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Tween® 20: 0.05 - 0.1% (v/v) Pluronic® F-68: ~0.1% (w/v)[3]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate at room temperature until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Solubility Enhancement
  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into each buffer to the final desired concentration.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Determine the optimal pH that maintains solubility without precipitation.

Protocol 3: Use of Surfactants
  • Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 20 in water).

  • Add the surfactant stock solution to your aqueous assay buffer to achieve the desired final concentration (e.g., 0.1% Tween® 20).

  • Prepare a concentrated stock solution of the compound in DMSO.

  • Add the compound's DMSO stock to the surfactant-containing buffer.

  • Mix gently and observe for any precipitation.

Hypothetical Signaling Pathway Inhibition

Benzothiazole derivatives are known to be investigated as inhibitors of various signaling pathways, particularly in cancer research. The diagram below illustrates a hypothetical signaling pathway where a benzothiazole derivative might act as a kinase inhibitor.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Compound 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate Compound->PI3K Inhibition

Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

Technical Support Center: Purification of 2-Aminobenzothiazole-6-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-aminobenzothiazole-6-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-aminobenzothiazole-6-carboxylate esters?

A1: Common impurities can include:

  • Unreacted starting materials: Such as substituted anilines or thiocyanates.

  • Side-reaction products: Over-bromination or hydrolysis of precursors can lead to byproducts with similar polarities to the desired ester, making separation challenging.[1]

  • Catalyst residues: Residual metals from catalytic reactions (e.g., Palladium, Copper) may be present.[1]

  • Solvent residues: Solvents from the reaction or initial work-up can be trapped in the crude product.[1]

Q2: My purified 2-aminobenzothiazole-6-carboxylate ester is discolored (e.g., yellow or brown). What is the cause and how can I resolve it?

A2: Discoloration often points to minor, highly colored impurities or product degradation. Oxidation of precursors like 2-aminothiophenol is a common cause of colored byproducts.[1] To address this:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. It is crucial to remove the charcoal via hot filtration before cooling the solution.[1]

  • Repeat Purification: A second recrystallization or passing the compound through a short silica gel plug can effectively remove residual color.[1]

  • Assess Stability: Ensure your ester is stable under the purification conditions, as prolonged exposure to heat or light can cause degradation and color change.[1]

Q3: I am experiencing significantly low yields after purification. What are the potential reasons?

A3: Low recovery rates can stem from several factors:

  • Suboptimal Recrystallization Solvent: If the compound is too soluble in the chosen solvent, even at low temperatures, a substantial amount will remain in the mother liquor.[1]

  • Premature Crystallization: If the compound crystallizes too early during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: The solution may not be sufficiently supersaturated, or cooling may be too rapid.

  • Physical Losses: Material can be lost during transfers between flasks and on filtration media.

Q4: Can I use column chromatography to purify my 2-aminobenzothiazole-6-carboxylate ester?

A4: Yes, column chromatography is a suitable method for purifying these esters. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[2][3]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form The solution is not supersaturated.- Try scratching the inside of the flask with a glass rod to induce crystallization.[1]- Add a seed crystal of the pure compound.[1]- Reduce the solvent volume by evaporation and allow it to cool again.[4]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or there's a high level of impurity.- Reheat the solution to redissolve the oil and add a small amount of additional solvent to decrease saturation. Allow for slower cooling.[1]- Try a different recrystallization solvent or solvent system with a lower boiling point.
Low Yield The compound is too soluble in the cold solvent; too much solvent was used.- Cool the crystallization mixture in an ice bath to maximize precipitation.[1]- Minimize the amount of hot solvent used for dissolution.
Crystals are Colored Presence of colored impurities.- Add activated charcoal to the hot solution and perform a hot filtration before cooling.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your target compound.[1]
Compound Stuck on Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the eluent (gradient elution).
Cracked Column Bed Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry without air bubbles.[1]
Broad Bands The initial sample band was too diffuse.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[1]

Data Presentation

Table 1: Example Purification Outcomes for 2-Aminobenzothiazole-6-Carboxylate Esters

CompoundPurification MethodSolvent/Eluent SystemTypical Overall YieldPurityReference
Ethyl 2-aminobenzothiazole-6-carboxylateRecrystallizationEthanol85%>98%[5]
Ethyl 2-aminobenzothiazole-6-carboxylate DerivativesRecrystallizationEthanol76%Not Specified[6]
Substituted 2-aminobenzothiazolesColumn ChromatographyEthyl acetate/n-hexane63-74%>85%[2]

Note: Yields are often reported for the overall synthesis and not just the purification step. Purification yields will vary based on the initial purity of the crude material.

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 2-Aminobenzothiazole-6-carboxylate

This protocol is a general method for purifying solid ethyl 2-aminobenzothiazole-6-carboxylate.

  • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of this compound.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Pour the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 2-Aminobenzothiazole Derivatives

This protocol describes a general method for purification by column chromatography.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A mixture of n-hexane and ethyl acetate is a good starting point.[2]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pour it into a glass column, ensuring even packing without air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. The sample can be loaded directly as a liquid or adsorbed onto a small amount of silica gel, dried, and then added to the top of the column.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Mandatory Visualizations

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional, for insolubles) dissolve->hot_filter cool Cool Slowly to Room Temperature dissolve->cool No insolubles hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Standard experimental workflow for recrystallization.

Column_Chromatography_Workflow start Crude Product load_sample Load Sample start->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: General workflow for purification by column chromatography.

Troubleshooting_Crystallization start Problem with Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue scratch Scratch Flask no_crystals->scratch Try seed Add Seed Crystal no_crystals->seed Try concentrate Concentrate Solution no_crystals->concentrate Try add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent Try change_solvent Change Solvent oiling_out->change_solvent Try ice_bath Use Ice Bath low_yield->ice_bath Try min_solvent Minimize Hot Solvent low_yield->min_solvent Try

Caption: Decision-making process for troubleshooting recrystallization.

References

"optimizing reaction conditions for 2-aminobenzothiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no 2-aminobenzothiazole at all. What are the possible reasons and how can I improve the yield?

Answer: Low or no product yield is a frequent challenge. Several factors could be contributing to this issue. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or increase the temperature, within the limits of the stability of your reactants and products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Reagents or Solvents: The quality of your starting materials and solvents is crucial.

    • Solution: Ensure that all reagents and solvents are pure and dry. For instance, in methods involving bromine, the presence of water can lead to unwanted side reactions.

  • Incorrect Stoichiometry: The molar ratios of the reactants might be incorrect.

    • Solution: Carefully check the stoichiometry of your reactants. In some procedures, using a slight excess of one reagent can drive the reaction to completion.

  • Inefficient Cyclization: The final ring-closing step to form the benzothiazole ring may be inefficient.

    • Solution: The choice of catalyst and reaction conditions is critical for efficient cyclization. For example, the Hugerschoff reaction utilizes sulfuric acid for oxidative cyclization of arylthioureas.[1] Alternative methods employ catalysts like FeCl3 or palladium to facilitate C-S bond formation.[2][3]

  • Side Reactions: Competing side reactions can consume your starting materials. A common side reaction when using anilines is thiocyanation at the para position.[4]

    • Solution: To minimize side reactions, carefully control the reaction temperature. For instance, in the synthesis from aniline and potassium thiocyanate, the addition of bromine is often carried out in an ice-cold bath.[1]

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation and purify my product?

Answer: The formation of impurities is a common problem. Understanding the potential side products can help in optimizing the reaction and purification strategy.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

    • Para-thiocyanated Aniline: When using 4-unsubstituted anilines, thiocyanation at the para position of the aniline ring can be a major side reaction.[4]

    • Oxidation Products: Over-oxidation can lead to undesired byproducts.

  • Minimizing Impurity Formation:

    • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions. Many protocols specify cooling in an ice bath during the addition of reactive reagents like bromine.[1]

    • Controlled Reagent Addition: Add reagents dropwise or in portions to control the reaction rate and minimize localized high concentrations that can lead to side reactions.

  • Purification Strategies:

    • Crystallization: Recrystallization from a suitable solvent (e.g., ethanol, chloroform) is a common and effective method for purifying 2-aminobenzothiazole.[5]

    • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed.

    • Washing: Washing the crude product with water or other appropriate solvents can remove soluble impurities.

Issue 3: Difficulty in Product Isolation

Question: I am having trouble isolating the 2-aminobenzothiazole from the reaction mixture. What are the recommended work-up procedures?

Answer: Proper work-up is essential for isolating a pure product. The specific procedure will depend on the synthetic method used.

  • Neutralization: Many synthetic routes for 2-aminobenzothiazole are performed under acidic conditions.

    • Solution: After the reaction is complete, the mixture is typically cooled and then neutralized with a base, such as ammonia solution, to precipitate the free amine.[6]

  • Precipitation and Filtration: The product often precipitates out of the solution upon cooling or neutralization.

    • Solution: The precipitate can then be collected by filtration, washed with cold water or another suitable solvent to remove residual acids and salts, and then dried.[5][7]

  • Extraction: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction.

    • Solution: After neutralizing the reaction mixture, the product can be extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for 2-aminobenzothiazole?

A1: The three most prominent methods for synthesizing 2-aminobenzothiazole are:

  • The Hugerschoff Reaction: This classic method involves the oxidative cyclization of arylthioureas, often using bromine in sulfuric acid. It is known for providing high yields, particularly for substituted derivatives.[1]

  • Synthesis from Aniline and Thiocyanate: This approach involves the reaction of an aniline with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine in acetic acid.[1][4]

  • Synthesis from 2-Aminothiophenol: This versatile method utilizes 2-aminothiophenol as a starting material, which can be reacted with various reagents, such as cyanogen bromide, to yield 2-aminobenzothiazole, often under mild conditions and with high yields.[1]

Q2: How can I choose the best synthetic method for my specific needs?

A2: The choice of method depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the substituents on the aromatic ring. The table below provides a comparison of the key reaction parameters for different methods.

Data Presentation: Comparison of 2-Aminobenzothiazole Synthesis Methods

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureReported Yield (%)
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)[1]
From Aniline & Potassium Thiocyanate Aniline, Potassium thiocyanateBromine, Acetic acidNot specifiedIce-cold to room temp.74% (for 6-nitro-2-aminobenzothiazole)[1]
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot specifiedNot specifiedHigh yields reported[1]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-aminobenzothiazole?

A3: Yes, researchers are actively developing more environmentally benign synthetic routes. One such method describes an FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water, which serves as a greener alternative to traditional methods that often use hazardous solvents and reagents.[3]

Experimental Protocols

Method 1: The Hugerschoff Reaction

This protocol is adapted from a general procedure for the Hugerschoff reaction.[1][6]

Materials:

  • Substituted phenylthiourea

  • 98% Sulfuric acid

  • 48% Aqueous Hydrobromic acid (HBr) or Bromine

Procedure:

  • Prepare a solution of the appropriately substituted phenylthiourea in 98% sulfuric acid.

  • While maintaining the temperature at 45-50 °C, add a catalytic amount of bromine or aqueous HBr in portions over a period of time.

  • After the addition is complete, continue to stir the mixture at 45-50 °C for a specified duration (e.g., 1.5 hours), and then increase the temperature to 65-70 °C for several hours (e.g., 6 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully add methanol with rapid stirring.

  • Cool the mixture further to precipitate the product (as its sulfate salt).

  • Filter the precipitate, wash it with acetone, and dry it.

  • To obtain the free amine, the sulfate salt can be dissolved in water and neutralized with an aqueous ammonia solution. The resulting precipitate is then filtered, washed with water, and dried.[6]

Method 2: Synthesis from Aniline and Potassium Thiocyanate

This protocol is based on a general procedure for the synthesis from aniline and thiocyanate.[1][8]

Materials:

  • Substituted aniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid and cool the mixture in an ice-salt bath.

  • While stirring mechanically, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not rise above 0 °C.

  • After the addition of bromine is complete, continue to stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Isolate the product by neutralization of the reaction mixture.

Visualizations

experimental_workflow_hugerschoff cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Isolation start_materials Phenylthiourea Sulfuric Acid Bromine/HBr (cat.) dissolve Dissolve Phenylthiourea in Sulfuric Acid start_materials->dissolve add_catalyst Add Bromine/HBr (45-50 °C) dissolve->add_catalyst react_1 Stir at 45-50 °C add_catalyst->react_1 react_2 Heat to 65-70 °C react_1->react_2 cool_add_methanol Cool & Add Methanol react_2->cool_add_methanol precipitate Precipitate Product (Sulfate Salt) cool_add_methanol->precipitate filter_wash Filter & Wash with Acetone precipitate->filter_wash neutralize Neutralize with NH4OH filter_wash->neutralize final_product 2-Aminobenzothiazole (Free Amine) neutralize->final_product

Caption: Experimental workflow for the Hugerschoff synthesis of 2-aminobenzothiazole.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Side Reactions problem->cause4 solution1 Increase Reaction Time/Temp. Monitor with TLC cause1->solution1 solution2 Use Pure/Dry Reagents & Solvents cause2->solution2 solution3 Verify Molar Ratios cause3->solution3 solution4 Control Temperature (e.g., Ice Bath) cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in 2-aminobenzothiazole synthesis.

References

"common side reactions in the synthesis of 2-aminobenzothiazoles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzothiazoles. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common side reactions and other experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiazoles, leading to reduced yields, the formation of side products, or purification difficulties.

Issue 1: Low or No Yield of the Desired 2-Aminobenzothiazole

Q: My reaction has a very low yield or has failed completely. What are the common causes and how can I troubleshoot this?

A: Low or no yield in 2-aminobenzothiazole synthesis can be attributed to several factors, primarily related to reagent quality and reaction conditions.

  • Poor Quality of Starting Materials:

    • 2-Aminothiophenol: This starting material is highly susceptible to oxidation, leading to the formation of bis(2-aminophenyl) disulfide, which will not participate in the desired reaction.

    • Anilines and Other Reagents: Impurities in your aniline starting material or other reagents can interfere with the reaction.

    • Solution:

      • Use freshly opened or purified 2-aminothiophenol. To minimize oxidation, it is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure all other reactants are of high purity.

  • Inadequate Reaction Conditions:

    • The choice of solvent, temperature, and catalyst is critical for the success of the reaction.

    • Solution:

      • If the reaction is sluggish at room temperature, consider a gradual increase in temperature.

      • Conversely, if byproduct formation is a significant issue at elevated temperatures, lowering the temperature may be beneficial.

      • It may be necessary to screen different catalysts to find the optimal one for your specific substrates.

  • Incomplete Reaction:

    • The reaction may not have proceeded to completion within the allotted time.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If a significant amount of starting material is still present after the initially planned reaction time, consider extending the duration of the reaction.

Issue 2: Formation of Common Side Products

Q: I have obtained a mixture of products. What are the common side reactions and how can I minimize them?

A: The formation of side products is a frequent challenge in 2-aminobenzothiazole synthesis. The nature of the side product depends on the synthetic route employed.

  • Formation of Regioisomers (from 3-substituted anilines):

    • Problem: The use of a 3-substituted aniline as a starting material can lead to the formation of a mixture of 5- and 7-substituted 2-aminobenzothiazoles, which can be challenging to separate.[1]

    • Troubleshooting:

      • The regioselectivity is influenced by the steric and electronic properties of the substituent on the aniline.[1]

      • Employing milder brominating agents, such as N-bromosuccinimide (NBS) instead of bromine, can improve regioselectivity.

      • Lowering the reaction temperature can also enhance the formation of a single isomer.

      • Purification to separate the isomers can be achieved through column chromatography or recrystallization.[1]

  • Para-Thiocyanation of Anilines:

    • Problem: In the synthesis from anilines and thiocyanate salts (Jacobsen synthesis), thiocyanation at the para position of the aniline can occur as a competing reaction, especially with 4-unsubstituted anilines.[1]

    • Troubleshooting:

      • Protecting the para-position of the aniline with a suitable blocking group that can be subsequently removed is a viable strategy.

      • A two-step approach, where the arylthiourea is first synthesized and isolated before cyclization (Hugerschoff reaction), can offer better control and minimize this side reaction.[1]

  • Oxidation of 2-Aminothiophenol to Bis(2-aminophenyl) Disulfide:

    • Problem: The thiol group in 2-aminothiophenol is readily oxidized to form a disulfide dimer, a common impurity that reduces the yield of the desired product.

    • Troubleshooting:

      • Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

      • Use fresh, high-quality 2-aminothiophenol.

  • Sulfonation of the Aromatic Ring:

    • Problem: When using strong acids like sulfuric acid at high temperatures, sulfonation of the benzene ring of the 2-aminobenzothiazole product can occur.[2]

    • Troubleshooting:

      • Maintain the reaction temperature within the recommended range (typically 30-100 °C).[2]

      • Avoid prolonged reaction times at elevated temperatures.

  • Formation of "Anti-Hugerschoff" Products (from Arylthioureas):

    • Problem: In the Hugerschoff reaction, particularly with deactivated arylthioureas, a competing reaction can lead to the formation of a thioamido guanidino moiety, known as the "anti-Hugerschoff" product, instead of the desired 2-aminobenzothiazole.[3][4]

    • Troubleshooting:

      • The choice of solvent can influence the product distribution.

      • Careful control of the reaction conditions is crucial. For activated arylthioureas, the desired Hugerschoff product is generally favored.[4]

Issue 3: Purification Challenges

Q: I am having difficulty purifying my 2-aminobenzothiazole product. What are some effective purification strategies?

A: Purification can be challenging due to the presence of closely related side products.

  • Recrystallization: This is often the first method of choice for purification. The crude product can be recrystallized from a suitable solvent, such as ethanol.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica gel is a powerful technique. A careful selection of the eluent system is necessary to achieve good separation.[1]

  • Acid-Base Extraction: 2-Aminobenzothiazoles are basic compounds. This property can be exploited for purification. An acid-base extraction can be used to separate the product from non-basic impurities. The product is first protonated and extracted into an aqueous acidic phase. The aqueous layer is then separated and basified to precipitate the purified 2-aminobenzothiazole.[1]

  • Removal of Colored Impurities: The presence of colored impurities can be addressed by adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal adsorbs the impurities and is then removed by hot filtration before allowing the solution to cool and crystallize.

Data Presentation

The following tables summarize quantitative data on the formation of side products in specific 2-aminobenzothiazole syntheses.

Table 1: Regioselectivity in the Synthesis of 2-Aminobenzothiazoles from 3-Substituted Anilines [1]

3-Substituted AnilineProduct Ratio (5-substituted : 7-substituted)
3-Bromoaniline~ 50 : 50
3-Phenylaniline~ 95 : 5

Table 2: Yields of 2-Aminobenzothiazoles from Substituted Anilines and Ammonium Thiocyanate [6]

Substituent on AnilineProductYield (%)
4-Chloro2-Amino-6-chlorobenzothiazole85
4-Methyl2-Amino-6-methylbenzothiazole78
4-Methoxy2-Amino-6-methoxybenzothiazole74
2-Chloro2-Amino-7-chlorobenzothiazole68
3-ChloroMixture of 2-Amino-5-chloro- and 2-Amino-7-chlorobenzothiazole63

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline (Jacobsen Synthesis) [1]

This protocol details a one-pot synthesis of a substituted 2-aminobenzothiazole.

Step 1: Preparation of 1-(4-chlorophenyl)thiourea (in situ)

  • Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture. The solid that separates out is the intermediate thiourea.

Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole

  • Suspend the 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture to below 5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over a period of 2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 3 hours at room temperature.

  • Filter the resulting solid hydrobromide salt and wash it with a small amount of chloroform.

  • To obtain the free base, suspend the hydrobromide salt in water and neutralize with a suitable base (e.g., ammonia solution) until the pH is basic.

  • Filter the precipitated 2-amino-6-chlorobenzothiazole, wash with water, and dry.

  • The crude product can be recrystallized from ethanol to yield the pure compound.

Protocol 2: Purification of a Mixture of 5- and 7-Bromo-2-aminobenzothiazoles by Column Chromatography [1]

This protocol describes the separation of regioisomers, a common purification challenge.

  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in the initial eluent (e.g., a non-polar solvent like hexane).

  • Load the Sample: Dissolve the crude mixture of 5- and 7-bromo-2-aminobenzothiazoles in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure to obtain the purified product. The other isomer can be collected similarly from its corresponding fractions.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the synthesis of 2-aminobenzothiazoles.

Troubleshooting_Workflow start Low Yield or Reaction Failure reagent_quality Check Reagent Quality (Aniline, 2-Aminothiophenol) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Catalyst, Solvent) start->reaction_conditions reaction_monitoring Monitor Reaction Progress (TLC) start->reaction_monitoring solution1 Purify or use fresh reagents. Run under inert atmosphere. reagent_quality->solution1 Impure reagents? solution2 Systematically vary T, catalyst, and solvent to find optimum. reaction_conditions->solution2 Suboptimal conditions? solution3 Extend reaction time. reaction_monitoring->solution3 Incomplete reaction?

Caption: Troubleshooting workflow for low yield in 2-aminobenzothiazole synthesis.

Regioisomer_Formation cluster_products Product Mixture aniline 3-Substituted Aniline reagents + KSCN, Br₂ aniline->reagents product1 5-Substituted 2-Aminobenzothiazole reagents->product1 Major/Minor product2 7-Substituted 2-Aminobenzothiazole reagents->product2 Major/Minor

Caption: Formation of regioisomers from 3-substituted anilines.

Hugerschoff_vs_Anti_Hugerschoff start Arylthiourea reagents + Bromine (or equivalent) start->reagents intermediate Intermediate reagents->intermediate hugerschoff Hugerschoff Product (2-Aminobenzothiazole) intermediate->hugerschoff Intramolecular Electrophilic Substitution (Favored for activated arylthioureas) anti_hugerschoff Anti-Hugerschoff Product (Thioamido Guanidino Moiety) intermediate->anti_hugerschoff Alternative Pathway (Favored for deactivated arylthioureas)

References

Technical Support Center: Synthesis of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, helping to improve the overall yield and purity of the final product.

Q1: My overall yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in the starting materials, 4-aminobenzoic acid and 2-methoxyethanol, can lead to side reactions and lower yields. Ensure the use of high-purity reagents.

  • Incomplete Esterification: The initial Fischer esterification to produce 2-methoxyethyl 4-aminobenzoate is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use an excess of 2-methoxyethanol and an effective acid catalyst, such as concentrated sulfuric acid.[1][2][3] The removal of water as it is formed can also significantly improve the yield.

  • Suboptimal Cyclization Conditions: The subsequent Hugerschoff reaction for forming the 2-aminobenzothiazole ring is sensitive to reaction conditions. Key parameters to optimize include:

    • Temperature: The reaction should be carefully temperature-controlled, as high temperatures can lead to side reactions and decomposition.[4]

    • Solvent: Glacial acetic acid is a common solvent for this reaction.

    • Stoichiometry of Bromine: The amount of bromine used is critical. An excess can lead to unwanted bromination of the aromatic ring, while an insufficient amount will result in incomplete cyclization.[5]

  • Moisture Contamination: The presence of water can interfere with both the esterification and cyclization steps. Ensure all glassware is thoroughly dried and use anhydrous solvents where necessary.

  • Product Degradation: The final product may be sensitive to prolonged heating or harsh acidic/basic conditions during workup and purification. Minimize exposure to such conditions.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Potential side products in the Hugerschoff synthesis of 2-aminobenzothiazoles include:

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting aniline derivative.

  • Brominated Byproducts: Excess bromine can lead to the bromination of the benzothiazole ring or any remaining starting aniline. Using a controlled amount of a stable brominating agent like benzyltrimethylammonium tribromide can minimize this.[5]

  • Thiourea Intermediate: The reaction proceeds through a phenylthiourea intermediate. Incomplete cyclization will leave this intermediate in the reaction mixture.

  • Oxidation Products: The 2-amino group can be susceptible to oxidation under certain conditions.

To identify these byproducts, it is recommended to use co-spotting on the TLC plate with the starting material and to use analytical techniques such as LC-MS to determine the mass of the impurities.

Q3: The purification of the final product is proving difficult. What are the recommended purification techniques?

A3: Purification of 2-aminobenzothiazole esters can be challenging due to their polarity. The following methods can be employed:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Acid-Base Extraction: The basicity of the 2-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q4: Can I use a different catalyst for the esterification step?

A4: While concentrated sulfuric acid is a common and effective catalyst for Fischer esterification, other acid catalysts can also be used.[1][2][3] These include:

  • p-Toluenesulfonic acid (p-TsOH): A solid, non-volatile acid that is easier to handle than sulfuric acid.

  • Acidic ion-exchange resins: These can simplify the workup as they can be filtered off after the reaction.

The choice of catalyst may require optimization of the reaction conditions.

Data Presentation

The following table summarizes a comparison of different synthetic methods for 2-aminobenzothiazoles, providing an overview of reaction conditions and reported yields. Note that yields can vary significantly based on the specific substrates and reaction scale.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)Reference
Hugerschoff ReactionSubstituted AnilineKSCN, Br₂, Acetic AcidSeveral hoursRoom Temperature~75%
Hugerschoff ReactionPhenylthioureaH₂SO₄, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)[4]
From 2-Aminothiophenol2-AminothiophenolCyanogen bromideNot specifiedNot specifiedHigh yields reported[4]
Metal-Free Oxidative CyclizationCyclohexanone, ThioureaI₂, O₂ (air), DMSO12 hours120 °Cup to 84%[6]
RuCl₃-catalyzed CyclizationN-arylthioureasRuCl₃, SolventNot specifiedNot specifiedup to 91%[7]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Methoxyethyl 4-aminobenzoate (Fischer Esterification)

This protocol is adapted from the standard Fischer esterification of p-aminobenzoic acid.[1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of 2-methoxyethanol (at least 10 equivalents) to the flask.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.3 equivalents) to the mixture. The addition is exothermic and may cause the mixture to warm. An initial precipitate of the aminobenzoate salt may form but will dissolve as the reaction proceeds.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Isolation: The 2-methoxyethyl 4-aminobenzoate product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of this compound (Hugerschoff Reaction)

This protocol is a standard procedure for the synthesis of 2-aminobenzothiazoles from anilines.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxyethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2-3 equivalents) to the solution and stir at room temperature for 30-60 minutes.

  • Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. In a separate flask, prepare a solution of bromine (1.1-1.2 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into a large beaker of ice water.

  • Neutralization: Carefully neutralize the mixture by adding a concentrated ammonium hydroxide solution until the pH is approximately 8.

  • Isolation and Purification: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Hugerschoff Cyclization start_ester 4-Aminobenzoic Acid + 2-Methoxyethanol add_catalyst Add H₂SO₄ (cat.) start_ester->add_catalyst reflux_ester Reflux (4-6h) add_catalyst->reflux_ester workup_ester Aqueous Workup & Neutralization reflux_ester->workup_ester product_ester 2-Methoxyethyl 4-aminobenzoate workup_ester->product_ester start_cyclo 2-Methoxyethyl 4-aminobenzoate product_ester->start_cyclo Intermediate add_kscn Add KSCN in Acetic Acid start_cyclo->add_kscn add_br2 Add Br₂ (0-5°C) add_kscn->add_br2 react_cyclo Stir at RT (overnight) add_br2->react_cyclo workup_cyclo Aqueous Workup & Neutralization react_cyclo->workup_cyclo product_final This compound workup_cyclo->product_final

Caption: Overall experimental workflow for the synthesis.

Factors Influencing Yield

yield_factors cluster_esterification Esterification Yield cluster_cyclization Cyclization Yield ester_yield Yield of 2-Methoxyethyl 4-aminobenzoate cyclo_yield Yield of Final Product ester_yield->cyclo_yield Purity of Intermediate reagent_purity_ester Purity of Starting Materials reagent_purity_ester->ester_yield alcohol_excess Excess 2-Methoxyethanol alcohol_excess->ester_yield catalyst_eff Catalyst Efficiency catalyst_eff->ester_yield water_removal Removal of Water water_removal->ester_yield temp_control Temperature Control temp_control->cyclo_yield br2_stoich Bromine Stoichiometry br2_stoich->cyclo_yield reaction_time Reaction Time reaction_time->cyclo_yield moisture_cyclo Absence of Moisture moisture_cyclo->cyclo_yield

Caption: Key factors influencing the reaction yield.

References

Technical Support Center: Stability of 2-Aminobenzothiazole Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-aminobenzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges that can be encountered when working with these compounds in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, supported by data, experimental protocols, and visualizations.

Frequently Asked Questions (FAQs)

Q1: My solution of a 2-aminobenzothiazole derivative has changed color. What does this indicate and can I still use it?

A1: A color change, such as from colorless or off-white to yellow or brown, is often an indication of degradation. This can be caused by oxidation or other chemical transformations that lead to the formation of colored impurities. It is strongly recommended that you assess the purity of the solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment. If significant degradation is detected, it is best to prepare a fresh solution to ensure the reliability and reproducibility of your results.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of a 2-aminobenzothiazole derivative into an aqueous buffer. What is causing this and how can I resolve it?

A2: This is a common solubility issue that can be mistaken for instability. 2-aminobenzothiazole derivatives are often poorly soluble in water.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution. To address this:

  • Optimize Co-solvent Concentration: Try to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 1%, to maintain solubility without affecting your experiment.

  • pH Adjustment: The solubility of many 2-aminobenzothiazole derivatives is pH-dependent due to the ionizable amino group. Adjusting the pH of your aqueous buffer may improve solubility.

  • Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween 80) in your aqueous buffer to enhance the solubility of your compound.

Q3: What are the primary factors that can affect the stability of 2-aminobenzothiazole derivatives in solution?

A3: The stability of 2-aminobenzothiazole derivatives in solution can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of certain derivatives, particularly those with ester or amide functionalities.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidation products.

  • Solvent: The choice of solvent can impact stability. For instance, protic solvents may participate in degradation reactions.

Troubleshooting Guides

Issue 1: Unexpected Degradation of a 2-Aminobenzothiazole Derivative in Solution

Symptom: HPLC analysis shows the appearance of new peaks and a decrease in the peak area of the parent compound over time.

Possible Causes & Troubleshooting Steps:

  • Hydrolysis:

    • Acid/Base Catalysis: If your solution is acidic or basic, consider if your derivative has functional groups susceptible to hydrolysis (e.g., amides, esters).

    • Troubleshooting:

      • Adjust the pH of the solution to a more neutral range if your experimental conditions allow.

      • Conduct a forced degradation study under acidic and basic conditions to identify the degradation products and confirm the degradation pathway.

  • Oxidation:

    • Peroxide Contamination: Solvents like THF or dioxane can form peroxides over time, which can act as oxidizing agents.

    • Troubleshooting:

      • Use fresh, peroxide-free solvents.

      • Consider degassing your solvent or adding an antioxidant if your compound is particularly sensitive to oxidation.

  • Photodegradation:

    • Light Exposure: If your solution is stored in a transparent container and exposed to light, photodegradation may be occurring.

    • Troubleshooting:

      • Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

      • Perform a photostability study by exposing the solution to a controlled light source to assess its sensitivity.

Issue 2: Inconsistent Results in Biological Assays

Symptom: High variability in experimental results when using solutions of 2-aminobenzothiazole derivatives.

Possible Causes & Troubleshooting Steps:

  • Solution Instability: The compound may be degrading in the assay medium over the course of the experiment.

    • Troubleshooting:

      • Prepare fresh solutions immediately before each experiment.

      • Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time) using HPLC.

  • Solubility Issues: The compound may be precipitating out of the assay medium, leading to a lower effective concentration.

    • Troubleshooting:

      • Visually inspect the assay wells for any signs of precipitation.

      • Refer to the troubleshooting steps for solubility issues in the FAQ section.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2] The following tables summarize representative data from forced degradation studies on 2-aminobenzothiazole and one of its well-known derivatives, Riluzole.

Table 1: Forced Degradation of 2-Aminobenzothiazole (ABT)

Stress ConditionReagents and ConditionsDegradation (%)Major Degradation ProductsReference
Photodegradation>300 nm irradiation, in the presence of Fe(III)-nitrilotriacetic acid37% after 125 h4-hydroxy-ABT, 6-hydroxy-ABT[3][4]
BiodegradationRhodococcus rhodochrous OBT18 cells26% after 125 hNot specified[3][4]
Combined Photo- and BiodegradationIrradiation and R. rhodochrous in the presence of Fe(III)-nitrilotriacetic acid99% after 25 hNot specified[3][4]

Table 2: Forced Degradation of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)

Stress ConditionReagents and ConditionsDegradation (%)Reference
Acid Hydrolysis0.1 M HCl, reflux for 2 h15.2[5]
Base Hydrolysis0.1 M NaOH, reflux for 2 h12.8[5]
Oxidation3% H₂O₂, room temp for 24 h10.5[5]
Thermal Degradation80°C for 48 h8.2[5]
PhotodegradationUV light (254 nm) for 24 hNo significant degradation[5]

Note: The extent of degradation can vary significantly depending on the specific derivative and the experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on a 2-aminobenzothiazole derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the stock solution in a photochemically transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is often required to achieve good separation of all components.

2. Method Optimization:

  • Inject a mixture of the stressed samples to observe the separation of the degradation products from the parent peak.

  • Optimize the gradient profile, flow rate, and column temperature to achieve a resolution of >1.5 between all peaks.

3. Detection:

  • Use a UV detector set at the wavelength of maximum absorbance (λmax) of the 2-aminobenzothiazole derivative. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Mandatory Visualizations

Degradation_Pathway 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole Derivative Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) 2-Aminobenzothiazole Derivative->Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ Oxidation Oxidation 2-Aminobenzothiazole Derivative->Oxidation [O] Photodegradation Photodegradation 2-Aminobenzothiazole Derivative->Photodegradation Thermal Stress Thermal Stress 2-Aminobenzothiazole Derivative->Thermal Stress Δ Hydrolyzed Products Hydrolyzed Products Hydrolysis (Acid/Base)->Hydrolyzed Products Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Products (e.g., Hydroxylated Derivatives) Photodegradation Products (e.g., Hydroxylated Derivatives) Photodegradation->Photodegradation Products (e.g., Hydroxylated Derivatives) Thermal Degradants Thermal Degradants Thermal Stress->Thermal Degradants

Caption: General degradation pathways for 2-aminobenzothiazole derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photochemical (UV/Vis light) Stock_Solution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Inject into Stability-Indicating HPLC-PDA System Neutralize->HPLC Data Analyze Data: - % Degradation - Identify Degradants - Assess Peak Purity HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Troubleshooting_Logic Start Instability Observed (e.g., new peaks in HPLC) Check_Storage Check Storage Conditions (Light, Temperature) Start->Check_Storage Check_Solvent Check Solvent Purity (e.g., Peroxides) Start->Check_Solvent Check_pH Check Solution pH Start->Check_pH Protect_Light Action: Protect from Light (Amber vials) Check_Storage->Protect_Light Improper Use_Fresh_Solvent Action: Use Fresh/Purified Solvent Check_Solvent->Use_Fresh_Solvent Improper Adjust_pH Action: Adjust pH to Neutral Check_pH->Adjust_pH Acidic/Basic Forced_Degradation Further Investigation: Conduct Forced Degradation Study Protect_Light->Forced_Degradation Use_Fresh_Solvent->Forced_Degradation Adjust_pH->Forced_Degradation

Caption: Logical troubleshooting workflow for stability issues.

References

"how to avoid byproduct formation in benzothiazole cyclization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols, with a specific focus on avoiding byproduct formation during benzothiazole cyclization.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your benzothiazole synthesis experiments in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a non-aromatic intermediate. How can I drive the reaction to completion?

Answer: The presence of a non-aromatic intermediate often points to the formation of 2,3-dihydrobenzothiazole (benzothiazoline), which indicates incomplete oxidation.[1][2][3]

Potential Causes:

  • Insufficient Oxidant: The final step of the synthesis is the oxidative dehydrogenation of the benzothiazoline intermediate. If the oxidizing agent is too weak or used in an insufficient amount, the reaction will stall.[1][2]

  • Non-Oxidizing Conditions: The reaction may be running under conditions that do not favor the final oxidation step.[1]

  • Steric Hindrance: Bulky substituents on your starting materials might hinder the final aromatization step.[2]

Solutions:

  • Introduce an Oxidant: Many modern protocols incorporate an oxidant in the reaction medium.[1]

    • Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be sufficient to oxidize the intermediate.[1][4]

    • Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol is an effective catalytic system that promotes both condensation and subsequent oxidation.[1][5]

    • Pyridinium Chlorochromate (PCC): If you have already isolated the benzothiazoline, it can be oxidized in a separate step using PCC on silica gel.[1][6]

  • Optimize Reaction Time and Temperature: Increasing the reaction time or gently raising the temperature can help drive the final oxidation to completion. However, be cautious as excessively high temperatures can promote side reactions.[2][7]

  • Catalyst Selection: Choose a catalyst that also facilitates oxidation.[1]

Question 2: I'm observing a dark, tarry, and insoluble substance in my reaction mixture. What is it and how can I prevent its formation?

Answer: The formation of dark, insoluble materials is a common issue and often indicates the polymerization or dimerization of the 2-aminothiophenol starting material.[2]

Potential Causes:

  • Oxidation of 2-Aminothiophenol: Exposure of 2-aminothiophenol to oxygen can cause it to oxidize, forming a disulfide dimer which can then lead to polymeric byproducts.[2]

  • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[2]

Solutions:

  • Use Freshly Purified 2-Aminothiophenol: Purify 2-aminothiophenol by distillation or recrystallization before use to remove any oxidized impurities.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[2]

  • Choose Mild Oxidants: If an oxidant is required, opt for milder reagents. In some cases, air can act as a sufficient and gentle oxidant.[2]

Question 3: My analysis shows a byproduct with a higher molecular weight than my expected product. What could be the cause?

Answer: A higher molecular weight byproduct suggests that dimerization has occurred. This can happen through the intermolecular reaction of intermediates instead of the desired intramolecular cyclization.[2]

Potential Causes:

  • Reaction Pathway Competition: The reaction conditions may favor an intermolecular reaction pathway.[2]

  • Concentration Effects: Higher concentrations of reactants increase the likelihood of intermolecular collisions, leading to dimerization.[2]

Solutions:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular dimerization.[2]

  • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing dimerization.[2]

  • Catalyst Choice: Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[2]

  • Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[2]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[2]

  • Sulfonation or halogenation: Side reactions on the aromatic ring can occur under certain conditions, consuming starting material.[7]

Q2: How can I improve the overall yield of my benzothiazole synthesis?

A2: To improve the yield, consider the following:

  • Purity of Reagents: Ensure that your starting materials, especially 2-aminothiophenol, are of high purity.[7]

  • Optimize Reaction Conditions: Systematically optimize parameters such as solvent, temperature, reaction time, and catalyst concentration.[3][7] Common solvents include ethanol and DMSO, and some modern approaches utilize solvent-free conditions.[3]

  • Use of Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields.[3]

  • Efficient Oxidant: Ensure an adequate oxidant is present to drive the final aromatization step.[3]

Q3: Is the synthesis of benzothiazole derivatives hazardous?

A3: Yes, the synthesis can involve hazardous materials. Always consult the Safety Data Sheet (SDS) for all reagents and follow appropriate safety protocols, including the use of personal protective equipment (PPE). Some reagents may be toxic or corrosive.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Substituted Benzothiazole Synthesis

ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
2-Aminothiophenol, AldehydesH₂O₂/HClEthanolRoom Temp45-60 min85-94[5][8]
2-Aminothiophenol, AldehydesAir/DMSODMSOReflux1 hGood to Excellent[4][5]
2-Aminothiophenol, KetonesNoneKetone (solvent)Reflux2-24 h39-95[8]
2-Aminothiophenol, AldehydesSnP₂O₇--8-35 min87-95[5]
2-Aminothiophenol, AldehydesAg₂OMicrowave804-8 min92-98[8]
2-Aminothiophenol, AldehydesZnO NPsSolvent-freeRoom Temp30 min79-91[8]
2-Aminothiophenol, AldehydesUltrasonic ProbeSolvent-freeRoom Temp20 min65-83[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl [3][5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrochloric acid (HCl, 3.0 mmol) followed by the dropwise addition of hydrogen peroxide (H₂O₂, 6.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[3]

  • Isolation: Collect the precipitated solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole [7]

  • Reaction Setup: Prepare a solution of p-chlorophenylthiourea in a suitable solvent.

  • Cyclization: Add a catalyst such as bromine or hydrogen bromide to initiate the cyclization.

  • Temperature Control: Maintain the reaction temperature at 45-50°C for 1.5 hours.

  • Precipitation: Cool the reaction mixture and add methanol with rapid stirring. The temperature will rise to approximately 70°C.

  • Isolation: Cool the mixture again and filter the precipitated product.

  • Washing and Drying: Wash the solid with acetone and dry to obtain 2-amino-6-chlorobenzothiazole. (Reported Yield: 92%).[7]

Visualizations

Benzothiazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff Base Schiff Base 2-Aminothiophenol->Schiff Base Condensation Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Schiff Base Benzothiazoline Benzothiazoline Schiff Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

Caption: General reaction pathway for benzothiazole synthesis.

Byproduct_Formation cluster_byproducts Common Byproducts 2-Aminothiophenol 2-Aminothiophenol Desired Reaction Desired Reaction 2-Aminothiophenol->Desired Reaction Dimer/Polymer Disulfide Dimer/Polymer (Oxidation of Starting Material) 2-Aminothiophenol->Dimer/Polymer Exposure to Air Benzothiazole Benzothiazole Desired Reaction->Benzothiazole Benzothiazoline Benzothiazoline (Incomplete Oxidation) Desired Reaction->Benzothiazoline Insufficient Oxidant

Caption: Common byproduct formation pathways in benzothiazole synthesis.

Troubleshooting_Workflow cluster_solutions Solutions start Problem with Benzothiazole Synthesis issue Identify the Issue start->issue incomplete Incomplete Reaction/ Benzothiazoline formation issue->incomplete Non-aromatic intermediate tar Tarry Byproducts/ Polymerization issue->tar Dark, insoluble material dimer Dimer Formation issue->dimer High MW byproduct sol_incomplete Add Oxidant (Air/DMSO, H2O2) Optimize Time/Temp incomplete->sol_incomplete sol_tar Use Fresh 2-Aminothiophenol Inert Atmosphere Control Temperature tar->sol_tar sol_dimer High Dilution Slow Reagent Addition Optimize Catalyst dimer->sol_dimer

Caption: A troubleshooting workflow for common issues in benzothiazole synthesis.

References

Technical Support Center: Analytical Method Development for 2-Aminobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 2-aminobenzothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of 2-aminobenzothiazole compounds?

The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is suitable for routine purity assessment and quantification in relatively clean sample matrices.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offer high sensitivity and selectivity, making them ideal for complex matrices like biological fluids (urine, plasma) and environmental samples.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative for volatile derivatives of 2-aminobenzothiazole.[1][3]

  • UV-Visible Spectrophotometry is a simple and cost-effective method for quantifying 2-aminobenzothiazole in pure solutions or simple formulations without interfering substances.[1]

Q2: What are the key validation parameters to consider for an analytical method for 2-aminobenzothiazole?

A robust analytical method should be validated to ensure it is suitable for its intended purpose.[2] Key validation parameters include:[4]

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[1]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[1]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[1]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: I am observing poor aqueous solubility with my 2-aminobenzothiazole compound. How can I address this during sample preparation?

Poor aqueous solubility is a known challenge with some 2-aminobenzothiazole derivatives.[5] To address this, consider the following during sample preparation:

  • Solvent Selection: Use organic solvents like acetonitrile, methanol, or a mixture of organic solvent and water to dissolve the compound.[1] For example, a 50:50 (v/v) mixture of acetonitrile and water is often used.[1]

  • pH Adjustment: The solubility of 2-aminobenzothiazole, being a basic compound, can be influenced by pH. Adjusting the pH of the diluent might improve solubility.

  • Use of Co-solvents: Employing a co-solvent system can enhance the solubility of hydrophobic compounds.

Troubleshooting Guides

HPLC Method Development

Problem: Peak Tailing or Asymmetric Peak Shape

  • Possible Cause 1: Silanol Interactions. Residual silanol groups on the surface of the silica-based stationary phase can interact with the basic amine group of 2-aminobenzothiazole, leading to peak tailing.

    • Solution:

      • Use a column with low silanol activity, such as a "base-deactivated" or "end-capped" C18 column.[6]

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Operate at a lower pH (e.g., using a phosphate or formate buffer) to protonate the silanol groups and reduce their interaction with the analyte.

  • Possible Cause 2: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of 2-aminobenzothiazole and its interaction with the stationary phase.

    • Solution: Optimize the mobile phase pH. For reversed-phase chromatography, a pH between 3 and 7 is generally recommended for silica-based columns.

Problem: Poor Resolution Between 2-Aminobenzothiazole and Impurities/Matrix Components

  • Possible Cause 1: Inadequate Mobile Phase Composition. The organic modifier concentration in the mobile phase may not be optimal for separation.

    • Solution:

      • Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

      • Perform a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[1]

  • Possible Cause 2: Unsuitable Stationary Phase. The chosen column may not provide the necessary selectivity.

    • Solution:

      • Try a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that offers different selectivity.

      • Consider a column with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.[6]

LC-MS/MS Method Development

Problem: Low Signal Intensity or Poor Ionization

  • Possible Cause 1: Incompatible Mobile Phase Additive. Some mobile phase additives, like phosphoric acid, are not suitable for mass spectrometry as they are non-volatile and can suppress the signal.[6]

    • Solution: Replace non-volatile acids with volatile alternatives like formic acid or acetic acid (typically at 0.1%).[6][7]

  • Possible Cause 2: Suboptimal Ionization Source Parameters. The settings for the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may not be optimized.

    • Solution: Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature.

  • Possible Cause 3: Matrix Effects. Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte.

    • Solution:

      • Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or QuEChERS can be effective.[2][7]

      • Use a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize key validation parameters for various analytical methods used for 2-aminobenzothiazole and its derivatives.

ParameterHPLC-UVLC-MS/MS & SPE-LC-HRMSUV-Vis SpectrophotometryGC-MS
Linearity Range Typically in the µg/mL to mg/mL range.[1]0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative).[1]Dependent on molar absorptivity, generally in the µg/mL range.[1]Typically in the ng/mL to µg/mL range.[1]
Limit of Detection (LOD) Typically in the µg/mL range.[1]0.07 ng/mL (in human urine); 0.1 µg/L (instrumental).[1]Generally in the µg/mL range.[1]Typically in the ng/mL range.[1]
Precision (%RSD) < 2% for instrumental precision is often targeted.[1]Intra-day precision < 9%; Inter-day precision < 13% has been reported.[1]< 5% is generally achievable.[1]< 15% is a common requirement.[1]
Specificity/Selectivity Moderate; depends on chromatographic resolution.[1]High; based on mass-to-charge ratio.[1]Low; susceptible to interference from other absorbing compounds.[1]High; based on mass spectral fragmentation patterns.[1][3]

Experimental Protocols

Method 1: HPLC with UV Detection (HPLC-UV)

This method is suitable for the routine purity assessment and quantification of 2-aminobenzothiazole in relatively clean sample matrices.[1]

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

    • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid or Formic acid[1]

    • 2-Aminobenzothiazole reference standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.[1]

      • Mobile Phase B: Acetonitrile.[1]

      • Degas both mobile phases using sonication or vacuum filtration.[1]

    • Standard Solution Preparation:

      • Prepare a stock solution of 2-aminobenzothiazole (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).[1]

      • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

    • Sample Preparation:

      • Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.[1]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 254 nm

      • Elution: Isocratic or gradient elution can be used depending on the sample complexity. For a starting point, an isocratic elution with a 50:50 mixture of Mobile Phase A and Mobile Phase B can be attempted.

    • Analysis and Data Processing:

      • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[1]

      • Inject the sample solutions and determine the concentration of 2-aminobenzothiazole by interpolation from the calibration curve.[1]

Method 2: LC-MS/MS

This method is highly sensitive and selective, suitable for complex matrices.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reagents:

    • LC-MS grade solvents (acetonitrile, methanol, water)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Sample Preparation:

      • For biological samples like plasma or urine, protein precipitation or solid-phase extraction (SPE) is typically required to remove matrix components.[1][2]

    • Standard Solution Preparation:

      • Prepare standard solutions as described for the HPLC-UV method, using LC-MS grade solvents.[1]

    • LC-MS/MS Conditions:

      • Chromatography: Utilize a gradient elution to separate 2-aminobenzothiazole from matrix components.[1] A typical gradient might start with a high aqueous content and ramp up to a high organic content.

      • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor specific precursor-to-product ion transitions for 2-aminobenzothiazole in Multiple Reaction Monitoring (MRM) mode for quantification.

    • Analysis and Data Processing:

      • Generate a calibration curve using the prepared standards.

      • Quantify 2-aminobenzothiazole in the samples based on the peak area ratios of the analyte to an internal standard (if used).[1]

Visualizations

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Develop Separation Method Develop Separation Method Select Analytical Technique->Develop Separation Method Develop Detection Method Develop Detection Method Develop Separation Method->Develop Detection Method Specificity Specificity Develop Detection Method->Specificity Linearity Linearity Specificity->Linearity Sensitivity LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Sensitivity Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Sample Preparation Sample Preparation Robustness->Sample Preparation Analysis Analysis Sample Preparation->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

Caption: General workflow for analytical method development and validation.

G start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute Dilute sample and reinject check_overload->dilute Yes check_column Is a base-deactivated column being used? check_overload->check_column No end Peak shape improved dilute->end use_bd_column Switch to a base-deactivated or end-capped column check_column->use_bd_column No check_mobile_phase Is a mobile phase additive (e.g., TEA) or buffer being used? check_column->check_mobile_phase Yes use_bd_column->end add_additive Add a competing base (e.g., 0.1% TEA) or use a buffered mobile phase at low pH check_mobile_phase->add_additive No check_mobile_phase->end Yes add_additive->end

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Scale-Up Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-aminobenzo[d]thiazole-6-carboxylates. This guide provides practical troubleshooting advice and frequently asked questions to address common issues in a clear question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of 2-aminobenzo[d]thiazole-6-carboxylates, offering potential causes and solutions.

Question 1: Why is my reaction yield significantly lower upon scale-up?

A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors.[1]

  • Inefficient Heat Transfer: Larger reaction volumes have a reduced surface area-to-volume ratio, which can lead to uneven heat distribution. This may cause localized overheating, promoting side reactions, or insufficient heating, resulting in incomplete conversion.[1]

    • Solution: Employ a reactor with efficient agitation and a calibrated heating and cooling system. For highly exothermic reactions, consider a controlled, slow addition of reagents.[2]

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, efficient mixing is crucial. Poor agitation on a larger scale can lead to localized concentration gradients of reactants, hindering the reaction rate.[1]

    • Solution: Optimize the stirrer speed and impeller design for the specific reactor. Ensure all solids are well suspended.

  • Sensitivity to Air and Moisture: Starting materials like substituted 2-aminothiophenols are susceptible to oxidation, which can inhibit the reaction.[3] On a larger scale, maintaining a completely inert atmosphere can be more challenging.

    • Solution: Utilize robust inerting techniques, such as multiple vacuum/nitrogen cycles. Use dry solvents and reagents. Running the reaction under an inert atmosphere like nitrogen or argon is highly recommended.[3]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Consider extending the reaction time if starting material is still present.[3]

Question 2: I am observing a significant amount of impurities and byproducts. How can I minimize their formation?

The formation of impurities can complicate purification and reduce the overall yield.[3]

  • Oxidation of Starting Materials: The thiol group in 2-aminothiophenol precursors is prone to oxidation, forming disulfide dimers.[3]

    • Solution: As mentioned previously, performing the reaction under an inert atmosphere is critical to minimize this side reaction.[3] Using fresh, high-purity starting materials is also essential.[3]

  • Over-bromination: In syntheses utilizing bromine, the formation of poly-brominated species can occur.[1]

    • Solution: Ensure controlled, dropwise addition of bromine.[4][5] Maintain the recommended reaction temperature to control the reaction rate.

  • Self-Condensation: Symmetrical urea or thiourea derivatives can form as byproducts.[3]

    • Solution: A controlled and slow addition of the cyclizing agent can help minimize self-condensation.[3]

  • Regioselectivity Issues: During the thiocyanation of substituted anilines, incorrect positioning of the thiocyanate group can be a significant competing reaction.[2]

    • Solution: Select a starting material where the existing substitution pattern favors the desired cyclization.[2]

Question 3: My final product is difficult to purify. What are the best strategies for large-scale purification?

Purification on a larger scale often requires different approaches than on a lab scale.

  • Colored Impurities: The presence of colored impurities can be challenging to remove.

    • Solution: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The hot solution should then be filtered to remove the charcoal before cooling and crystallization.[3]

  • Feasibility of Chromatography: Purification by column chromatography may not be practical for large-scale production.[2]

    • Solution: Recrystallization is often the more viable method for purifying the final product at scale.[2] Optimizing the reaction to produce a cleaner crude product will minimize the need for extensive purification steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common industrial synthesis route for 2-aminobenzothiazoles?

A1: A prevalent industrial method is the oxidative cyclization of arylthioureas, which are often derived from the corresponding anilines. Another common route involves the reaction of anilines with a thiocyanating agent.[2][6]

Q2: How can I monitor the progress of my scale-up reaction?

A2: While Thin Layer Chromatography (TLC) is useful for laboratory-scale reactions, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring the consumption of starting materials and the formation of the product and any significant byproducts on an industrial scale.[2]

Q3: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A3: Yes, the oxidative cyclization can be exothermic. It is crucial to have effective temperature control to prevent a reaction runaway. This includes controlled reagent addition and a reactor equipped with an efficient cooling system.[2] The use of bromine also requires appropriate safety precautions due to its hazardous nature.[7]

Data Presentation

Table 1: Summary of Reaction Conditions for Methyl 2-aminobenzo[d]thiazole-6-carboxylate Synthesis

ParameterValueReference
Starting MaterialMethyl 4-aminobenzoate[4][5]
ReagentsKSCN, Bromine[4][5]
SolventGlacial Acetic Acid[4][5]
TemperatureCool to 10 °C for bromine addition, then stir at room temperature[4][5]
Reaction TimeOvernight[4][5]
Work-upNeutralization with 25% aqueous NH3 to pH 8[4][5]
Reported Yield55%[5]

Table 2: Reagent Stoichiometry for Model Reaction

ReagentEquivalentsReference
Methyl 4-aminobenzoate1[4][5]
KSCN4[4][5]
Bromine2[4][5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate [4][5]

  • Reaction Setup: In a suitable reactor, dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add potassium thiocyanate (KSCN, 4 equivalents) to the solution and stir at room temperature for 45 minutes.

  • Cooling: Cool the reaction mixture to 10 °C in an ice bath.

  • Bromine Addition: Dissolve bromine (2 equivalents) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture. The solution will turn into a yellow suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Neutralize the reaction mixture to a pH of 8 by carefully adding 25% aqueous ammonia solution.

  • Isolation: Filter the resulting precipitate, wash it thoroughly with water, and then dry.

  • Purification: The solid can be further purified by suspending it in methanol, heating, filtering, and drying.

Visualizations

experimental_workflow start Start: Dissolve Methyl 4-aminobenzoate in Acetic Acid add_kscn Add KSCN (4 equiv) Stir 45 min at RT start->add_kscn cool Cool to 10°C add_kscn->cool add_br2 Dropwise addition of Br2 (2 equiv) in Acetic Acid cool->add_br2 react Stir Overnight at RT add_br2->react workup Neutralize to pH 8 with 25% aq. NH3 react->workup isolate Filter Precipitate Wash with Water workup->isolate purify Purify by heating in Methanol, filter, and dry isolate->purify end_product Final Product: Methyl 2-aminobenzo[d]thiazole-6-carboxylate purify->end_product

Caption: Experimental workflow for the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate.

troubleshooting_low_yield start Low Yield Observed in Scale-Up q_heat Is heat transfer efficient? start->q_heat s_heat Solution: - Improve reactor agitation - Calibrate heating/cooling system - Controlled reagent addition q_heat->s_heat No q_mixing Is mixing adequate? q_heat->q_mixing Yes s_mixing Solution: - Optimize stirrer speed - Check impeller design q_mixing->s_mixing No q_inert Is the atmosphere inert? q_mixing->q_inert Yes s_inert Solution: - Use N2 or Ar atmosphere - Employ dry solvents/reagents - Use fresh starting materials q_inert->s_inert No q_complete Is the reaction complete? q_inert->q_complete Yes s_complete Solution: - Monitor by TLC/HPLC - Extend reaction time if needed q_complete->s_complete No

Caption: Troubleshooting logic for addressing low yields in scale-up synthesis.

References

"managing pH sensitivity of 2-aminobenzothiazole derivatives in assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pH sensitivity of 2-aminobenzothiazole derivatives in various assays.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments with 2-aminobenzothiazole derivatives, focusing on their pH-dependent behavior.

Issue 1: Compound Precipitation in Aqueous Buffer

Question: My 2-aminobenzothiazole derivative is precipitating out of my aqueous assay buffer. What can I do to improve its solubility?

Answer: The solubility of 2-aminobenzothiazole derivatives is often pH-dependent due to the presence of an ionizable amino group.[1] The parent compound, 2-aminobenzothiazole, has a pKa of 4.48.[1][2][3] At a pH below the pKa, the amino group will be protonated, which generally increases aqueous solubility.[1] Here are several strategies to address precipitation:

  • pH Adjustment: Carefully adjust the pH of your buffer. For basic compounds like 2-aminobenzothiazole derivatives, lowering the pH can increase solubility. However, be cautious as extreme pH values can lead to compound degradation or affect your assay's biological components.[1] It is recommended to determine the pKa of your specific derivative to guide the optimal pH for solubilization.

  • Use of Co-solvents: A common practice is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to the aqueous buffer.[4] It is crucial to keep the final concentration of the co-solvent low, typically below 1% and ideally below 0.5% for most cell-based assays, to avoid solvent-induced artifacts.[1]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, like Tween 80, can help maintain the solubility of hydrophobic compounds by forming micelles.[1] Ensure the chosen surfactant and its concentration are compatible with your experimental system and do not interfere with the assay readout.[1]

  • Cyclodextrin Complexation: For in-vitro studies, pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance aqueous solubility.[1] The lipophilic 2-aminobenzothiazole derivative is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[1]

Here is a decision tree to guide you through troubleshooting solubility issues:

G Troubleshooting Compound Precipitation start Compound Precipitates in Aqueous Buffer pka Determine pKa of a specific compound start->pka cosolvent Optimize Co-solvent (e.g., DMSO < 0.5%) start->cosolvent adjust_ph Adjust Buffer pH (Lower pH for basic compounds) pka->adjust_ph surfactant Add Surfactant (e.g., Tween 80) adjust_ph->surfactant If pH adjustment is insufficient or affects assay success Solubility Issue Resolved adjust_ph->success Success cosolvent->adjust_ph If precipitation continues cosolvent->success Success cyclodextrin Use Cyclodextrin Complexation surfactant->cyclodextrin If surfactants interfere with assay surfactant->success Success cyclodextrin->success Success fail Issue Persists (Consider Formulation Strategies) cyclodextrin->fail If all else fails

Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Fluorescence-Based Assays

Question: I am observing variable fluorescence intensity with my 2-aminobenzothiazole derivative in my assay. Could pH be the cause?

Answer: Yes, the fluorescence of many benzothiazole derivatives is pH-dependent.[5][6] The protonation state of the amino group and other substituents can significantly alter the electronic properties of the molecule and, consequently, its fluorescence emission. Some derivatives show increased fluorescence with increasing pH, reaching a maximum in the pH 6-8 range, while others may be more stable across a wider pH range.[5] For some probes, fluorescence intensity can be weak at both very low and high pH values.[7]

To troubleshoot this issue:

  • Characterize pH-Dependent Fluorescence: Determine the fluorescence profile of your specific derivative across a range of pH values relevant to your assay conditions. This will help you identify the optimal pH for stable and maximal fluorescence.

  • Ensure Robust pH Buffering: Use a buffer with sufficient capacity to maintain a constant pH throughout your experiment, even with the addition of reagents or cellular metabolic activity that might alter the pH.

  • Control for pH Changes: If your experimental conditions inherently involve pH changes, it is crucial to run parallel controls to measure the effect of pH on the compound's fluorescence independently of the biological activity being assayed.

The following diagram illustrates the relationship between pH and fluorescence for some 2-aminobenzothiazole derivatives.

G Impact of pH on Fluorescence cluster_ph pH Environment cluster_compound 2-Aminobenzothiazole Derivative cluster_fluorescence Fluorescence Outcome low_ph Low pH (e.g., < 4) protonated Protonated State low_ph->protonated neutral_ph Neutral pH (e.g., 6-8) deprotonated Deprotonated State neutral_ph->deprotonated high_ph High pH (e.g., > 9) high_ph->deprotonated low_fluor Low/No Fluorescence high_ph->low_fluor May decrease at very high pH protonated->low_fluor high_fluor High Fluorescence deprotonated->high_fluor Typically maximal in this range

Relationship between pH, protonation state, and fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 2-aminobenzothiazole and why is it important?

A1: The pKa of 2-aminobenzothiazole is approximately 4.48.[1][2][3] The pKa is the pH at which the amino group is 50% protonated. This value is crucial because it helps predict the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.[8] For derivatives, the pKa can vary depending on the other substituents on the benzothiazole ring system.

Q2: How does pH affect the stability of 2-aminobenzothiazole derivatives?

A2: Extreme pH values can lead to the degradation of 2-aminobenzothiazole derivatives.[1] While acidic conditions can improve solubility through protonation, very strong acids or bases may cause hydrolysis or other chemical modifications of the compound, leading to a loss of activity and the generation of confounding artifacts in your assay. It is always advisable to assess the stability of your compound at the intended assay pH over the time course of the experiment.

Q3: Can pH changes in my cell culture media affect the activity of my 2-aminobenzothiazole compound?

A3: Yes. The pH of cell culture media is typically maintained around 7.2-7.4. However, cellular metabolism can lead to localized or bulk changes in pH. If the activity of your 2-aminobenzothiazole derivative is pH-sensitive, these fluctuations can lead to variability in your results. Using a well-buffered medium and monitoring the pH of your cultures, especially in long-term experiments or with highly metabolic cells, is important.

Q4: Are there any assay formats that are less susceptible to pH sensitivity issues with these compounds?

A4: While no assay is completely immune to pH effects, biochemical assays using purified components in a well-controlled buffer system are generally less prone to pH fluctuations than cell-based assays. However, the intrinsic pH-dependent activity of your compound will still be a factor. For cell-based assays, consider using imaging-based readouts that can provide single-cell data, which may help to identify subpopulations of cells responding differently, potentially due to micro-environmental pH variations.

Data Presentation

Table 1: Physicochemical Properties of 2-Aminobenzothiazole

PropertyValueSource(s)
Molecular FormulaC₇H₆N₂S[2]
Molecular Weight150.20 g/mol [2][3]
AppearanceWhite to beige or grayish powder/flakes[2][9]
Melting Point126 - 134 °C[2][3]
pKa4.48 (at 20°C)[1][2][3]
Solubility in Water< 0.1 g/100 mL (at 19 °C)[2][3]
Solubility in Organic SolventsFreely soluble in alcohol, chloroform, and diethyl ether[2][10]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Flask Method)

This protocol is adapted from standard methods for determining the solubility of compounds in aqueous media.[2][8]

  • Sample Preparation: Add an excess amount of the 2-aminobenzothiazole derivative to a known volume of the desired aqueous buffer in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.[2][8]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][8]

  • Expression of Results: Express the solubility in units such as mg/mL or µM.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the pKa of an ionizable compound.[2][8]

  • Sample Preparation: Accurately weigh and dissolve the 2-aminobenzothiazole derivative in a suitable solvent system (e.g., a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 0.01 M).[2] Maintain a constant ionic strength using an electrolyte like KCl.[2][8]

  • Calibration: Calibrate a pH meter and electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2][8]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the acid.[2]

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the compound has been protonated.[2]

G prep Sample Preparation (Dissolve compound in water/co-solvent) cal Calibrate pH Meter (Using standard buffers) prep->cal titrate Potentiometric Titration (Add standardized acid incrementally) cal->titrate record Record pH after each addition titrate->record record->titrate Continue until equivalence point is passed plot Plot Titration Curve (pH vs. Volume of Acid) record->plot analyze Determine pKa (pH at half-equivalence point) plot->analyze

References

Validation & Comparative

A Comparative Analysis of 2-Aminobenzothiazole Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic compounds explored, the 2-aminobenzothiazole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant anticancer activity across a range of malignancies. This guide provides a comparative overview of the performance of select 2-aminobenzothiazole derivatives against established anticancer drugs, supported by in vitro cytotoxicity data.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of representative 2-aminobenzothiazole derivatives against various human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents.

Table 1: In Vitro Anticancer Activity (IC50, µM) of 2-Aminobenzothiazole Derivatives vs. Standard Anticancer Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole Derivatives
Compound 13HCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound 20HepG2 (Liver)9.99[1]
HCT-116 (Colon)7.44[1]
MCF-7 (Breast)8.27[1]
OMS14MCF-7 (Breast)22.13[2][3]
A549 (Lung)26.09[2][3]
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast)~0.9 - 2.5[4][5][6]
A549 (Lung)> 20[6]
HCT-116 (Colon)~0.5 - 1.9[4][7]
CisplatinMCF-7 (Breast)~3.1[4]
A549 (Lung)~16.48[8]
HCT116 (Colon)Varies widely[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Action: Targeting Key Cancer Pathways

2-Aminobenzothiazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][10] Many of these compounds have been identified as inhibitors of protein kinases, including:

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of PI3K by some 2-aminobenzothiazole derivatives can lead to apoptosis and cell cycle arrest.[2][11]

  • Tyrosine Kinases: Receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are often overexpressed in tumors and play a vital role in tumor growth and angiogenesis. Several 2-aminobenzothiazole compounds have been shown to inhibit these kinases.[1][12]

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for novel anticancer agents.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Experimental Protocols

The in vitro cytotoxicity data presented in this guide is primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (2-aminobenzothiazole derivatives or standard drugs) and incubated for a specified period (typically 24 to 72 hours).

  • MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following flowchart outlines a typical workflow for the in vitro screening of anticancer compounds.

experimental_workflow start Start: Anticancer Compound Screening cell_culture 1. Cell Line Selection & Culture start->cell_culture treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay data_analysis 5. Data Analysis: Calculate % Viability viability_assay->data_analysis ic50 6. Determine IC50 Values data_analysis->ic50 mechanism 7. Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism end End: Identify Lead Compound mechanism->end

References

Comparative Efficacy of 2-Aminobenzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 2-aminobenzothiazole serves as a privileged scaffold, forming the basis for a diverse range of therapeutic agents. This guide provides a comparative analysis of the efficacy of various 2-aminobenzothiazole derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data from multiple studies.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[1][2][3]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound IDSubstitution PatternCell LineCancer TypeIC50 (µM)Reference(s)
OMS5 2-amino group substituted with 4-nitroanilineA549Lung Cancer22.13[1][2][4]
MCF-7Breast Cancer24.31[1][2][4]
OMS14 2-amino group substituted with piperazine-4-nitroanilineA549Lung Cancer61.03[1][2][4]
MCF-7Breast Cancer27.08[1][2][4]
Compound 13 Complex substitution with a 2-aminothiazole motifHCT116Colon Carcinoma6.43[4][5]
A549Lung Cancer9.62[4][5]
A375Malignant Melanoma8.07[4][5]
Compound 20 Thiazolidinedione (TZD) hybridHepG2Liver Cancer9.99[4][5]
HCT-116Colon Carcinoma7.44[4][5]
MCF-7Breast Cancer8.27[4][5]
Compound Series (IVe, IVf, IVh) Optically active thiourea derivativesEACMouse Ehrlich Ascites Carcinoma10-24[6]
MCF-7Breast Cancer15-30[6]
HeLaCervical Cancer33-48[6]
Compound 6b Benzothiazole derivativeMCF-7Breast Cancer5.15[7]
Doxorubicin (Standard) -A549Lung Cancer~1.2[8]
MCF-7Breast Cancer~0.9[8]
Cisplatin (Standard) -MCF-7Breast Cancer~3.1[8]

Antimicrobial and Antifungal Activity

The 2-aminobenzothiazole scaffold has also been a fruitful starting point for the development of novel antimicrobial and antifungal agents.[9] The efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

Antimicrobial Efficacy Data

The table below presents the MIC values for representative 2-aminobenzothiazole derivatives against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDSubstitution PatternMicroorganismStrainMIC (µg/mL)Reference(s)
Compound 1n 6-substituted derivativeCandida albicans-4-8[10]
Candida parapsilosis-4-8[10]
Candida tropicalis-4-8[10]
Compound 1o 6-substituted derivativeCandida albicans-4-8[10]
Candida parapsilosis-4-8[10]
Candida tropicalis-4-8[10]
Compound 1 N,N-disubstitutedStaphylococcus aureusATCC 259232.9 (µM)[11]
Escherichia coliBW25113>100 (µM)[11]
Norfloxacin (Standard) -Staphylococcus aureusATCC 29212-[12]
Escherichia coliATCC 25922-[12]

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats.[13][14][15] The percentage of edema inhibition is a key measure of anti-inflammatory efficacy.

Anti-inflammatory Efficacy Data
Compound IDSubstitution PatternDosageMax. Inhibition (%)Time (hours)Reference(s)
Bt2 5-chloro-1,3-benzothiazole-2-amine100 mg/kgSignificant-[16]
Bt7 6-methoxy-1,3-benzothiazole-2-amine100 mg/kgSignificant-[16]
Compound 5r 5-(4-substituted benzylidene)-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one15 mg/kgMost potent in series-[13]
Diclofenac Sodium (Standard) -20 mg/kg--[13]
Indomethacin (Standard) -10 mg/kg57.664[14]

Experimental Protocols

Synthesis of 2-Aminobenzothiazole Derivatives

A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of substituted aromatic amines with ammonium thiocyanate in an acidic medium to form a substituted 1-phenylthiourea intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as bromine, to yield the desired 2-aminobenzothiazole derivative.[16]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is widely used to evaluate the anti-inflammatory activity of new compounds.[13][16]

  • Animal Dosing: Test compounds or a standard anti-inflammatory drug are administered to rodents (typically rats).

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.

  • Edema Measurement: The volume or thickness of the paw is measured at regular intervals after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Visualizations

Experimental Workflow for Efficacy Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Efficacy Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 2-Aminobenzothiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer Test Compounds antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., Paw Edema Assay) characterization->anti_inflammatory data_collection Collect IC50, MIC, % Inhibition Data anticancer->data_collection antimicrobial->data_collection anti_inflammatory->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: General experimental workflow for the synthesis, screening, and analysis of 2-aminobenzothiazole derivatives.

PI3K/AKT/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation BTZ 2-Aminobenzothiazole Derivatives BTZ->PI3K inhibit

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain 2-aminobenzothiazole derivatives.

Comparative Efficacy Overview

G cluster_anticancer Anticancer Efficacy cluster_antimicrobial Antimicrobial Efficacy cluster_anti_inflammatory Anti-inflammatory Efficacy Core 2-Aminobenzothiazole Core Structure High_AC High Potency (Low µM IC50) e.g., Compound 13, 6b Core->High_AC Substitutions leading to Mod_AC Moderate Potency (Mid µM IC50) e.g., OMS5 Core->Mod_AC High_AM High Potency (Low µg/mL MIC) e.g., Compound 1n, 1o Core->High_AM Selective_AM Selective Activity e.g., Compound 1 (Gram+) Core->Selective_AM High_AI Significant Inhibition e.g., Compound 5r, Bt2, Bt7 Core->High_AI

Caption: Logical comparison of the efficacy of 2-aminobenzothiazole derivatives based on their biological activity.

References

Structure-Activity Relationship of 2-Aminobenzo[d]thiazole-6-carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3] The substituent at the 6-position, particularly a carboxylate group, has been explored to modulate the physicochemical properties and biological activity of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzo[d]thiazole-6-carboxylates and related analogs, supported by experimental data and detailed protocols.

Comparative Biological Activity

The biological evaluation of various 2-aminobenzo[d]thiazole derivatives has revealed key structural features influencing their potency. The following table summarizes the in vitro activity of selected compounds against different cancer cell lines and enzymes.

CompoundTarget/Cell LineR Group at C6IC50 (µM)Reference
8i PI3Kα-- (Potent)[4]
7a A431-3.17[4]
7b A431-5.16[4]
13 HCT116-6.43 ± 0.72[1]
13 A549-9.62 ± 1.14[1]
13 A375-8.07 ± 1.36[1]
20 HepG2Thiazolidinedione derivative9.99[1]
20 HCT-116Thiazolidinedione derivative7.44[1]
20 MCF-7Thiazolidinedione derivative8.27[1]
54 PI3Kα-0.00103[1]
1 S. aureus-Cl2.9[5]
4 S. aureus-H~6-9[5]
5 S. aureus5-Cl~2.9[5]
6 S. aureus-H (no methyl)>29[5]
7 S. aureus-F~17.4[5]

Key Structure-Activity Relationship Insights

  • Substitution at the 2-amino group: Modifications at the 2-amino position significantly impact activity. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance interactions with the target protein.

  • Substitution on the benzothiazole ring: The nature and position of substituents on the benzene ring of the benzothiazole core play a crucial role in determining the biological activity. Electron-withdrawing groups can influence the electronic properties of the scaffold and its binding affinity.[6]

  • The 6-carboxylate moiety: The presence of a carboxylate group at the C6 position offers a handle for further derivatization and can influence the solubility and pharmacokinetic properties of the compounds. Esterification or amidation of this group can lead to derivatives with altered activity profiles.[7] For DNA gyrase B inhibitors, substitutions at the C5 position of the 2-aminobenzothiazole core have been shown to be important for activity.[8]

Experimental Protocols

Synthesis of Ethyl-2-aminobenzothiazole-6-carboxylate

A common synthetic route to 2-aminobenzothiazole-6-carboxylates involves the reaction of a substituted 4-aminobenzoate with potassium thiocyanate in the presence of bromine.[9][10]

General Procedure:

  • Methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) are dissolved in glacial acetic acid.

  • The mixture is stirred at room temperature for 45 minutes and then cooled to 10 °C.

  • A solution of bromine (2 equivalents) in a small amount of acetic acid is added dropwise.

  • The reaction mixture is then stirred at room temperature overnight.

  • The product, methyl 2-aminobenzo[d]thiazole-6-carboxylate, is isolated and purified.[9]

cluster_synthesis Synthesis of 2-Aminobenzothiazole-6-carboxylate 4-Aminobenzoate 4-Aminobenzoate Reaction_Vessel Glacial Acetic Acid 4-Aminobenzoate->Reaction_Vessel KSCN KSCN KSCN->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Product 2-Aminobenzo[d]thiazole-6-carboxylate Reaction_Vessel->Product

Caption: Synthetic scheme for 2-aminobenzo[d]thiazole-6-carboxylate.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is often evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[11]

Protocol:

  • Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[11]

cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Add Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Dissolve Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Enzyme Inhibition Assay

For compounds targeting specific enzymes like PI3Kα or DNA gyrase, in vitro inhibition assays are performed.

General Protocol (Example: PI3Kα Kinase Assay):

  • The kinase reaction is set up in a buffer containing the enzyme (PI3Kα), substrate (e.g., PIP2), and ATP.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is incubated at a specific temperature for a set time.

  • The kinase activity is measured by quantifying the amount of product (e.g., PIP3) formed, often using a detection reagent that produces a luminescent or fluorescent signal.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

cluster_pathway PI3K Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Downstream Cell Survival, Proliferation AKT->Downstream Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion

The 2-aminobenzo[d]thiazole-6-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlight the importance of substitutions at the 2-amino position and on the benzothiazole ring in modulating biological activity. Further exploration of derivatives of the 6-carboxylate group could lead to the discovery of potent and selective inhibitors for various therapeutic targets. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this chemical series.

References

Unveiling the Biological Target of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: A Comparative Guide to Potent 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to validate the biological target of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comparative analysis of potent 2-aminobenzothiazole derivatives with known biological targets, offering a framework for investigating the therapeutic potential of "2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate." Due to the limited publicly available data on this specific compound, this guide focuses on well-characterized analogs that target key enzymes implicated in cancer: Phosphoinositide 3-kinase alpha (PI3Kα), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). By presenting their inhibitory activities, the signaling pathways they modulate, and the detailed experimental protocols for their evaluation, we aim to provide a valuable resource for researchers seeking to elucidate the mechanism of action of similar molecules.

Comparative Performance of 2-Aminobenzothiazole Analogs

The following tables summarize the in vitro inhibitory and cytotoxic activities of selected 2-aminobenzothiazole derivatives against their respective biological targets and relevant cancer cell lines.

Table 1: In Vitro Enzyme Inhibitory Activity

Compound IDTargetIC₅₀ (nM)Reference CompoundTargetIC₅₀ (nM)
Compound 8i PI3Kα1.03[1]---
Compound 4a VEGFR-291[2][3][4]SorafenibVEGFR-253[2][3][4]
Compound 8a VEGFR-2266[3]SorafenibVEGFR-253[3]
Compound 1 EGFR70.58% inhibition @ 100 µMStaurosporineEGFR-

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. '-' indicates data not available in the cited sources.

Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM)

Compound IDCell LineCancer TypeIC₅₀ (µM)
Compound 8i MCF-7Breast Cancer6.34[1]
Compound 4a HCT-116Colorectal Carcinoma5.61[2][4]
HEPG-2Hepatocellular Carcinoma7.92[2][4]
MCF-7Breast Cancer3.84[2][4]
Compound 8a MCF-7Breast Cancer10.86[2]
OMS14 A549Lung Cancer61.03[5]
MCF-7Breast Cancer28.14[5]

The IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Signaling Pathways and Points of Intervention

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/AKT/mTOR and VEGFR-2 signaling cascades, highlighting the points of inhibition by the respective 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound8i Compound 8i (2-aminobenzothiazole derivative) Compound8i->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Compound 8i.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound4a_8a Compounds 4a & 8a (2-aminobenzothiazole derivatives) Compound4a_8a->VEGFR2 inhibit

Caption: VEGFR-2 signaling pathway and inhibition by Compounds 4a & 8a.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the validation of the biological target of "this compound" and for comparative studies.

In Vitro PI3Kα Kinase Inhibition Assay (for Compound 8i)

This protocol is adapted from the study that determined the PI3Kα inhibitory activity of compound 8i.[1]

1. Reagents and Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (Compound 8i) and vehicle control (DMSO)

  • 384-well white plates

2. Assay Procedure:

  • Prepare serial dilutions of Compound 8i in DMSO and then in kinase buffer.

  • Add 2.5 µL of the diluted compound or vehicle to the wells of a 384-well plate.

  • Add 2.5 µL of PI3Kα enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 substrate and ATP.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the PI3Kα activity.

  • Calculate the percentage of inhibition for each concentration of Compound 8i relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay (for Compounds 4a & 8a)

This protocol is based on the methodology used to evaluate the VEGFR-2 inhibitory potential of compounds 4a and 8a.[6]

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (4a, 8a) and a reference inhibitor (Sorafenib)

  • 96-well plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and Sorafenib in kinase assay buffer.

  • Add the diluted compounds or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for 45 minutes.[6]

  • Terminate the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay Kit following the manufacturer's protocol.

  • Measure the luminescence using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of VEGFR-2 inhibition for each compound concentration compared to the control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

In Vitro EGFR Kinase Inhibition Assay

This is a general protocol for assessing the inhibition of EGFR kinase activity, as specific details for the 2-aminobenzothiazole derivative were not fully available.[7]

1. Reagents and Materials:

  • Recombinant human EGFR kinase domain

  • A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)[7]

  • Test compound and vehicle control (DMSO)

  • Filter plates (e.g., phosphocellulose)

2. Assay Procedure:

  • Prepare dilutions of the test compound in the kinase reaction buffer.

  • In a reaction plate, add the EGFR enzyme, the test compound or vehicle, and the peptide substrate.

  • Initiate the reaction by adding [γ-³³P]ATP (final concentration typically near the Km for ATP).[7]

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

3. Data Analysis:

  • Determine the percentage of EGFR kinase inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Reagents and Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well cell culture plates

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration at which the compound causes 50% inhibition of cell viability, by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for Target Validation

The following workflow provides a logical sequence of experiments to validate the biological target of a novel 2-aminobenzothiazole derivative like "this compound".

Target_Validation_Workflow Start Start: Novel 2-aminobenzothiazole Derivative InSilico In Silico Target Prediction (e.g., Molecular Docking) Start->InSilico Biochemical Biochemical/Enzymatic Assays (e.g., Kinase Inhibition) InSilico->Biochemical Hypothesis Cellular Cell-Based Assays (e.g., Cell Viability, Pathway Analysis) Biochemical->Cellular Confirmation TargetEngagement Target Engagement Assays (e.g., CETSA, SPR) Cellular->TargetEngagement Validation InVivo In Vivo Model Studies (e.g., Xenograft Models) TargetEngagement->InVivo Efficacy Conclusion Validated Biological Target InVivo->Conclusion

Caption: A generalized workflow for validating a biological target.

This guide provides a foundational framework for researchers investigating the biological target of "this compound." By leveraging the comparative data and detailed protocols for well-characterized analogs, scientists can design and execute a robust target validation strategy, ultimately accelerating the drug discovery and development process.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity of 2-Aminobenzothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The 2-aminobenzothiazole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding a multitude of potent kinase inhibitors with therapeutic potential, particularly in oncology.[1] However, achieving selectivity remains a critical challenge in kinase inhibitor development. Off-target activities can lead to unforeseen side effects and diminish therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of notable 2-aminobenzothiazole-based inhibitors, supported by experimental data and detailed methodologies to aid in the selection and development of next-generation selective therapeutics.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency of various 2-aminobenzothiazole derivatives against their primary kinase targets and their cytotoxic activity in different cancer cell lines. This data offers a glimpse into their therapeutic potential and selectivity.

Table 1: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Key Kinase Targets

Compound IDPrimary TargetIC₅₀ (nM)Selectivity Notes
BLZ945 CSF1R1>3200-fold selective over cKIT and FLT3.[2] More than 1000-fold selective against over 200 other kinases.[3]
Compound 12 EGFR96-
Compound 10 EGFR94.7-
Compound 11 EGFR54.0-
Compound 19 VEGFR-2500-
Compound 23 VEGFR-297-
Compound 53 PI3Kβ20Excellent selectivity over other class I PI3K subunits and mTOR.[4]
Compound 8i PI3Kα1.03Highly selective against PI3Kα.[5]

Table 2: Cytotoxic Activity of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)
Compound 12 MCF-7Breast Cancer2.49 ± 0.12
Compound 13 HCT116Colon Cancer6.43 ± 0.72
A549Lung Cancer9.62 ± 1.14
A375Melanoma8.07 ± 1.36
Compounds 14-18 PC3, MCF-7, A549, HCT-116, MDA-MB-231Various0.315 - 2.66
Compound 20 HepG2Liver Cancer9.99
HCT-116Colon Cancer7.44
MCF-7Breast Cancer8.27
Compound 53 PC-3Prostate Cancer0.35
DU145Prostate Cancer0.62
OMS5 MCF-7Breast Cancer22.13
A549Lung Cancer34.21
OMS14 MCF-7Breast Cancer28.14
A549Lung Cancer61.03
Compound 8i MCF-7Breast Cancer6.34

Key Signaling Pathways Targeted by 2-Aminobenzothiazole Inhibitors

Understanding the signaling context of the kinase targets is crucial for interpreting cross-reactivity data. The following diagrams illustrate the major pathways affected by the inhibitors discussed in this guide.

CSF1R_Signaling_Pathway CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STATs STATs CSF1R->STATs AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STATs->Differentiation BLZ945 BLZ945 BLZ945->CSF1R

Caption: The CSF1R signaling pathway, a key regulator of macrophage development and function.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor 2-ABT Inhibitor Inhibitor->EGFR

Caption: The EGFR signaling cascade, frequently dysregulated in epithelial cancers.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCG PLCγ VEGFR2->PLCG PI3K PI3K VEGFR2->PI3K PKC PKC PLCG->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Endothelial Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Inhibitor 2-ABT Inhibitor Inhibitor->VEGFR2

Caption: The VEGFR-2 pathway, a central mediator of angiogenesis in tumor growth.

PI3K_AKT_mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-ABT Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling network, a critical regulator of cell growth and survival.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of cross-reactivity data, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used to characterize 2-aminobenzothiazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound (2-aminobenzothiazole derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound (2-aminobenzothiazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is necessary to comprehensively evaluate the selectivity of a novel 2-aminobenzothiazole-based inhibitor. The following workflow outlines the key stages from initial screening to in-depth cross-reactivity analysis.

Kinase_Inhibitor_Screening_Workflow start Start: Novel 2-ABT Compound primary_screen Primary Screen (Target Kinase) start->primary_screen potency_determination IC50 Determination (Primary Target) primary_screen->potency_determination Active selectivity_panel Broad Kinase Panel Screen (e.g., >400 kinases) potency_determination->selectivity_panel cellular_assays Cell-Based Assays (Target Engagement & Phenotypic) potency_determination->cellular_assays off_target_id Identification of Off-Targets selectivity_panel->off_target_id sar_optimization SAR Optimization (Improve Selectivity) off_target_id->sar_optimization lead_candidate Lead Candidate off_target_id->lead_candidate Selective cellular_assays->sar_optimization cellular_assays->lead_candidate Efficacious sar_optimization->primary_screen Iterate

Caption: A general experimental workflow for kinase inhibitor cross-reactivity profiling.

By systematically applying these experimental approaches and leveraging the comparative data presented, researchers can make more informed decisions in the design and development of highly selective and effective 2-aminobenzothiazole-based kinase inhibitors for targeted therapies.

References

Benchmarking Novel 2-Aminobenzothiazole Compounds Against Established Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] This versatile heterocyclic compound has been a focal point in the development of new therapeutic agents, particularly in the realm of oncology.[2][3] Researchers have successfully synthesized numerous derivatives that demonstrate significant potential by targeting key pathways involved in cancer progression.[1][4]

This guide provides an objective comparison of the performance of new 2-aminobenzothiazole compounds against known drugs, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these novel compounds as potential next-generation therapies.

Profile of Known Drugs

Riluzole: An FDA-approved drug for treating amyotrophic lateral sclerosis (ALS), Riluzole possesses a 2-aminobenzothiazole core.[3] Its primary mechanism involves the inhibition of glutamate release and the inactivation of voltage-dependent sodium channels.[5][6][7] Beyond its neuroprotective effects, multiple studies have highlighted its promising antitumor effects across a range of human cancer cell lines, establishing it as a relevant benchmark.[3]

Alpelisib (BYL719): A targeted therapy approved for certain types of breast cancer, Alpelisib is a potent and specific inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[8][9] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a critical target for many emerging 2-aminobenzothiazole derivatives.[8]

Sorafenib: A multi-kinase inhibitor used in the treatment of kidney, liver, and thyroid cancer. Sorafenib is a known inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), making it a relevant comparator for compounds targeting angiogenesis.[3]

Quantitative Data Comparison

The efficacy of novel 2-aminobenzothiazole derivatives has been quantified through various preclinical assays. The following tables summarize their cytotoxic and kinase inhibitory activities in comparison to established drugs. Lower IC₅₀ values denote higher potency.

Table 1: Comparative Cytotoxic Activity (IC₅₀, µM) in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Reference
OMS5 22.1334.21-[9][10]
OMS14 28.1461.03-[9][10]
Compound 13 -9.626.43[3]
Compound 14-18 (range) 0.315 - 2.660.315 - 2.660.315 - 2.66[3]
Compound 20 8.27-7.44[3]
Compound 21 12.14-10.34[3]
Compound 25 -0.010.18[3]
Compound 40 3.173.55-[3]
'-' indicates data not available.

Table 2: Comparative Kinase Inhibitory Activity

CompoundTarget KinaseInhibitory Activity (IC₅₀ or % Inhibition)Known Drug ComparatorComparator ActivityReference
Alpelisib PI3Kα5 nM--[9]
Compound 8i PI3Kα1.03 nMAlpelisib5 nM[9]
OMS14 PI3Kδ65% inhibition @ 100 µM--[8][9]
OMS1 & OMS2 PI3Kγ47% & 48% inhibition @ 100 µM--[8]
Compound 13 EGFR2.80 µM--[3]
Compound 14-18 (range) EGFR0.173 - 1.08 µM--[3]
Compound 20 VEGFR-20.15 µMSorafenibComparable[3]
Compound 21 VEGFR-20.19 µMSorafenibComparable[3]
Compound 40 CDK24.29 µM--[3]
'-' indicates data not available.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Alpelisib Alpelisib & New 2-ABT Derivatives (e.g., Cmpd 8i, OMS14) Alpelisib->PI3K Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway.

G cluster_workflow In Vitro Cytotoxicity Benchmarking Workflow A 1. Cell Seeding (e.g., MCF-7, A549) in 96-well plates B 2. Compound Treatment Add serial dilutions of 2-aminobenzothiazole derivatives and control drugs A->B C 3. Incubation (e.g., 72 hours at 37°C, 5% CO₂) B->C D 4. MTT Assay Add MTT reagent to each well C->D E 5. Formazan Solubilization Dissolve formazan crystals (e.g., with DMSO) D->E F 6. Data Acquisition Measure absorbance with a microplate reader E->F G 7. Analysis Calculate IC₅₀ values F->G

General workflow for in vitro cytotoxicity benchmarking.

Experimental Protocols

Reproducibility is critical in drug development. Provided below are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is used to measure the reduction of cell viability and assess the cytotoxic effects of compounds on cancer cell lines.[9][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (2-aminobenzothiazole derivatives and standards)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.[9]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent kinase assay measures the activity of kinases by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition.[9]

Materials:

  • Recombinant human kinases (e.g., PI3K isoforms)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[9]

  • ATP solution at a specified concentration (e.g., near the Kₘ for the kinase)

  • Lipid substrate (for PI3Ks, e.g., PIP2)[9]

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, kinase buffer, lipid substrate (if applicable), and the test compound at various concentrations.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

References

In Vivo Efficacy of 2-Aminobenzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the in vivo efficacy of select 2-aminobenzothiazole analogs, with a focus on their anticancer and antidiabetic properties, supported by experimental data from recent preclinical studies.

Anticancer Activity: Targeting Tumor Growth

Several 2-aminobenzothiazole derivatives have demonstrated significant antitumor effects in vivo by targeting various signaling pathways crucial for cancer cell proliferation and survival.

One study highlighted a 2-aminobenzothiazole analog that effectively reduced tumor growth in a mouse xenograft model. In this MC38 xenograft model, subcutaneous administration of the compound at a dose of 200 mg/kg resulted in a 62% reduction in tumor growth[1].

Other novel 2-aminobenzothiazole-piperazine compounds, OMS5 and OMS14, have shown promising anticancer activity. While detailed in vivo comparative data is emerging, their activity has been noted against lung (A549) and breast (MCF-7) cancer cell lines in vitro, with further evaluation in the National Cancer Institute's 60-cell line screen[2][3]. The primary mechanism of action for many of these anticancer analogs involves the inhibition of key kinases such as PI3K, AKT, and mTOR[2][3].

Comparative In Vivo Efficacy of Anticancer Analogs
CompoundCancer ModelDosageEfficacyReference
Analog 3MC38 Xenograft200 mg/kg (subcutaneous)62% tumor growth reduction[1]
OMS5Lung (A549) & Breast (MCF-7)Not specified in vivoPromising broad anticancer inhibition in NCI 60-cell line screen[2][3]
OMS14Lung (A549) & Breast (MCF-7)Not specified in vivoPromising broad anticancer inhibition in NCI 60-cell line screen[2][3]
Experimental Protocols

MC38 Xenograft Model:

  • Animal Model: Mice.

  • Cell Line: MC38 colon adenocarcinoma cells.

  • Procedure: MC38 cells are implanted subcutaneously into the flank of the mice. Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups.

  • Treatment: The 2-aminobenzothiazole analog is administered, for example, subcutaneously at a specified dose (e.g., 200 mg/kg) for a defined period.

  • Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. Many 2-aminobenzothiazole analogs exert their anticancer effects by inhibiting components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation BTZ 2-Aminobenzothiazole Analogs BTZ->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.

Antidiabetic Activity: Improving Glycemic Control

2-aminobenzothiazole derivatives have also been investigated for their potential in treating type 2 diabetes. These compounds have been shown to improve glycemic control and lipid profiles in animal models of the disease.

Preclinical studies have identified several promising candidates. For instance, compounds 3b (methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate) and 4y (2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine) were evaluated in a rat model of type 2 diabetes. After four weeks of oral administration at a dose equimolar to 15 mg/kg of pioglitazone, both compounds were able to reduce blood glucose levels to below 200 mg/dL and improve the lipid profile[4][5].

Another study focused on compound 8d , which demonstrated sustained antihyperglycemic effects in a streptozotocin-induced diabetic rat model. This compound also reduced insulin resistance and dyslipidemia without signs of hepatotoxicity[6][7]. The mechanism of action for these antidiabetic analogs is often associated with their agonist effect on peroxisome proliferator-activated receptor gamma (PPARγ)[4][8].

Comparative In Vivo Efficacy of Antidiabetic Analogs
CompoundAnimal ModelDosageEfficacyReference
3b Type 2 Diabetes Rat ModelEquimolar to 15 mg/kg Pioglitazone (oral, 4 weeks)Reduced blood glucose (<200 mg/dL), improved lipid profile[4][5]
4y Type 2 Diabetes Rat ModelEquimolar to 15 mg/kg Pioglitazone (oral, 4 weeks)Reduced blood glucose (<200 mg/dL), improved lipid profile[4][5]
8d Streptozotocin-induced Diabetic RatNot specifiedSustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia[6][7]
Experimental Protocols

Type 2 Diabetes Rat Model:

  • Animal Model: Rats.

  • Induction of Diabetes: Diabetes can be induced by a high-fat diet followed by a low dose of streptozotocin to induce insulin resistance and hyperglycemia, mimicking type 2 diabetes.

  • Procedure: Once diabetes is confirmed (e.g., by measuring blood glucose levels), animals are divided into control and treatment groups.

  • Treatment: The 2-aminobenzothiazole derivatives are administered orally at a specified dose for a set duration (e.g., 4 weeks). A standard antidiabetic drug like pioglitazone is often used as a positive control.

  • Efficacy Measurement: Blood glucose levels are monitored regularly. At the end of the treatment period, blood samples are collected to analyze the lipid profile (triglycerides, cholesterol) and markers of insulin resistance.

Signaling Pathway

PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by agonists like some 2-aminobenzothiazole analogs leads to improved insulin sensitivity and glucose uptake in peripheral tissues.

PPARg_Signaling BTZ 2-Aminobenzothiazole Analog (Agonist) PPARg PPARγ BTZ->PPARg binds & activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds to Gene Target Gene Transcription PPRE->Gene regulates Glucose Increased Glucose Uptake Gene->Glucose Lipid Improved Lipid Metabolism Gene->Lipid

Caption: Mechanism of action of antidiabetic 2-aminobenzothiazole analogs via PPARγ activation.

This guide provides a snapshot of the in vivo potential of 2-aminobenzothiazole analogs. Further head-to-head comparative studies will be crucial for elucidating the most promising candidates for clinical development in oncology and metabolic diseases.

References

"selectivity profiling of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate against kinase panels"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinase Selectivity of 2-Aminobenzothiazole Derivatives

Introduction: This guide provides a comparative analysis of the kinase selectivity profile for a representative 2-aminobenzothiazole derivative, GW5074. Due to the absence of publicly available data for "2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate," this document uses the well-characterized c-Raf inhibitor GW5074 as a surrogate to demonstrate the principles of kinase selectivity profiling, data presentation, and experimental methodology relevant to this class of compounds. GW5074 is a potent, cell-permeable inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[1][2] Understanding the selectivity of such inhibitors is crucial for developing targeted therapies and avoiding off-target effects.[1]

Data Presentation: Kinase Selectivity Profile of GW5074

The inhibitory activity of GW5074 was assessed against a panel of kinases to determine its selectivity. The compound shows potent inhibition of c-Raf kinase while exhibiting significantly lower activity against other kinases, demonstrating a high degree of selectivity.

Table 1: Inhibitory Activity of GW5074 against a Panel of Protein Kinases.

Kinase Target IC50 (nM) Selectivity (Fold vs. c-Raf)
c-Raf 9 1
CDK1 >1000 >111
CDK2 >1000 >111
c-Src >1000 >111
ERK2 >1000 >111
JNK1 >1000 >111
MEK1 >1000 >111
MKK6 >1000 >111
MKK7 >1000 >111
p38 MAP Kinase >1000 >111
Tie2 >1000 >111
VEGFR2 >1000 >111

| c-Fms | >1000 | >111 |

Data compiled from multiple sources indicating an IC50 of 9 nM for c-Raf and at least 100-fold selectivity over the other listed kinases.[1][2][3]

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory potency (IC50) of a compound against c-Raf kinase, based on luminescence-based ATP detection methods.

Protocol: In Vitro c-Raf Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. A decrease in signal indicates higher kinase activity (more ATP consumption).

1. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[4]

  • Test Compound Dilution Series: Prepare a 10 mM stock solution of the test compound (e.g., GW5074) in 100% DMSO. Perform serial dilutions in 1x Kinase Assay Buffer to achieve a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Thaw recombinant human c-Raf enzyme on ice. Dilute the enzyme to a pre-determined optimal concentration (e.g., 2 ng/µL) in 1x Kinase Assay Buffer.[5][6]

  • Substrate/ATP Mixture: Prepare a solution containing the c-Raf substrate (e.g., inactive MEK1) and ATP in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the c-Raf enzyme to ensure competitive inhibition can be accurately measured.[5]

2. Assay Procedure (96-well plate format):

  • Compound Addition: Add 5 µL of the serially diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells of a white, opaque 96-well plate.[5]

  • Enzyme Addition: Add 10 µL of the diluted c-Raf enzyme to all "Test" and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to "Blank" (no enzyme) wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to all wells. The final reaction volume is 25 µL.[5]

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[6]

3. Signal Detection (Using a commercial kit like Kinase-Glo®):

  • Reaction Termination: After incubation, allow the plate to equilibrate to room temperature. Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent stops the kinase reaction and initiates a light-producing reaction.[6]

  • Signal Stabilization: Cover the plate to protect it from light and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

4. Data Analysis:

  • Subtract the "Blank" control signal from all other readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control" (enzyme with no inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF c-Raf RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor GW5074 (Inhibitor) Inhibitor->RAF Inhibits

Caption: The MAPK/ERK signaling cascade with the inhibitory action of GW5074 on c-Raf.

Kinase_Profiling_Workflow start Start: Define Kinase Panel & Test Compound prep Prepare Reagents: - Kinase Dilutions - Substrate/ATP Mix - Compound Serial Dilutions start->prep assay Perform In Vitro Kinase Assay prep->assay detect Signal Detection (e.g., Luminescence) assay->detect data Data Analysis: Calculate % Inhibition detect->data ic50 Determine IC50 Values for Active Hits data->ic50 profile Assess Selectivity Profile data->profile No Significant Inhibition ic50->profile Significant Inhibition end End: Selective Inhibitor Identified profile->end

Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.

References

A Comparative Guide to the Synthetic Efficiency of 2-Aminobenzothiazole Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-aminobenzothiazole, a privileged scaffold in medicinal chemistry, has been approached through numerous synthetic strategies. This guide provides an objective comparison of prominent methods, supported by experimental data, to assist researchers in selecting the most efficient route for their specific applications. The comparison focuses on key performance indicators such as reaction yield, time, and conditions.

Quantitative Comparison of Synthetic Routes

The following table summarizes the quantitative data for three primary synthesis methods for 2-aminobenzothiazole, offering a clear comparison of their performance based on reported experimental findings.[1]

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)
From Aniline & Potassium Thiocyanate AnilinePotassium thiocyanate, Bromine, Acetic acidNot specifiedIce-cold to room temp.74% (for 6-nitro-2-aminobenzothiazole)
From 2-Aminothiophenol 2-AminothiophenolCyanogen bromideNot specifiedNot specifiedHigh yields reported
FeCl₃-catalyzed Tandem Reaction 2-Iodoaniline, IsothiocyanateFeCl₃, Octadecyltrimethylammonium chloride, WaterNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

Method 1: The Hugerschoff Reaction

The Hugerschoff reaction is a classical and highly effective method for synthesizing 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas.[1][2] This method is particularly noted for its high yields with substituted derivatives.[1]

Experimental Protocol: A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid. To this, a solution of bromine (1.0 mol) in 300 mL of the same sulfuric acid is added dropwise with stirring over a period of 1.5 to 6 hours, maintaining the temperature between 65-70 °C. After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration. The product is washed with water and then recrystallized from a suitable solvent.

Method 2: Synthesis from Aniline and Potassium Thiocyanate

This method involves the direct thiocyanation of anilines, followed by cyclization to form the 2-aminobenzothiazole ring.

Experimental Protocol: Substituted aniline is treated with potassium thiocyanate in glacial acetic acid. The reaction is initiated by the addition of bromine while maintaining the temperature in an ice-cold bath. The reaction mixture is stirred until the reaction is complete. The product is then isolated by neutralization. For the synthesis of 6-nitro-2-aminobenzothiazole, a yield of 74% has been reported.[1]

Method 3: Synthesis from 2-Aminothiophenol

The reaction of 2-aminothiophenol with various reagents is a versatile and widely used method for the synthesis of 2-substituted benzothiazoles. For the synthesis of 2-aminobenzothiazole specifically, cyanogen bromide is a key reagent. This approach often results in high yields under mild conditions due to the high reactivity of 2-aminothiophenol.[1] A variety of catalysts, including metal-based and green catalysts, can be employed to promote this condensation reaction.[3][4][5]

Experimental Protocol: To a solution of 2-aminothiophenol in a suitable solvent, cyanogen bromide is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired 2-aminobenzothiazole.

Method 4: Green Synthesis via FeCl₃-catalyzed Tandem Reaction

An environmentally benign and efficient route for the generation of 2-aminobenzothiazole involves an FeCl₃-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water.[6] This method benefits from a broad substrate scope and the ability to recycle the reaction media.[6]

Experimental Protocol: In a typical procedure, 2-iodoaniline and an isothiocyanate are added to a solution of FeCl₃ and a phase-transfer catalyst like octadecyltrimethylammonium chloride in water. The reaction mixture is stirred at a specified temperature for a designated time. After completion of the reaction, the product is extracted with an organic solvent. The aqueous layer containing the catalyst can be recovered and reused.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for the described synthetic routes.

Hugerschoff_Reaction Phenylthiourea Phenylthiourea Intermediate Sulfenamide Intermediate Phenylthiourea->Intermediate Br₂ / H₂SO₄ Product 2-Aminobenzothiazole Intermediate->Product Cyclization

Caption: The Hugerschoff reaction pathway for 2-aminobenzothiazole synthesis.

Aniline_Thiocyanate_Route Aniline Aniline Thiocyanatoaniline p-Thiocyanatoaniline Aniline->Thiocyanatoaniline KSCN / Br₂ Acetic Acid Product 2-Aminobenzothiazole Thiocyanatoaniline->Product Intramolecular Cyclization

Caption: Synthesis of 2-aminobenzothiazole from aniline and potassium thiocyanate.

Aminothiophenol_Route Aminothiophenol 2-Aminothiophenol Product 2-Aminobenzothiazole Aminothiophenol->Product Condensation CyanogenBromide Cyanogen Bromide

References

2-Aminobenzothiazole Derivatives Show Varied ADMET Profiles Compared to Parent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of various 2-aminobenzothiazole derivatives reveals significant variations compared to the parent compound and related approved drugs, Riluzole and Pramipexole. This guide, intended for researchers, scientists, and drug development professionals, summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes relevant biological pathways to inform future drug design and development efforts.

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Understanding how chemical modifications to this core impact a compound's ADMET profile is critical for developing safe and effective drugs. This comparison guide consolidates available experimental data to provide a clear overview of these structure-ADMET relationships.

Comparative ADMET Profile

To facilitate a direct comparison, the following tables summarize the key ADMET parameters for the parent 2-aminobenzothiazole, selected derivatives with anticancer and antidiabetic properties, and the structurally related drugs Riluzole and Pramipexole.

Parameter 2-Aminobenzothiazole (Parent Compound) Antitubercular Derivatives Antidiabetic Derivatives (3b & 4y) Riluzole Pramipexole
Oral Bioavailability Data Not AvailableData Not AvailableData Not Available~60%>90%[1]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Data Not AvailableGood (specific values not reported)[2]Data Not AvailableHighData Not Available
Plasma Protein Binding Data Not Available94.5% to 99.9%[2]Data Not Available~96%~15%[1]
Metabolism Data Not AvailableLow microsomal stability (t½ = 8-26 min in human microsomes)[2]Data Not AvailableExtensively metabolized by CYP1A2Negligible (<10%)
Major Excretion Route Data Not AvailableData Not AvailableData Not AvailableUrineRenal (90% as unchanged drug)[3]
Acute Oral Toxicity (LD50, rats) Data Not AvailableData Not Available>1750 mg/kg[4]Data Not AvailableData Not Available

Note: Data for the parent 2-aminobenzothiazole is largely unavailable in the public domain, highlighting a significant knowledge gap.

Key Insights from the Comparison

  • Absorption and Bioavailability: While specific oral bioavailability data for the derivatives is scarce, the high bioavailability of Pramipexole (>90%) suggests that the 2-aminobenzothiazole scaffold is conducive to good absorption.[1] The "good" Caco-2 permeability of some antitubercular derivatives further supports this, indicating that these compounds can readily cross the intestinal barrier.[2]

  • Distribution: Plasma protein binding varies dramatically among the derivatives and related drugs. The high protein binding of antitubercular derivatives (94.5-99.9%) and Riluzole (~96%) contrasts sharply with the low binding of Pramipexole (~15%).[1][2] This highlights the profound influence of substituents on the distribution of these compounds in the body.

  • Metabolism: The investigated antitubercular derivatives exhibit low metabolic stability in human liver microsomes, suggesting rapid clearance.[2] This is in line with Riluzole, which is also extensively metabolized.[5] Conversely, Pramipexole shows negligible metabolism, indicating a much longer half-life in the body.[1]

  • Toxicity: The high LD50 value (>1750 mg/kg in rats) for the tested antidiabetic derivatives suggests a low acute toxicity profile for these specific modifications.[4]

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below to assist researchers in designing and interpreting their own studies.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (AP) side of the monolayer. At designated time points, samples are taken from the basolateral (BL) side.

  • Efflux Measurement (Basolateral to Apical): The test compound is added to the BL side, and samples are collected from the AP side to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Acute Oral Toxicity (LD50) Study in Rats

Objective: To determine the median lethal dose (LD50) of a compound following a single oral administration.

Methodology (based on OECD Guideline 425):

  • Animals: Healthy, young adult rats of a single strain are used.

  • Dosing: A single dose of the test substance is administered orally by gavage. The initial dose is selected based on available data.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the drug development process and potential mechanisms of action, the following diagrams are provided.

ADMET_Workflow cluster_Discovery Discovery & Lead Optimization cluster_Preclinical Preclinical Development In_Silico_ADMET In Silico ADMET Prediction In_Vitro_Screening In Vitro ADMET Assays (High-Throughput) In_Silico_ADMET->In_Vitro_Screening Prioritization SAR_Analysis Structure-ADMET Relationship Analysis In_Vitro_Screening->SAR_Analysis Data for SAR Definitive_In_Vitro Definitive In Vitro ADMET (e.g., Metabolite ID) SAR_Analysis->Definitive_In_Vitro Lead Optimization In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Definitive_In_Vitro->In_Vivo_PK Candidate Selection Toxicology Toxicology Studies (Animal Models) In_Vivo_PK->Toxicology

Caption: A typical workflow for ADMET profiling in drug discovery and development.

Metabolism_Pathway Drug 2-Aminobenzothiazole Derivative Phase_I Phase I Metabolism (e.g., Oxidation via CYP450) Drug->Phase_I Functionalization Phase_II Phase II Metabolism (e.g., Glucuronidation) Phase_I->Phase_II Conjugation Excretion Excretion (Urine/Feces) Phase_II->Excretion Increased Water Solubility

Caption: General metabolic pathway for xenobiotics, including 2-aminobenzothiazole derivatives.

This comparative guide underscores the importance of early and comprehensive ADMET profiling in the development of 2-aminobenzothiazole-based therapeutics. The significant impact of structural modifications on the pharmacokinetic and safety profiles necessitates a tailored approach for each new derivative to optimize its potential as a clinical candidate. Further research is critically needed to fill the data gaps for the parent 2-aminobenzothiazole to provide a more complete benchmark for future studies.

References

Safety Operating Guide

Safe Disposal of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate, a compound recognized for its potential applications in scientific research. Adherence to these protocols is essential for minimizing risks and maintaining a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified with specific hazards that necessitate careful handling during disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Given these hazards, appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat, must be worn at all times when handling this chemical.[2] All procedures should be conducted in a well-ventilated area or within a fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed through an approved waste disposal plant.[3] Do not dispose of this chemical down the drain or in regular trash.[4]

For Small Quantities (<50 mL of solution or <50g of solid):

  • For Liquid Solutions: Absorb the liquid onto an inert absorbent material such as vermiculite, perlite, or cat litter.[2]

  • For Solid Form: If in solid form, carefully sweep the material to avoid creating dust.[2][5]

  • Containment: Place the absorbed material or the solid into a clearly labeled, sealable container designated for hazardous chemical waste. The label should include the full chemical name and associated hazards.

  • Storage: Store the sealed container in a designated, secure area for hazardous waste, away from incompatible materials, until collection by a licensed waste contractor.[2]

For Larger Quantities (>50 mL of solution or >50g of solid):

  • Containment: Keep the chemical in its original or a suitable, clearly labeled, and sealed container.

  • Waste Stream: This compound should be segregated into the organic waste stream. If it is a solid, it should be placed in a designated solid hazardous waste container.

  • Collection: Arrange for collection by a licensed hazardous waste disposal service. Follow all institutional and local regulations for hazardous waste pickup.

Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous chemical waste.[4]

  • For Highly Toxic Compounds: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]

  • Final Disposal: After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular laboratory glassware.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate assess_hazards 1. Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe work_ventilated 3. Work in Ventilated Area (Fume Hood) wear_ppe->work_ventilated determine_quantity 4. Determine Quantity for Disposal work_ventilated->determine_quantity small_quantity 5a. Small Quantity Procedure (<50g / <50mL) determine_quantity->small_quantity < 50g/mL large_quantity 5b. Large Quantity Procedure (>50g / >50mL) determine_quantity->large_quantity > 50g/mL absorb_solidify 6a. Absorb Liquid or Contain Solid small_quantity->absorb_solidify package_label 7. Package in Labeled Hazardous Waste Container large_quantity->package_label absorb_solidify->package_label store_for_pickup 8. Store Securely for Licensed Contractor Pickup package_label->store_for_pickup end_disposal End: Proper Disposal store_for_pickup->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS No. 436088-66-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • IUPAC Name: 2-methoxyethyl 2-amino-1,3-benzothiazole-6-carboxylate

  • Molecular Formula: C₁₁H₁₂N₂O₃S

  • Molecular Weight: 252.29 g/mol

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin corrosion/irritation: Category 2 (Causes skin irritation)

  • Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Category 3 (May cause respiratory irritation)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on its GHS classification and information for related benzothiazole derivatives.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.Goggles should be tightly fitting. A face shield is recommended when there is a risk of splashing.
Skin Protection Nitrile rubber gloves and a lab coat.Gloves should be inspected before use and changed frequently, especially after direct contact. Consider impervious clothing for larger quantities.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when handling solids that may generate dust or if working outside of a chemical fume hood.
General Hygiene Standard laboratory attire.Wear a lab coat, closed-toe shoes, and long pants.

Operational and Disposal Plans

Safe Handling Protocol:

This step-by-step protocol is designed to minimize exposure and ensure a safe laboratory environment.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and operational for all manipulations of the compound.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust and vapors.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Use appropriate, clean tools (spatulas, etc.) to handle the solid.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent, followed by washing with soap and water.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly after handling the compound.

Disposal Plan:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical Waste: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials: Dispose of contaminated labware, gloves, and other materials as hazardous waste.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material using an absorbent material and place it in a sealed container for disposal.

  • Important: Do not empty into drains.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_materials Gather Materials prep_safety->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer Compound handle_weigh->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete storage Store in a Cool, Dry, Well-Ventilated Area handle_exp->storage Store Remaining Compound cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of the specified chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.